Perfluorodecyl iodide
説明
特性
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluoro-10-iododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F21I/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWBMXSQHOHKOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F21I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059974 | |
| Record name | Perfluorodecyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro-10-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
423-62-1 | |
| Record name | Perfluorodecyl iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=423-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Henicosafluoro-10-iododecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro-10-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorodecyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Henicosafluoro-10-iododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Role of Perfluorodecyl Iodide in Advanced Research: A Technical Guide
Perfluorodecyl iodide (PFDI), a specialized fluorinated compound with the chemical formula C10F21I, is a critical building block and intermediate in various fields of advanced research and development.[1] Its unique properties, derived from its highly fluorinated carbon chain, make it an invaluable tool for researchers, scientists, and drug development professionals. This guide provides an in-depth look at the applications, experimental data, and methodologies associated with this compound in a research context.
Physicochemical Properties
The distinct characteristics of this compound are central to its utility in research. The presence of 21 fluorine atoms imparts high chemical inertness, thermal stability, and low surface energy.[1][2] These properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C10F21I | [1][2] |
| CAS Number | 423-62-1 | [1][2][3] |
| Molecular Weight | ~645.98 g/mol | [1][3][4] |
| Appearance | White to off-white transparent crystals or solid | [3][5] |
| Density | 1.8 g/cm³ | [1] |
| Melting Point | 65-70 °C | [1][3] |
| Boiling Point | 195-200 °C | [1][3] |
| Refractive Index | 1.317 - 1.335 | [1][6] |
| Vapor Pressure | 0.475 mmHg @ 25 °C | [1] |
| Purity | 97% - >98% | [3][5][6] |
Applications in Chemical Synthesis
This compound is a versatile reagent primarily used to introduce the perfluorodecyl (C10F21) moiety into other molecules. This functionality is crucial for creating materials with specialized properties and for synthesizing complex organic compounds.
Synthesis of Catalysts and Fluorinated Building Blocks
This compound serves as a precursor for creating specialized chemical building blocks. Notable applications include:
-
Preparation of 3,5-bis(perfluorodecyl)phenylboronic acid : This compound acts as a "green" catalyst, facilitating direct amide condensation reactions.[3][5]
-
Synthesis of 3-(perfluorodecyl)prop-1-ene : This molecule is another valuable fluorinated building block for further chemical modifications.[3][5]
-
Synthesis of Fluorinated Ene-Ynes : Perfluoroalkyl iodides, including PFDI, can be added to terminal alkynes to generate 1,2-disubstituted vinyl iodides, which are precursors to fluorinated ene-ynes.[7] These structures are important synthons for more complex products.[7]
Caption: Synthetic pathways originating from this compound.
Applications in Materials Science
The unique properties imparted by the perfluorodecyl group are leveraged extensively in materials science, particularly for creating high-performance and functional surfaces.
Fluorinated Polymers and Coatings
This compound is a foundational component in the synthesis of advanced fluorinated polymers and coatings.[1] These materials are sought after in demanding sectors like aerospace, electronics, and automotive for their exceptional resistance to heat, chemicals, and wear.[2] The low surface energy of the perfluorodecyl chain also provides surfaces with superior water and oil repellency (hydrophobicity and oleophobicity), a property utilized in performance textiles and protective coatings.[1]
Self-Assembled Monolayers (SAMs) for Advanced Lithography
In the field of microelectronics, this compound and its analogs are investigated for their potential in next-generation lithography. A close relative, Perfluorododecyl iodide (I-PFC12), has been studied for its ability to form self-assembled monolayers (SAMs) on substrates like silicon dioxide (SiO2) and titanium dioxide (TiO2).[8][9]
These SAMs are of interest for area-selective deposition (ASD) and as a potential component in resistless extreme ultraviolet (EUV) lithography, which aims to overcome the limitations of traditional photolithography.[8][9] The iodine atom in the molecule readily absorbs EUV photons, which can aid in the patterning process.[8] Research has shown that these SAMs degrade upon exposure to light, with the degradation rate being influenced by the underlying substrate.[8][9]
Quantitative Data on SAM Degradation
| Substrate | Condition | Fluorine Loss | Reference |
| TiO₂ | 1 Month Ambient Light | 10.2% | [8][9] |
| SiO₂ | 1 Month Ambient Light | 6.2% | [8][9] |
The more pronounced defluorination on the photocatalytic TiO₂ substrate highlights its potential for creating contrast in lithographic applications.[8][9]
Experimental Protocol: Vapor Deposition of Perfluoroalkyl Iodide SAMs
The following is a generalized protocol based on the methodology for depositing Perfluorododecyl iodide (I-PFC12) SAMs, which can be adapted for this compound.
Objective: To form a self-assembled monolayer of perfluoroalkyl iodide on a substrate surface.
Materials:
-
This compound
-
Substrates (e.g., SiO₂, TiO₂)
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Vapor deposition chamber
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Vacuum pump
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Heater/temperature controller
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Analytical equipment (e.g., X-ray Photoelectron Spectrometer - XPS)
Methodology:
-
Substrate Preparation: Clean the substrates thoroughly to remove any organic or particulate contamination. A common method involves sonication in solvents followed by oxygen plasma or UV-ozone treatment to create a reactive, hydroxyl-terminated surface.
-
Deposition Setup: Place the cleaned substrates inside the vapor deposition chamber. Place a measured amount of this compound (e.g., 100 mg) in a crucible within the chamber.[8]
-
Vapor Phase Deposition: Evacuate the chamber to a base pressure. Heat the crucible containing the this compound to a temperature sufficient for sublimation (e.g., 100-150 °C).[8]
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Monolayer Formation: Allow the vapor to deposit onto the substrates for a set duration (e.g., 1-2 hours).[8] The iodine headgroup is believed to interact with the substrate surface, potentially through halogen bonding, leading to the formation of an ordered monolayer.[8]
-
Post-Deposition: Cool the chamber, bring it back to atmospheric pressure, and remove the coated substrates.
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Analysis: Characterize the formed SAM using techniques like XPS to confirm elemental composition and assess monolayer quality and degradation over time.[8]
Caption: Workflow for SAM deposition and subsequent analysis.
Role in Drug Development
While not a therapeutic agent itself, this compound is a key intermediate in pharmaceutical research.[1][2] The introduction of perfluoroalkyl chains into drug candidates can significantly enhance their metabolic stability, bioavailability, and lipophilicity.[10] This strategy, known as "fluorous chemistry," is a powerful tool in medicinal chemistry to fine-tune the pharmacokinetic properties of a molecule. This compound provides a direct route to incorporate the C10F21 group, enabling the synthesis of novel drug analogs with potentially improved therapeutic profiles.
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3][4] Proper personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling the compound.[3] It is also noted to be light-sensitive, and care should be taken during storage and handling.[1] When heated to decomposition, it may release toxic iodine and fluorine vapors, necessitating work in a well-ventilated area.[1]
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. 全氟碘代癸烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C10F21I | CID 67920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 423-62-1 [chemicalbook.com]
- 6. fluoryx.com [fluoryx.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
An In-depth Technical Guide to Perfluorodecyl Iodide (CAS 423-62-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorodecyl iodide (PFDI), with the CAS registry number 423-62-1, is a significant member of the per- and polyfluoroalkyl substances (PFAS) family. Its unique chemical structure, consisting of a ten-carbon perfluorinated chain terminated by an iodine atom, imparts a range of distinctive physicochemical properties. These characteristics make it a valuable intermediate in the synthesis of various fluorinated materials, including advanced polymers, specialized surfactants, and molecules of pharmaceutical interest. This technical guide provides a comprehensive overview of the core properties, relevant experimental protocols, and potential biological interactions of this compound, tailored for professionals in research and drug development.
Core Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 423-62-1 | [1] |
| Molecular Formula | C₁₀F₂₁I | [2] |
| Molecular Weight | 645.98 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 65-67 °C | [1] |
| Boiling Point | 195-200 °C (at 760 mmHg) | [1] |
| Density | Not available | |
| Refractive Index | Not available | |
| Solubility | Insoluble in water; soluble in fluorinated solvents and some organic solvents. |
Table 2: Safety and Hazard Information for this compound
| Hazard Statement | GHS Classification | Precautionary Statements (Examples) | Personal Protective Equipment (PPE) |
| H315: Causes skin irritation | Skin Irrit. 2 | P264: Wash skin thoroughly after handling. | Protective gloves |
| H319: Causes serious eye irritation | Eye Irrit. 2 | P280: Wear eye protection/face protection. | Safety glasses with side-shields |
| H335: May cause respiratory irritation | STOT SE 3 | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | Dust mask type N95 (US) or equivalent |
Experimental Protocols
This compound serves as a crucial building block in organic synthesis. Below is a detailed methodology for a key reaction involving this compound.
Synthesis of 3,5-bis(perfluorodecyl)phenylboronic Acid
3,5-bis(perfluorodecyl)phenylboronic acid has been synthesized via a direct coupling reaction and has shown utility as a recyclable "green" catalyst for direct amide condensation.[3]
Reaction Scheme:
Caption: Synthesis of 3,5-bis(perfluorodecyl)phenylboronic acid.
Methodology:
While the full experimental details from the primary literature require access to the specific journal article, the synthesis is described as a direct coupling of this compound with 1,3-diiodobenzene.[3] This type of reaction, typically a metal-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling), would generally involve the following steps:
-
Reaction Setup: A reaction vessel is charged with 1,3-diiodobenzene, an excess of this compound, a suitable palladium or other transition metal catalyst, a ligand, and a base in an appropriate organic solvent.
-
Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period to allow the coupling reaction to proceed to completion.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is subjected to an aqueous work-up to remove inorganic salts. The organic layer is then dried and concentrated. The resulting residue is purified, typically by column chromatography or recrystallization, to yield the 3,5-bis(perfluorodecyl)phenylboronic acid.
Note: A detailed experimental protocol for the synthesis of 3-(perfluorodecyl)prop-1-ene using this compound was not available in the reviewed literature.
Potential Signaling Pathway Interactions: Implications for Drug Development
While direct studies on the biological signaling pathways of this compound are limited, research on a closely related, shorter-chain analogue, Perfluorooctyl Iodide (PFOI), provides significant insights. This research is particularly relevant for drug development professionals exploring the potential biological activities and toxicological profiles of fluorinated compounds.
A study on human adrenocortical carcinoma cells (H295R) demonstrated that PFOI stimulates steroidogenesis.[4][5][6] The proposed mechanism involves the activation of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[4][5][6]
Proposed cAMP Signaling Pathway Activation by Perfluoroalkyl Iodides
The study suggests that PFOI may act as an activator of adenylate cyclase (AC), the enzyme responsible for converting ATP to cAMP.[4][6] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn upregulates the expression of key steroidogenic genes (e.g., StAR, CYP11A1, CYP17).[5] This ultimately results in an increased production of steroid hormones such as aldosterone, cortisol, and 17β-estradiol.[5][6]
Caption: Proposed cAMP signaling pathway activation by perfluoroalkyl iodides.
Given the structural similarity between PFOI and this compound, it is plausible that PFDI could elicit similar effects on steroidogenesis through the cAMP signaling pathway. This potential for endocrine disruption is a critical consideration in the toxicological assessment and drug development process for any new chemical entity containing a perfluoroalkyl iodide moiety.
General Health and Environmental Considerations
Perfluoroalkyl substances, as a class, are known for their persistence in the environment and potential for bioaccumulation.[7] Epidemiological studies have suggested associations between exposure to certain PFAS and various health effects, including altered immune and thyroid function, liver and kidney issues, and adverse reproductive and developmental outcomes.[8][9] Therefore, handling this compound should be performed with appropriate safety precautions to minimize exposure.
Conclusion
This compound is a versatile chemical intermediate with significant applications in the synthesis of fluorinated materials. Its well-defined physicochemical properties make it a reliable reagent for researchers. However, the potential for biological activity, as suggested by studies on its shorter-chain analogue, highlights the importance of thorough toxicological evaluation, particularly for applications in drug development. The proposed interaction with the cAMP signaling pathway and subsequent effects on steroidogenesis warrant further investigation to fully understand the biological implications of this class of compounds. Researchers and drug development professionals should consider both the synthetic utility and the potential biological effects of this compound in their work.
References
- 1. 全氟碘代癸烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C10F21I | CID 67920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Perfluorooctyl Iodide Stimulates Steroidogenesis in H295R Cells via a Cyclic Adenosine Monophosphate Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. HEALTH EFFECTS - Toxicological Profile for Perfluoroalkyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Perfluorodecyl Iodide: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of perfluorodecyl iodide, a significant organofluorine compound. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the unique properties and applications of this versatile chemical intermediate. This document details its chemical structure, physical and chemical properties, synthesis, and key applications, including relevant experimental insights.
Chemical Structure and Formula
This compound is a linear-chain perfluoroalkyl iodide. Its structure consists of a ten-carbon backbone where all hydrogen atoms have been substituted with fluorine atoms, capped at one end by an iodine atom. This high degree of fluorination imparts exceptional chemical stability and unique physicochemical properties to the molecule.
The chemical identity of this compound is summarized in the table below.
| Identifier | Value |
| Chemical Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Henicosafluoro-10-iododecane |
| Synonyms | Perfluoro-1-iododecane, Heneicosafluoro-1-iododecane, 1-Iodoperfluorodecane |
| CAS Number | 423-62-1[1][2] |
| Molecular Formula | C₁₀F₂₁I[1][3] |
| Molecular Weight | 645.98 g/mol [1] |
| InChI Key | UDWBMXSQHOHKOI-UHFFFAOYSA-N[2] |
| SMILES String | FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)I |
The logical relationship for identifying this compound is outlined in the following diagram.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of 1-Iodo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane (CF₃(CF₂)₉I)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane, with the chemical formula CF₃(CF₂)₉I, is a perfluoroalkyl iodide that serves as a critical building block in the synthesis of advanced fluorinated materials. Its unique properties, stemming from the highly electronegative fluorine atoms, make it a valuable intermediate in various fields, including materials science and pharmaceuticals. This technical guide provides a comprehensive overview of its physical and chemical characteristics, experimental protocols, and key applications.
Physical and Chemical Properties
The distinct physical and chemical properties of 1-Iodo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane are summarized below.
| Property | Value |
| Chemical Formula | C₁₀F₂₁I |
| Molecular Weight | 645.98 g/mol [1][2] |
| CAS Number | 423-62-1[1] |
| Appearance | Off-white solid[3] |
| Melting Point | 65-67 °C[1][3][4] |
| Boiling Point | 195-200 °C[1][3][4] |
| Density | Approximately 1.8 - 1.973 g/cm³ |
| Solubility | Slightly soluble in chloroform (B151607) and ethyl acetate[5] |
Synthesis and Purification
The primary industrial method for synthesizing perfluoroalkyl iodides like CF₃(CF₂)₉I is through telomerization. This process involves the reaction of a short-chain perfluoroalkyl iodide with tetrafluoroethylene (B6358150) (TFE).
General Telomerization Protocol
A general protocol for the synthesis of perfluoroalkyl iodides via telomerization is as follows:
-
Initiation: A short-chain perfluoroalkyl iodide, such as pentafluoroethyl iodide (C₂F₅I), is introduced into a high-pressure reactor.
-
Propagation: Tetrafluoroethylene (TFE) is then fed into the reactor. The reaction can be initiated either thermally or with a chemical radical initiator. The molar ratio of TFE to the initial perfluoroalkyl iodide is a critical parameter that controls the chain length of the resulting products. Higher ratios of TFE favor the formation of longer perfluoroalkyl chains.
-
Termination: The reaction is terminated after a specific time under controlled temperature and pressure.
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Purification: The resulting mixture of perfluoroalkyl iodides with varying chain lengths is then separated by fractional distillation to isolate the desired product, such as 1-iodo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane.
Chemical Reactivity and Applications
The iodine atom in 1-iodo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane provides a reactive site for various chemical transformations, making it a versatile intermediate in organic synthesis.
Synthesis of Fluorinated Boronic Acids
Perfluorodecyl iodide is utilized in the preparation of 3,5-bis(perfluorodecyl)phenylboronic acid, which acts as a "green" catalyst for direct amide condensation reactions.[3]
Radical Addition Reactions
1-Iodo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane can undergo radical addition reactions with alkenes to form new carbon-carbon bonds. A representative protocol for a similar reaction is the synthesis of 3-(perfluorodecyl)prop-1-ene.[3]
Experimental Protocol: Radical Addition to an Alkene (Representative)
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkene (e.g., prop-1-ene).
-
Addition of Reactants: Add 1-iodo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane to the flask.
-
Solvent and Initiator: Add a suitable solvent and a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring under the inert atmosphere.
-
Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
Area-Selective Deposition
1-Iodo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane is of interest for area-selective deposition (ASD) applications in the semiconductor industry.[1] It can form self-assembled monolayers (SAMs) that can act as a resist for subsequent deposition processes.
Experimental Protocol: Vapor Deposition of Self-Assembled Monolayers
-
Substrate Preparation: Substrates (e.g., SiO₂ or TiO₂) are cleaned and prepared for deposition.
-
Deposition: The substrate and a source of 1-iodo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane are placed in a vacuum chamber. The deposition is carried out at a specific temperature (e.g., 100-120 °C) for a set duration (e.g., 2 hours) to allow for the formation of a monolayer.
-
Characterization: The quality and thickness of the SAM can be characterized using techniques such as Water Contact Angle (WCA) measurements and Spectroscopic Ellipsometry (SE).
Safety and Handling
1-Iodo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[3][4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[3] It should be stored in a well-ventilated place in a tightly closed container.[4]
Conclusion
1-Iodo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane is a key fluorinated building block with a unique set of physical and chemical properties. Its reactivity, primarily centered around the carbon-iodine bond, allows for its incorporation into a wide range of molecules and materials. For researchers and professionals in drug development and materials science, a thorough understanding of its characteristics and handling requirements is essential for its effective and safe utilization in innovative applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Volume # 6(103), November - December 2015 — "Synthesis of 3-perfluoroalkylpropanals and 3-perfluoroalkylpropionitriles" [notes.fluorine1.ru]
- 3. US20060030744A1 - Processes for synthesis of 1,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
Perfluorodecyl Iodide: A Comprehensive Technical Guide for Advanced Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorodecyl iodide (PFDI), with the chemical formula C10F21I, is a significant organofluorine compound that has garnered substantial interest in the fields of materials science, polymer chemistry, and nanotechnology.[1] Its unique properties, stemming from the highly fluorinated carbon chain and the reactive iodine terminus, make it a versatile building block for the creation of novel materials with tailored surface energies, chemical resistance, and biocompatibility. This technical guide provides an in-depth overview of the key properties of this compound, detailed experimental protocols for its application, and its emerging role in advanced material design.
Core Properties of this compound
The distinct characteristics of this compound are a direct result of its molecular structure: a long, rigid perfluoroalkyl chain responsible for its oleophobicity, hydrophobicity, and high thermal and chemical stability, coupled with a carbon-iodine bond that serves as a reactive site for various chemical transformations.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C10F21I | [1] |
| Molecular Weight | 645.98 g/mol | [1] |
| CAS Number | 423-62-1 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 65-67 °C | [1][2] |
| Boiling Point | 195-200 °C | [1][2] |
| Density | 1.8 g/cm³ | [1] |
| Refractive Index | 1.317 | [1] |
| Vapor Pressure | 0.475 mmHg at 25 °C | [1] |
Spectroscopic Data
The structural elucidation and purity assessment of this compound and its derivatives are typically performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The ¹³C NMR spectrum of this compound is characterized by a series of signals corresponding to the ten distinct fluorine-bearing carbon atoms. The chemical shifts are significantly influenced by the strong electron-withdrawing effect of the fluorine atoms. The carbon atom attached to the iodine is the most deshielded.
-
¹⁹F NMR: ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. The spectrum of this compound exhibits multiple resonances corresponding to the different CF₂, and CF₃ groups. The chemical shifts and coupling constants provide detailed information about the electronic environment of each fluorine nucleus.[3]
Infrared (IR) Spectroscopy:
The FT-IR spectrum of this compound is dominated by strong absorption bands in the region of 1100-1300 cm⁻¹, which are characteristic of C-F stretching vibrations. The absence of significant C-H stretching bands confirms the perfluorinated nature of the alkyl chain.
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak (M⁺) and a characteristic fragmentation pattern involving the loss of an iodine atom and subsequent fragmentation of the perfluoroalkyl chain.
Key Applications in New Materials
The unique properties of this compound have been leveraged in a variety of applications to create advanced materials with specific functionalities.
Surface Modification and Self-Assembled Monolayers (SAMs)
This compound is extensively used to create low-energy surfaces that are both hydrophobic and oleophobic. This is often achieved through the formation of self-assembled monolayers (SAMs) on various substrates. The iodine headgroup can interact with surfaces, while the perfluoroalkyl chains orient themselves away from the surface, creating a densely packed, low-energy interface.[4]
Experimental Protocol: Formation of this compound SAMs on Silicon Dioxide
This protocol describes the vapor-phase deposition of this compound to form a self-assembled monolayer on a silicon dioxide (SiO₂) substrate.
Materials:
-
This compound (PFDI)
-
Silicon wafers with a native oxide layer
-
A vacuum deposition chamber
-
Heating element
-
Water contact angle goniometer
-
X-ray photoelectron spectrometer (XPS)
Procedure:
-
Substrate Preparation: Clean the silicon wafers by sonication in acetone, followed by isopropanol, and finally deionized water. Dry the substrates with a stream of nitrogen gas.
-
Vapor Deposition: Place the cleaned silicon wafers and a container with a small amount of this compound into a vacuum deposition chamber.
-
Deposition Conditions: Evacuate the chamber to a base pressure of less than 1 x 10⁻⁵ Torr. Heat the this compound source to a temperature that allows for sublimation. The substrate temperature can be varied to optimize monolayer formation. A typical deposition involves heating the PFDI to 50-80°C for a duration of 1-2 hours.[5]
-
Annealing: After deposition, the substrates can be annealed in situ to improve the ordering of the monolayer.
-
Characterization:
-
Water Contact Angle (WCA): Measure the static water contact angle on the modified surface. A high contact angle (typically >110°) indicates the formation of a hydrophobic surface.
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the surface to confirm the presence of fluorine, carbon, and iodine, and to study the chemical states of these elements.[5]
-
Synthesis of Fluorinated Polymers
This compound is a valuable chain transfer agent in controlled radical polymerization techniques, such as Iodine Transfer Polymerization (ITP). ITP allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The C-I bond can be reversibly cleaved under radical conditions, enabling the controlled growth of polymer chains.
Experimental Protocol: Iodine Transfer Polymerization (ITP) of Methyl Methacrylate (B99206) (MMA)
This protocol outlines a general procedure for the ITP of methyl methacrylate (MMA) using this compound as a chain transfer agent (CTA) and a radical initiator.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (PFDI)
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Anhydrous toluene (B28343) or another suitable solvent
-
Schlenk flask and other standard glassware for air-sensitive reactions
-
Nitrogen or argon source
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the desired amounts of this compound (CTA) and AIBN (initiator) in anhydrous toluene.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Monomer Addition: Add the purified methyl methacrylate (MMA) to the reaction mixture under an inert atmosphere.
-
Polymerization: Place the Schlenk flask in a preheated oil bath at a specific temperature (e.g., 60-80 °C) to initiate the polymerization. The reaction time will depend on the desired conversion.
-
Termination and Precipitation: After the desired time, cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol.
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Characterization:
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the resulting polymer.
-
NMR Spectroscopy (¹H NMR, ¹⁹F NMR): Confirm the incorporation of the perfluorodecyl end-group and determine the monomer conversion.
-
Applications in Drug Development and Biomedical Imaging
While this compound is not directly used as a therapeutic agent, its unique properties are being explored for applications in drug delivery and biomedical imaging. The high fluorine content makes it a promising candidate for creating ¹⁹F MRI contrast agents.[6] Fluorinated nanoparticles can be formulated to encapsulate drugs or to act as imaging probes with a high signal-to-noise ratio, as there is no background ¹⁹F signal in biological tissues.
The synthesis of block copolymers with a fluorinated block derived from this compound can lead to the formation of micelles or nanoparticles that can encapsulate hydrophobic drugs.[7] The fluorinated core can provide a stable environment for the drug, and the outer hydrophilic block can ensure biocompatibility and circulation in the bloodstream.
Safety and Handling
This compound is classified as an irritant to the skin, eyes, and respiratory system.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a highly versatile and valuable compound for the development of new materials. Its unique combination of a perfluorinated chain and a reactive iodine atom allows for the precise engineering of surfaces with extremely low energy and the synthesis of well-defined fluorinated polymers. The experimental protocols provided in this guide offer a starting point for researchers to explore the potential of this compound in their specific applications, from creating advanced coatings to developing novel platforms for drug delivery and biomedical imaging. As research in fluorinated materials continues to expand, the importance of this compound as a key building block is expected to grow.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. 19F [nmr.chem.ucsb.edu]
- 3. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 5. RAFT: Choosing the Right Agent to Achieve Controlled Polymerization [sigmaaldrich.com]
- 6. dc.engconfintl.org [dc.engconfintl.org]
- 7. mdpi.com [mdpi.com]
Perfluorodecyl Iodide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorodecyl iodide, with the chemical formula C₁₀F₂₁I, is a prominent member of the perfluoroalkyl iodide family. Its unique molecular structure, consisting of a long, fully fluorinated carbon chain and a terminal iodine atom, imparts a remarkable combination of physical and chemical properties. This guide provides an in-depth exploration of the fundamental principles governing the behavior of this compound, its synthesis, and its diverse applications in materials science, electronics, and pharmaceutical development.
Core Principles of this compound
The distinct characteristics of this compound arise from the synergistic effects of its perfluorinated alkyl chain (the "ponytail") and the reactive carbon-iodine bond.
The Perfluoroalkyl Chain: A Source of Unique Properties
The replacement of all hydrogen atoms with fluorine atoms in the decyl chain results in several key properties:
-
High Electronegativity and Strong C-F Bonds: Fluorine is the most electronegative element, leading to highly polarized and exceptionally strong carbon-fluorine bonds. This contributes to the molecule's high thermal and chemical stability.
-
Low Surface Energy: The dense sheath of fluorine atoms around the carbon backbone results in weak intermolecular forces (van der Waals forces). This translates to extremely low surface energy, leading to surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent).
-
Chemical Inertness: The strong C-F bonds and the steric hindrance provided by the fluorine atoms make the perfluoroalkyl chain resistant to chemical attack.
The Carbon-Iodine Bond: A Gateway to Functionality
The carbon-iodine bond is the reactive center of the molecule, providing a versatile handle for further chemical modifications. The C-I bond is considerably weaker than the C-F bonds, making it susceptible to cleavage under specific conditions. This allows this compound to participate in a variety of chemical transformations, primarily through free radical and nucleophilic substitution reactions.
Quantitative Data
The following tables summarize the key physical and chemical properties of this compound for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₀F₂₁I | |
| Molecular Weight | 645.98 g/mol | |
| CAS Number | 423-62-1 | |
| Appearance | Solid | [1] |
| Melting Point | 65-67 °C | [2][1] |
| Boiling Point | 195-200 °C | [2][1] |
| Density | 1.8 g/cm³ | [2] |
| Refractive Index | 1.317 | [2] |
| Vapor Pressure | 0.475 mmHg at 25 °C | [2] |
| Hazard Statement Codes | Description | Reference |
| H315 | Causes skin irritation | [1][3][4] |
| H319 | Causes serious eye irritation | [1][3][4] |
| H335 | May cause respiratory irritation | [1][3][4] |
Experimental Protocols
Synthesis of this compound via Telomerization
This compound is typically synthesized through a free-radical chain reaction known as telomerization. This process involves the reaction of a "telogen" (a molecule that provides the end groups of the polymer chain, in this case, a shorter perfluoroalkyl iodide like perfluoroethyl iodide) with a "taxogen" (a monomer that is polymerized, here tetrafluoroethylene).
Materials:
-
Perfluoroethyl iodide (C₂F₅I)
-
High-pressure, high-temperature tubular reactor
-
Inert gas (e.g., Nitrogen or Argon)
-
Distillation apparatus
Procedure:
-
Reactor Setup: The reaction is carried out in a continuous flow system using a tubular reactor capable of withstanding high pressures and temperatures. The system should be purged with an inert gas to remove oxygen, which can interfere with the radical reaction.
-
Reactant Feed: A continuous stream of perfluoroethyl iodide (telogen) and tetrafluoroethylene (taxogen) is fed into the heated reactor. The molar ratio of telogen to taxogen is a critical parameter that influences the chain length of the resulting perfluoroalkyl iodides. To produce a higher proportion of this compound, the ratio is adjusted accordingly.[1]
-
Reaction Conditions: The telomerization is conducted at elevated temperatures, typically in the range of 200-300°C, and high pressures.[1] The residence time of the reactants in the reactor is carefully controlled to achieve the desired degree of polymerization.
-
Product Collection: The product mixture exiting the reactor is a distribution of perfluoroalkyl iodides with varying chain lengths (C₄F₉I, C₆F₁₃I, C₈F₁₇I, C₁₀F₂₁I, etc.). This mixture is cooled and collected.
-
Purification: The desired this compound is separated from the mixture of telomers by fractional distillation under reduced pressure. The unreacted starting materials and shorter-chain telomers can be recycled back into the reactor feed.
Application: Formation of a Self-Assembled Monolayer (SAM) on a Silicon Wafer
The low surface energy of the perfluoroalkyl chain makes this compound an excellent candidate for creating hydrophobic and oleophobic surfaces through the formation of self-assembled monolayers.
Materials:
-
Silicon wafer
-
This compound
-
Anhydrous solvent (e.g., toluene (B28343) or hexane)
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED WHEN HANDLING ) or another suitable cleaning agent.
-
Inert gas (e.g., Nitrogen or Argon)
-
Oven
Procedure:
-
Substrate Cleaning: The silicon wafer is rigorously cleaned to remove any organic contaminants and to create a hydrophilic surface with exposed hydroxyl groups. This can be achieved by immersing the wafer in a piranha solution for a specific duration, followed by thorough rinsing with deionized water and drying under a stream of inert gas.
-
Solution Preparation: A dilute solution of this compound (typically in the millimolar range) is prepared in an anhydrous solvent inside a glovebox or under an inert atmosphere to prevent the introduction of water, which can interfere with the self-assembly process.
-
Self-Assembly: The cleaned and dried silicon wafer is immersed in the this compound solution. The deposition is typically carried out at room temperature for several hours to allow for the formation of a well-ordered monolayer. The iodine end of the this compound molecules is believed to interact with the hydroxylated silicon surface.
-
Rinsing and Annealing: After the immersion period, the wafer is removed from the solution and rinsed with the anhydrous solvent to remove any non-covalently bonded molecules. The wafer is then dried with an inert gas. A subsequent annealing step, which involves heating the wafer in an oven (e.g., at 120°C for 1 hour), can improve the quality and stability of the SAM.
Visualizations
Caption: Workflow for the synthesis of this compound via telomerization.
Caption: Experimental workflow for forming a self-assembled monolayer of this compound.
Caption: Logical relationships between the structure, properties, and applications of this compound.
References
- 1. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 2. Ultralow surface energy self-assembled monolayers of iodo-perfluorinated alkanes on silica driven by halogen bonding - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of Perfluorodecyl Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluorodecyl iodide (C10F21I) is a significant fluorinated organic compound, playing a crucial role as a versatile building block in the synthesis of a wide array of fluorinated materials. Its unique properties, including thermal stability and the ability to form perfluoroalkyl radicals, make it a valuable reagent in various chemical transformations. This technical guide provides a comprehensive investigation into the reactivity of this compound, summarizing key reaction types, detailed experimental protocols, and quantitative data. The information presented is intended to serve as a foundational resource for researchers and professionals in the fields of materials science, organic synthesis, and drug development.
Introduction
This compound, also known as 1-iodoheneicosafluorodecane, is a linear perfluoroalkyl iodide with the chemical formula CF₃(CF₂)₉I. The presence of a long perfluorinated chain imparts unique physicochemical properties to the molecule, including high density, thermal stability, and both hydrophobic and lipophobic characteristics. The carbon-iodine (C-I) bond is the most reactive site in the molecule and is susceptible to homolytic cleavage, making this compound an excellent precursor for the perfluorodecyl radical (C₁₀F₂₁•). This radical is a key intermediate in a variety of synthetic transformations, including additions to unsaturated bonds and polymerizations. This guide will delve into the primary reaction pathways of this compound, providing practical experimental details and data to facilitate its use in a laboratory setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀F₂₁I | [1] |
| Molecular Weight | 645.98 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 65-67 °C | [2] |
| Boiling Point | 195-200 °C | [2] |
| Density | 1.8 g/cm³ | [3] |
| CAS Number | 423-62-1 | [1] |
Core Reactivity
The reactivity of this compound is dominated by the chemistry of the C-I bond. The primary reaction pathways include radical reactions, telomerization, and to a lesser extent, nucleophilic substitution.
Radical Reactions
The relatively weak C-I bond in this compound can be readily cleaved under thermal or photochemical conditions to generate the highly reactive perfluorodecyl radical. This radical can then participate in a variety of synthetic transformations.
A general workflow for a typical radical addition reaction is depicted below:
This compound can undergo radical addition to a variety of alkenes and alkynes. These reactions are typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or by UV irradiation. The perfluorodecyl radical adds to the unsaturated bond, and the resulting radical intermediate abstracts an iodine atom from another molecule of this compound to propagate the radical chain.
Experimental Protocol: Radical Addition of 1-Iodoperfluorodecane to Graphene [3]
-
Materials: 1-Iodoperfluorodecane (500 mg, 0.8 mmol), ODCB-graphene suspension (30 mL of 0.03 mg/mL), Chloroform (CHCl₃).
-
Apparatus: Round-bottom flask, UV lamp, magnetic stirrer, vacuum filtration setup with an alumina (B75360) membrane (0.02 µm pore size), sonicator.
-
Procedure:
-
An ODCB–graphene suspension is added to a round-bottom flask with 1-iodoperfluorodecane.[3]
-
The reaction mixture is stirred at room temperature under UV illumination for 10 hours.[3]
-
CHCl₃ (20 mL) is added, and the mixture is vacuum filtered through an alumina membrane.[3]
-
The solid is suspended in CHCl₃ by sonication and filtered. This sonication and filtration process is repeated twice more to ensure the removal of all excess reactants and byproducts.[3]
-
The filter cake is washed with additional CHCl₃ and then dried in vacuo.[3]
-
| Reactant 1 | Reactant 2 | Product | Initiator | Conditions | Yield (%) | Reference |
| This compound | Graphene | Perfluorodecyl-functionalized graphene | UV light | Room temp., 10 h | N/A | [3] |
This compound can be used in the synthesis of valuable organoboronic acids. While a detailed protocol for the direct coupling with 1,3-diiodobenzene (B1666199) is mentioned in the literature, a full experimental procedure is provided for a similar reaction involving a different starting material.[3] Researchers can adapt this procedure for their specific needs.
Experimental Protocol (Adapted): Synthesis of a Fluorous Boronic Acid Catalyst [3]
-
Materials: this compound, 1,3-diiodobenzene, copper powder, aprotic solvent (e.g., DMF, DMSO), boronic acid precursor, acid, and base for workup.
-
Procedure (General Outline):
-
A mixture of 1,3-diiodobenzene, this compound, and activated copper powder in a high-boiling aprotic solvent is heated under an inert atmosphere.
-
The reaction progress is monitored by GC or TLC.
-
After completion, the reaction mixture is cooled, and the product is isolated and purified.
-
The resulting di-substituted intermediate is then converted to the boronic acid via standard methods (e.g., lithiation followed by reaction with a trialkyl borate).
-
| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) | Reference |
| This compound | 1,3-Diiodobenzene | 1,3-Bis(perfluorodecyl)-5-iodobenzene | Ullmann condensation | N/A | [3] |
Telomerization
Telomerization is a process where a "telogen" (chain transfer agent) reacts with a "taxogen" (a monomer) to form a mixture of adducts called telomers. Perfluoroalkyl iodides, including this compound, can act as telogens in reactions with unsaturated monomers like tetrafluoroethylene (B6358150) (TFE). This process is used to synthesize longer-chain perfluoroalkyl iodides.
Atom Transfer Radical Polymerization (ATRP)
Perfluoroalkyl iodides are effective initiators for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique used to synthesize well-defined polymers. This compound can be used to initiate the polymerization of various monomers, such as methyl methacrylate (B99206) (MMA), to produce polymers with a perfluorodecyl end-group.
Experimental Protocol: ATRP of Methyl Methacrylate (MMA) using a Perfluoroalkyl Iodide Initiator (Adapted from a similar procedure) [5]
-
Materials: this compound, CuBr (or CuCl), 2,2'-bipyridine (B1663995) (bipy), Methyl methacrylate (MMA), N,N-Dimethylacetamide (DMAc).
-
Apparatus: Schlenk flask, oil bath, magnetic stirrer, inert gas supply (e.g., Nitrogen or Argon).
-
Procedure:
-
Add this compound (e.g., 0.934 mmol), CuBr (0.934 mmol), and bipy (1.868 mmol) to a 250 mL Schlenk flask.[5]
-
Deoxygenate the flask by several cycles of vacuum and backfilling with an inert gas.
-
Introduce MMA (e.g., 93.4 mmol) and DMAc (15 mL) via syringe.[5]
-
Immerse the reaction flask in a preheated oil bath at 90 °C and stir.[5]
-
Monitor the reaction progress by taking samples at time intervals and analyzing for monomer conversion (e.g., by GC or NMR).
-
Terminate the polymerization by cooling the flask and exposing the contents to air.
-
Dilute the reaction mixture with a suitable solvent and pass it through a column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
-
| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp. (°C) | Polymer Structure | Reference |
| Methyl Methacrylate | This compound | CuBr/bipy | DMAc | 90 | C₁₀F₂₁-PMMA | [5] (adapted) |
Nucleophilic Substitution
Direct nucleophilic substitution on this compound is generally less favorable than radical reactions due to the high electronegativity of the fluorine atoms, which reduces the electrophilicity of the α-carbon. However, under certain conditions with strong nucleophiles, substitution can occur. Information on specific experimental protocols and yields for nucleophilic substitution reactions of this compound is limited in the readily available literature.
Spectroscopic Data
The characterization of this compound and its reaction products relies heavily on spectroscopic techniques. Below is a summary of expected spectroscopic features.
| Technique | This compound (C₁₀F₂₁I) | Perfluorodecyl-terminated Products (e.g., C₁₀F₂₁-R) |
| ¹H NMR | No signals expected. | Signals corresponding to the 'R' group will be present. |
| ¹³C NMR | Complex spectrum with multiple signals in the fluorinated carbon region. The C-I carbon will be at a relatively high field compared to the others. | The perfluorodecyl chain will show a similar pattern, with additional signals for the 'R' group. |
| ¹⁹F NMR | Multiple signals corresponding to the different CF₂ groups and the CF₃ terminus. The CF₂ group adjacent to the iodine will be shifted downfield. | The general pattern of the perfluorodecyl chain will be retained. Shifts of the α- and β-CF₂ groups will change depending on the nature of 'R'. |
| IR | Strong C-F stretching vibrations in the 1100-1300 cm⁻¹ region.[6][7] | The strong C-F stretching bands will be present, along with characteristic bands for the functional groups in 'R'. |
| Mass Spec. | Molecular ion peak (M⁺) may be observed, along with characteristic fragmentation patterns including loss of iodine and CF₂ units.[8] | The mass spectrum will show the molecular ion of the product and fragmentation patterns related to both the perfluorodecyl chain and the 'R' group. |
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is also light-sensitive, so it should be stored in a dark, well-ventilated area.[3] When heated to decomposition, it may release toxic fumes of iodine and fluorine-containing compounds.[3] Always consult the Safety Data Sheet (SDS) before use.
Conclusion
This compound is a valuable and reactive building block in fluorine chemistry. Its reactivity is primarily driven by the homolytic cleavage of the C-I bond, leading to a wide range of radical-mediated transformations. This guide has provided an overview of its core reactivity, including radical additions, telomerization, and ATRP, along with representative experimental protocols and key data. While the exploration of its nucleophilic chemistry is less common, the potential for such reactions exists. The information compiled herein serves as a practical resource for chemists seeking to utilize this compound in the synthesis of novel fluorinated materials and molecules.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 3. d-nb.info [d-nb.info]
- 4. pure.psu.edu [pure.psu.edu]
- 5. arts.units.it [arts.units.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
Methodological & Application
Application Notes and Protocols for Perfluorodecyl Iodide Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the formation of self-assembled monolayers (SAMs) using perfluorodecyl iodide (PFDI). It includes procedures for substrate preparation, monolayer deposition via vapor and solution phase methods, and characterization of the resulting films. Quantitative data from cited literature is summarized for easy reference, and key experimental workflows are visualized.
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. Perfluorinated SAMs are of particular interest due to their unique properties, including low surface energy, hydrophobicity, and chemical inertness. This compound (CF₃(CF₂)₉I) is a precursor for forming such monolayers on various substrates, including silicon dioxide (SiO₂), titanium dioxide (TiO₂), and silicon nitride.[1][2][3] The formation of these SAMs is driven by a halogen bonding interaction between the iodine headgroup of the PFDI molecule and the substrate surface.[3][4] These monolayers have applications in area-selective deposition, micro-contact patterning, and in modifying the surface properties of materials for electronics and biomedical devices.[1][2][5]
Quantitative Data Summary
The following tables summarize key quantitative data for PFDI SAMs deposited on different substrates under various conditions.
Table 1: Deposition Parameters and Resulting Properties of PFDI SAMs on SiO₂ and TiO₂
| Substrate | Deposition Method | Temperature (°C) | Time (hours) | Water Contact Angle (WCA) (°) | Thickness (nm) |
| SiO₂ | Vapor Phase | 120 | 2 | 64.9 ± 0.3 | 0.65 |
| TiO₂ | Vapor Phase | 100 | 2 | 93.9 ± 2 | 0.69 |
Data sourced from reference[1].
Table 2: Surface Properties of Perfluorinated SAMs
| Precursor | Substrate | Property | Value |
| Perfluorododecyl iodide | Silicon Wafer | Surface Energy | 4.3 mN/m |
| Perfluorododecyl iodide | Silicon Wafer | Thickness | 1.2 nm |
| Perfluorododecyl iodide | Silicon Nitride | Surface Energy | 2.6 mJ/m⁻² |
Data sourced from references[2][3][4].
Experimental Protocols
Detailed methodologies for substrate preparation, SAM deposition, and characterization are provided below.
Protocol 1: Substrate Cleaning (SiO₂/Silicon Wafers)
A pristine substrate surface is critical for the formation of high-quality SAMs. The following "Piranha" cleaning method is effective for removing organic residues from silicon-based substrates.
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
30% Hydrogen Peroxide (H₂O₂)
-
Deionized (DI) water
-
Nitrogen gas (for drying)
-
Glass beakers
Procedure:
-
Place the silicon substrates in a clean glass beaker.
-
Prepare the Piranha solution by carefully adding H₂O₂ to H₂SO₄ in a 3:7 volume ratio. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Immerse the substrates in the Piranha solution for 10-15 minutes.
-
Remove the substrates and rinse them thoroughly with copious amounts of DI water.
-
Dry the substrates under a stream of dry nitrogen gas.
-
For enhanced cleaning, a UV-ozone treatment can be applied immediately following the chemical cleaning to create a hydrophilic surface with a water contact angle of <10°.[2]
Protocol 2: Vapor Phase Deposition of PFDI SAMs
Vapor phase deposition is a clean and controlled method for forming SAMs, particularly suitable for industrial applications.[1]
Materials:
-
This compound (100 mg)
-
Cleaned substrates (e.g., SiO₂, TiO₂)
-
Vacuum deposition chamber or a sealed vessel within an oven
-
Heating system with temperature control
Procedure:
-
Place the cleaned substrates and the this compound precursor into the deposition chamber. The precursor should be in an open container to allow for sublimation.
-
Evacuate the chamber to a base pressure of approximately 9-13 mbar.[6]
-
Heat the chamber to the desired deposition temperature (e.g., 120°C for SiO₂ or 100°C for TiO₂).[1]
-
Maintain the temperature for the specified deposition time (e.g., 2 hours).[1]
-
After the deposition time has elapsed, turn off the heating and allow the chamber to cool to room temperature.
-
Vent the chamber and remove the coated substrates.
Protocol 3: Solution Phase Deposition of PFDI SAMs
Solution phase deposition offers a simpler alternative to vapor phase methods and is well-suited for laboratory-scale experiments.
Materials:
-
This compound
-
Anhydrous solvent (e.g., a highly inert perfluorinated solvent like tetradecafluorohexane is recommended to avoid solvent-surface interactions).[3]
-
Cleaned substrates
-
Sealed reaction vessel
Procedure:
-
Prepare a dilute solution of this compound in the chosen anhydrous solvent (e.g., 10 mM).[3]
-
Immerse the cleaned substrates in the PFDI solution within a sealed vessel to prevent contamination.
-
Allow the self-assembly process to proceed for a sufficient duration. While specific times for PFDI are not detailed in the provided results, typical SAM formation times range from several hours to 24-48 hours.[3][7] For example, immersing silicon nitride nanoparticles in a 10 mM PFDI solution for 20 hours has been reported.[3]
-
After immersion, remove the substrates from the solution.
-
Rinse the substrates thoroughly with fresh solvent to remove any physisorbed molecules.
-
Dry the substrates under a stream of dry nitrogen gas.
Protocol 4: Characterization of PFDI SAMs
4.1 Water Contact Angle (WCA) Measurement
WCA measurement is a simple and effective technique to confirm the formation of a hydrophobic SAM.
Procedure:
-
Place the SAM-coated substrate on the stage of a contact angle goniometer.
-
Dispense a small droplet of deionized water (e.g., 2 µL) onto the surface at a controlled speed (e.g., 1 µL/s).[2]
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use software to analyze the image and determine the static contact angle. An increase in hydrophobicity compared to the bare substrate is indicative of SAM formation.[2]
4.2 Spectroscopic Ellipsometry for Thickness Measurement
Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness of thin films.
Procedure:
-
First, characterize the bare substrate to obtain a reference model for the native oxide layer thickness.
-
Measure the SAM-coated substrate at multiple angles of incidence (e.g., 65°, 70°, 75°) over a wide wavelength range (e.g., 200-2500 nm).[2]
-
Model the SAM as a Cauchy layer on top of the substrate model.
-
Fit the model to the experimental data to determine the thickness of the SAM layer.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for PFDI SAM formation and characterization.
Caption: PFDI self-assembly mechanism on a hydroxylated surface.
Caption: Postulated degradation pathway for PFDI SAMs on SiO₂.
References
Application Notes & Protocols: Vapor Deposition of Perfluorodecyl Iodide on SiO₂ for Low Surface Energy Coatings
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The formation of self-assembled monolayers (SAMs) on silicon dioxide (SiO₂) surfaces is a critical technique for modifying surface properties, such as wettability, adhesion, and biocompatibility. Perfluorinated alkyl chains are of particular interest due to their ability to create surfaces with exceptionally low surface energy, leading to hydrophobic and oleophobic properties. This document provides a detailed protocol for the vapor deposition of perfluorodecyl iodide to form a compact and stable SAM on a SiO₂ substrate. The process is driven by halogen bonding between the iodine headgroup of the this compound and the oxygen on the native silica (B1680970) surface.[1][2]
Applications:
The resulting low-energy surfaces have a wide range of potential applications, including:
-
Microelectronics: As anti-stiction coatings for MEMS/NEMS devices.
-
Biomedical Devices: To reduce biofouling and improve the biocompatibility of implants and diagnostic tools.
-
Microfluidics: For creating hydrophobic channels and controlling fluid flow.
-
Drug Delivery: To modify the surface of drug carriers for controlled release.
Experimental Data
The following tables summarize the key quantitative data obtained from the vapor deposition of this compound on SiO₂.
Table 1: Optimized Deposition Parameters
| Parameter | Value | Reference |
| Precursor | Perfluorododecyl iodide (I-PFC12) | [1][2][3] |
| Substrate | Silicon wafer with native SiO₂ layer | [1][2][3] |
| Deposition Temperature | 120 °C | [3] |
| Deposition Time | 2 hours | [3] |
Table 2: Characterization of the this compound SAM on SiO₂
| Property | Value | Reference |
| Film Thickness | 0.65 - 1.2 nm | [1][3] |
| Water Contact Angle | 64.9° ± 0.3° | [3] |
| Surface Energy | 4.3 mN m⁻¹ | [1][2] |
| Thermal Stability | Stable up to 60 °C | [1][2] |
Experimental Protocols
1. Substrate Preparation:
-
Objective: To obtain a clean and hydroxylated SiO₂ surface for optimal SAM formation.
-
Materials:
-
Silicon wafers with a native oxide layer.
-
Acetone (semiconductor grade).
-
Isopropanol (semiconductor grade).
-
Deionized (DI) water (18.2 MΩ·cm).
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Nitrogen gas (high purity).
-
-
Procedure:
-
Cleave silicon wafers into desired dimensions (e.g., 1 cm x 1 cm).
-
Soncate the substrates sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Immerse the cleaned substrates in a freshly prepared Piranha solution for 15 minutes to remove any remaining organic residues and to hydroxylate the surface.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates again under a stream of nitrogen gas.
-
Use the substrates immediately for the vapor deposition process to prevent re-contamination.
-
2. Vapor Deposition of this compound:
-
Objective: To form a self-assembled monolayer of this compound on the prepared SiO₂ substrates.
-
Materials:
-
Cleaned SiO₂ substrates.
-
Perfluorododecyl iodide (I-PFC12).
-
Vacuum oven or a custom-built deposition chamber.
-
A small vial or crucible to hold the precursor.
-
-
Procedure:
-
Place a small amount of perfluorododecyl iodide (e.g., a few milligrams) into a vial.
-
Place the cleaned SiO₂ substrates and the open vial containing the precursor inside the vacuum oven or deposition chamber. Ensure the substrates are not in direct contact with the precursor.
-
Evacuate the chamber to a base pressure in the mTorr range.
-
Heat the chamber to the optimized deposition temperature of 120 °C.[3]
-
Maintain the temperature and vacuum for 2 hours to allow for the sublimation of the precursor and the self-assembly of the monolayer on the substrate surfaces.[3]
-
After 2 hours, turn off the heating and allow the chamber to cool down to room temperature under vacuum.
-
Vent the chamber with nitrogen gas and remove the coated substrates.
-
(Optional) Anneal the coated substrates at a moderate temperature (e.g., 60 °C) to potentially improve the ordering of the SAM.
-
3. Characterization of the SAM:
-
Objective: To verify the formation and quality of the this compound monolayer.
-
Techniques:
-
Contact Angle Goniometry:
-
Place a droplet of DI water on the surface of the coated and uncoated substrates.
-
Measure the static contact angle. A significant increase in the water contact angle on the coated substrate indicates the formation of a hydrophobic layer.
-
-
Ellipsometry:
-
X-ray Photoelectron Spectroscopy (XPS):
-
Analyze the elemental composition of the surface to confirm the presence of fluorine, carbon, and iodine from the this compound molecule.
-
-
Diagrams
Caption: Experimental workflow for the vapor deposition of this compound on SiO₂.
Caption: Logical relationship of SAM formation via halogen bonding.
References
- 1. Ultralow surface energy self-assembled monolayers of iodo-perfluorinated alkanes on silica driven by halogen bonding - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light | MDPI [mdpi.com]
Application Notes and Protocols for Hydrophobic Surface Modification Using Perfluorodecyl Iodide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perfluorodecyl iodide is a fluorinated organic compound utilized for creating highly hydrophobic and oleophobic surfaces. Its molecular structure, consisting of a long perfluorinated carbon chain and an iodine headgroup, facilitates the formation of dense, low-energy self-assembled monolayers (SAMs) on a variety of substrates. These SAMs significantly reduce surface wettability, adhesion, and friction, making them valuable in diverse fields such as microelectronics, biosensing, and the development of advanced materials. The primary mechanism for the self-assembly of iodo-perfluorinated alkanes on substrates like silica (B1680970) and silicon nitride is believed to be the formation of a halogen bond between the iodine atom and surface atoms such as oxygen or nitrogen.[1][2][3] This document provides detailed protocols for the application of this compound for surface modification and presents key performance data.
Data Summary
The following table summarizes the quantitative data obtained from surfaces modified with perfluorododecyl iodide (I-PFC12), a commonly used this compound.
| Substrate | Deposition Method | Deposition Temperature (°C) | Deposition Time (hours) | Water Contact Angle (WCA) | Surface Energy (mJ/m²) | Monolayer Thickness (nm) | Reference |
| Silicon Nitride (SiNx) | Solution-Phase | Not Specified | Not Specified | >120° | 2.6 | 2.6 ± 0.4 | [1] |
| Silicon Wafer (SiO2) | Solution-Phase | Not Specified | Not Specified | Not Specified | 4.3 | 1.2 | [4] |
| Silicon Wafer (SiO2) | Vapor-Phase | 120 | 2 | 64.9° ± 0.3° | Not Specified | 0.65 | [3] |
| Titanium Dioxide (TiO2) | Vapor-Phase | 100 | 2 | 93.9° ± 2° | Not Specified | 0.69 | [3] |
Experimental Protocols
Protocol 1: Solution-Phase Deposition of this compound SAMs
This protocol describes the formation of a self-assembled monolayer of this compound from a solution onto a substrate.
Materials:
-
This compound (e.g., perfluorododecyl iodide)
-
Anhydrous perfluorinated solvent (e.g., perfluorohexane (B1679568) or perfluorooctane)
-
Substrates (e.g., silicon wafers with native oxide, silicon nitride coated wafers)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glass or Teflon vials with caps
-
Ultrasonic bath
-
Spinner or compressed air for drying
Methodology:
-
Substrate Cleaning:
-
Immerse the substrates in a piranha solution for 15-30 minutes to remove organic residues and create a hydrophilic surface. Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas or by spin-drying.
-
-
Solution Preparation:
-
Prepare a 1-10 mM solution of this compound in an anhydrous perfluorinated solvent inside a clean glass or Teflon vial.
-
-
Self-Assembly:
-
Immerse the cleaned and dried substrates into the this compound solution.
-
Seal the vial and leave it undisturbed for 2-24 hours at room temperature to allow for the formation of the SAM. The optimal time may vary depending on the substrate and desired monolayer density.
-
-
Post-Deposition Rinsing and Drying:
-
Remove the substrates from the solution.
-
Rinse the substrates thoroughly with the pure perfluorinated solvent to remove any physisorbed molecules.
-
Dry the substrates again under a stream of high-purity nitrogen gas.
-
-
Characterization:
-
The modified surfaces can be characterized using techniques such as water contact angle goniometry to assess hydrophobicity, ellipsometry to measure monolayer thickness, and X-ray photoelectron spectroscopy (XPS) to determine surface elemental composition.
-
Protocol 2: Vapor-Phase Deposition of this compound SAMs
This protocol is suitable for substrates that are sensitive to solvents or when a solvent-free process is desired.
Materials:
-
This compound (e.g., perfluorododecyl iodide)
-
Substrates (e.g., silicon wafers with native oxide, TiO2 coated wafers)
-
Vacuum oven or a sealed vessel for deposition
-
Schlenk line or vacuum pump
-
Piranha solution or UV-Ozone cleaner
-
Deionized (DI) water
-
Nitrogen gas
Methodology:
-
Substrate Cleaning:
-
Clean the substrates using piranha solution as described in Protocol 1, or alternatively, use a UV-Ozone cleaner for 15-20 minutes to remove organic contaminants and hydroxylate the surface.
-
Rinse with DI water if piranha is used, and dry thoroughly with nitrogen gas.
-
-
Deposition Setup:
-
Place the cleaned substrates inside a vacuum-compatible vessel (e.g., a vacuum oven chamber or a large Schlenk flask).
-
Place a small, open container with this compound (e.g., 100 mg) inside the vessel, ensuring it is not in direct contact with the substrates.[3]
-
-
Vapor Deposition:
-
Evacuate the vessel to a low pressure (e.g., <1 mbar).
-
Heat the vessel to the desired deposition temperature (e.g., 100-150°C).[3] The optimal temperature depends on the substrate. For SiO2, 120°C is effective, while for TiO2, 100°C has been shown to be optimal.[3]
-
Maintain the temperature for a set duration, typically 1-2 hours, to allow the this compound to sublimate and deposit onto the substrate surfaces.[3]
-
-
Cooling and Finalizing:
-
Turn off the heat and allow the vessel to cool down to room temperature under vacuum.
-
Vent the vessel with nitrogen gas and remove the coated substrates.
-
-
Characterization:
-
Characterize the resulting hydrophobic surfaces as described in Protocol 1.
-
Logical Relationships in Surface Functionalization
The formation of a stable and highly ordered this compound monolayer is governed by a balance of intermolecular and molecule-substrate interactions.
Applications in Research and Drug Development
The unique properties of surfaces modified with this compound open up numerous applications:
-
Biocompatible Coatings: The high hydrophobicity can prevent biofouling by reducing protein adsorption and cell adhesion on medical devices and implants.
-
Microfluidics: Creating hydrophobic channels in microfluidic devices allows for precise control of aqueous solutions and can be used in droplet-based assays.
-
Drug Delivery: Functionalized nanoparticles with hydrophobic surfaces can be designed for specific drug loading and release profiles.
-
Pharmaceutical Synthesis: this compound serves as a building block for creating complex fluorinated molecules with potential therapeutic benefits.[5][6] The incorporation of fluorine can influence a drug's metabolic stability, permeability, and binding affinity.[7]
Disclaimer: All protocols involving hazardous materials should be performed by trained personnel in a controlled laboratory environment with appropriate safety precautions.
References
- 1. arxiv.org [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. innospk.com [innospk.com]
- 6. nbinno.com [nbinno.com]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fluorinated Polymers Using Perfluorodecyl Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical inertness, hydrophobicity, and lipophobicity, making them highly valuable materials for a wide range of applications. In the biomedical field, these polymers are of particular interest for drug delivery systems, medical device coatings, and tissue engineering scaffolds.[1][2][3][4] The introduction of perfluoroalkyl chains can significantly influence the physicochemical properties of polymers, enhancing their performance in biological environments.
Perfluorodecyl iodide (CF₃(CF₂)₉I) is a key building block for the synthesis of such advanced fluorinated polymers. It can be utilized in various polymerization techniques to introduce the long perfluorodecyl moiety into the polymer structure. This document provides detailed application notes and experimental protocols for the synthesis of fluorinated polymers using this compound, with a focus on methods relevant to drug development and biomedical applications.
Polymerization Methods
This compound can be employed in several polymerization strategies to create well-defined fluorinated polymers. The choice of method depends on the desired polymer architecture, molecular weight control, and monomer selection.
Iodine Transfer Polymerization (ITP)
Iodine Transfer Polymerization (ITP) is a form of controlled radical polymerization where a chain transfer agent, in this case, this compound, is used to regulate the polymerization process.[5] This method allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. The perfluorodecyl group from the iodide acts as an end-group for the polymer chains.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
While not a direct initiator, perfluoroalkyl iodides can be used in conjunction with conventional radical initiators in a process mechanistically similar to RAFT polymerization. The reversible transfer of the iodine atom allows for controlled chain growth. This technique is versatile and compatible with a wide range of monomers.[6][7][8]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of fluorinated polymers using this compound.
Protocol 1: Synthesis of a Perfluorodecyl-terminated Poly(methyl methacrylate) via Iodine Transfer Polymerization (ITP)
This protocol describes the synthesis of a well-defined poly(methyl methacrylate) (PMMA) with a perfluorodecyl end-group using ITP.
Materials:
-
Methyl methacrylate (B99206) (MMA), inhibitor removed
-
This compound
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous toluene (B28343)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Vacuum line
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 0.2 g, 0.3 mmol) and AIBN (e.g., 0.01 g, 0.06 mmol).
-
Add freshly distilled methyl methacrylate (e.g., 3.0 g, 30 mmol) and anhydrous toluene (e.g., 5 mL).
-
Seal the flask and subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with argon or nitrogen.
-
Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture.
-
Allow the polymerization to proceed for the desired time (e.g., 12-24 hours). The progress can be monitored by taking aliquots and analyzing by ¹H NMR for monomer conversion.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.
-
Dilute the reaction mixture with a small amount of toluene and precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at 40 °C to a constant weight.
Characterization:
-
Molecular Weight and Polydispersity (Đ): Determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirmed by ¹H NMR and ¹⁹F NMR spectroscopy.
| Parameter | Value |
| Monomer | Methyl Methacrylate (MMA) |
| Chain Transfer Agent | This compound |
| Initiator | AIBN |
| Solvent | Toluene |
| Temperature | 70 °C |
| Typical Molar Ratio [MMA]:[Iodide]:[AIBN] | 100 : 1 : 0.2 |
| Typical Molecular Weight (Mn) | 5,000 - 20,000 g/mol |
| Typical Polydispersity (Đ) | 1.2 - 1.5 |
Protocol 2: Synthesis of a Fluorinated Acrylate (B77674) Monomer and Subsequent Free-Radical Polymerization
This two-step protocol first describes the synthesis of a fluorinated acrylate monomer from a perfluorodecyl-containing alcohol, followed by its polymerization. While this method does not directly use this compound in the polymerization step, the iodide is a common precursor to the required fluorinated alcohol.
Step 1: Synthesis of 2-(Perfluorodecyl)ethyl Acrylate
Materials:
-
Acryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
Procedure:
-
Dissolve 2-(perfluorodecyl)ethanol (e.g., 5.76 g, 10 mmol) and triethylamine (e.g., 1.5 mL, 11 mmol) in anhydrous DCM (e.g., 50 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (e.g., 0.85 mL, 10.5 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the monomer by column chromatography on silica (B1680970) gel.
Step 2: Free-Radical Polymerization of 2-(Perfluorodecyl)ethyl Acrylate
Materials:
-
2-(Perfluorodecyl)ethyl acrylate (monomer)
-
AIBN
-
Anhydrous solvent (e.g., ethyl acetate (B1210297) or a fluorinated solvent)
-
Methanol
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Vacuum line
Procedure:
-
Dissolve the synthesized monomer (e.g., 2.0 g) and AIBN (e.g., 0.01 g) in the chosen anhydrous solvent (e.g., 5 mL) in a Schlenk flask.
-
De-gas the solution using three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70 °C and stir.
-
After 24 hours, terminate the polymerization by cooling and exposing to air.
-
Precipitate the polymer in cold methanol, filter, and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at 40 °C.
| Parameter | Value |
| Monomer | 2-(Perfluorodecyl)ethyl Acrylate |
| Initiator | AIBN |
| Solvent | Ethyl Acetate |
| Temperature | 70 °C |
| Typical Yield | 70-90% |
| Typical Molecular Weight (Mn) | 10,000 - 50,000 g/mol |
| Typical Polydispersity (Đ) | 1.8 - 2.5 |
Visualization of Experimental Workflows
Caption: Workflow for Iodine Transfer Polymerization.
Caption: Workflow for Monomer Synthesis and Polymerization.
Applications in Drug Development
Fluorinated polymers synthesized using this compound offer significant advantages for drug delivery applications.[1] The presence of the highly hydrophobic and lipophobic perfluorodecyl chains can lead to the formation of self-assembled nanostructures, such as micelles or nanoparticles, in aqueous environments. These nanostructures can encapsulate hydrophobic drugs, protecting them from degradation and enabling targeted delivery.
Signaling Pathway Considerations:
While the polymers themselves do not directly interact with specific signaling pathways, their application in drug delivery is intimately linked to cellular uptake mechanisms. The physicochemical properties of the fluorinated polymer nanoparticles, such as size, surface charge, and hydrophobicity, will determine the primary route of cellular entry.
Caption: Cellular Uptake and Drug Release Pathway.
The unique properties of fluorinated polymers, such as their low surface energy and high density, can also influence their interaction with proteins and biological membranes, potentially leading to enhanced cellular uptake and improved therapeutic efficacy of the encapsulated drugs. Further research into the specific interactions of these polymers with cellular components is crucial for the rational design of advanced drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluoropolymers in biomedical applications: state-of-the-art and future perspectives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. boydbiomedical.com [boydbiomedical.com]
- 5. d-nb.info [d-nb.info]
- 6. Micro Review of RAFT Polymerization [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. notes.fluorine1.ru [notes.fluorine1.ru]
Perfluorodecyl Iodide: A Versatile Intermediate in the Synthesis of Advanced Pharmaceutical Compounds
For Immediate Release
[City, State] – [Date] – Perfluorodecyl iodide is emerging as a critical intermediate in the synthesis of complex fluorinated molecules with significant potential in the pharmaceutical industry. The introduction of the perfluorodecyl moiety can dramatically enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates, making it a valuable tool for researchers, scientists, and drug development professionals. This application note provides a detailed overview of its utility, including key reaction protocols and data.
The unique properties of the perfluorodecyl group, a long-chain polyfluorinated alkyl substituent, can be strategically employed to optimize the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Its high electronegativity and the stability of the carbon-fluorine bond contribute to increased resistance to metabolic degradation, potentially leading to longer drug half-life and improved efficacy.
Key Applications in Pharmaceutical Synthesis
This compound is primarily utilized in reactions that form new carbon-carbon or carbon-heteroatom bonds, allowing for the direct incorporation of the perfluorodecyl chain into a wide range of molecular scaffolds. Two prominent examples of such reactions are radical addition to unsaturated bonds and transition-metal-catalyzed cross-coupling reactions. These methods offer versatile pathways to novel drug candidates with tailored properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 423-62-1 |
| Molecular Formula | C₁₀F₂₁I |
| Molecular Weight | 645.96 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 65-69 °C |
| Boiling Point | 198-200 °C |
Experimental Protocols
Detailed methodologies for the application of this compound in pharmaceutical synthesis are crucial for reproducible and scalable results. Below are representative protocols for key transformations.
Protocol 1: Radical Addition of this compound to an Alkene
This protocol describes the free-radical initiated addition of this compound to a generic alkene, a common strategy for creating perfluoroalkylated alkanes.
Materials:
-
This compound (1.0 eq)
-
Alkene (1.2 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Anhydrous toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the alkene and this compound in anhydrous toluene.
-
Add AIBN to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Table 2: Representative Data for Radical Addition
| Alkene Substrate | Product | Yield (%) | Purity (%) |
| 1-Octene | 1-Iodo-2-(perfluorodecyl)octane | 85 | >98 |
| Styrene | (2-Iodo-1-phenylethyl)perfluorodecane | 78 | >97 |
Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol details the palladium- and copper-catalyzed cross-coupling of this compound with a terminal alkyne, a powerful method for constructing perfluoroalkylated alkynes.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (B128534) (Et₃N) (2.0 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a stirred solution of the terminal alkyne and triethylamine in anhydrous THF under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or high-performance liquid chromatography (HPLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 3: Representative Data for Sonogashira Coupling
| Alkyne Substrate | Product | Yield (%) | Purity (%) |
| Phenylacetylene | (Perfluorodecyl)phenylethyne | 92 | >99 |
| 1-Hexyne | 1-(Perfluorodecyl)-1-hexyne | 88 | >98 |
Logical Workflow for Drug Candidate Synthesis
The synthesis of a potential drug candidate often involves a multi-step process where the incorporation of the perfluorodecyl group is a key strategic decision. The following diagram illustrates a generalized workflow.
Caption: Synthetic workflow for a perfluorodecyl-containing drug candidate.
Signaling Pathway Considerations
While specific signaling pathways are dependent on the final drug molecule, the introduction of a perfluorodecyl group can influence how a drug interacts with its biological target. The increased lipophilicity can enhance membrane permeability, potentially allowing the drug to reach intracellular targets more effectively. The following diagram illustrates a hypothetical scenario where a perfluorodecyl-containing kinase inhibitor shows improved cellular uptake and target engagement.
Caption: Hypothetical inhibition of a kinase pathway by a perfluorodecyl-drug.
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of novel pharmaceutical compounds. Its ability to introduce the perfluorodecyl group offers a strategic advantage in drug design, enabling the fine-tuning of molecular properties to enhance therapeutic potential. The protocols and data presented herein provide a foundation for the successful application of this compound in pharmaceutical research and development.
Creating Low Surface Energy Coatings with Perfluorodecyl Iodide and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the creation of low surface energy coatings using perfluorodecyl iodide and its longer-chain analog, perfluorododecyl iodide. These coatings are of significant interest for a variety of applications, including the development of biocompatible surfaces, microfluidic devices, and advanced sensor technologies due to their exceptional hydrophobicity and low surface energy. The protocols and data presented are compiled from recent scientific literature and are intended to serve as a comprehensive guide for researchers in the field.
Introduction
Perfluoroalkyl iodides, such as this compound (I-PFC10) and perfluorododecyl iodide (I-PFC12), are molecules capable of forming highly ordered, low-density self-assembled monolayers (SAMs) on various substrates.[1][2] These SAMs exhibit ultralow surface energy due to the high fluorine content in their molecular structure.[1][2] The formation of these monolayers is driven by interactions, such as halogen bonding, between the iodine headgroup of the molecule and the substrate surface.[1][2] This results in a densely packed layer of fluorocarbon chains oriented away from the surface, creating a "fluorine-rich" interface with exceptionally low surface energy. Such surfaces are highly effective at repelling both water and oils, a critical property for applications requiring anti-fouling and low adhesion characteristics.
Quantitative Data Summary
The following tables summarize the quantitative data on the properties of self-assembled monolayers formed from perfluoroalkyl iodides on different substrates.
Table 1: Water Contact Angle (WCA) and Thickness of Perfluorododecyl Iodide (I-PFC12) SAMs on SiO₂ and TiO₂ Substrates via Vapor Deposition [1]
| Substrate | Deposition Temperature (°C) | Deposition Time (hours) | Water Contact Angle (WCA) (°) | Monolayer Thickness (nm) |
| SiO₂ | 120 | 2 | 64.9 ± 0.3 | 0.65 |
| TiO₂ | 100 | 2 | 93.9 ± 2 | 0.69 |
Table 2: Surface Energy of Perfluoroalkyl Iodide SAMs
| Molecule | Substrate | Surface Energy (mN/m) | Notes |
| Perfluorododecyl iodide (I-PFC12) | Silicon Wafer | 4.3 | Stable for over eight weeks.[2] |
| Perfluorododecyl iodide (I-PFC12) | Silicon Nitride (SiNx) | 2.6 | Reported as the lowest ever measured for such a monolayer.[3] |
Experimental Protocols
Protocol for Vapor-Phase Deposition of Perfluorododecyl Iodide (I-PFC12) SAMs
This protocol is adapted from studies on the formation of I-PFC12 SAMs on silicon dioxide (SiO₂) and titanium dioxide (TiO₂) substrates.[1]
Materials:
-
Perfluorododecyl iodide (I-PFC12)
-
Substrates (e.g., 300 mm silicon wafers with a native oxide layer, or TiO₂-coated wafers)[1]
-
Vacuum deposition chamber
-
Heating system for the deposition chamber
-
Contact angle goniometer
-
Ellipsometer (for thickness measurement)
Procedure:
-
Substrate Preparation:
-
Use silicon wafers with a native oxide layer (~1.5 nm) or deposit a thin layer of TiO₂ (e.g., 7.5 nm via Atomic Layer Deposition) on the silicon wafers.[1]
-
Ensure substrates are clean and free of organic contaminants. This can be achieved by standard cleaning procedures (e.g., piranha solution, UV/ozone treatment).
-
-
Vapor Deposition:
-
Place the cleaned substrates inside the vacuum deposition chamber.
-
Place a container with the I-PFC12 precursor (e.g., 100 mg) in the chamber, separate from the substrates.[1]
-
Evacuate the chamber to a base pressure of 9–13 mbar.
-
Heat the chamber to the desired deposition temperature. Optimized conditions are:
-
Maintain the deposition temperature for a specified duration. A deposition time of 2 hours has been shown to be effective.[1]
-
During this time, the I-PFC12 will sublimate and adsorb onto the substrate surface, forming a self-assembled monolayer.
-
-
Post-Deposition and Characterization:
-
After the deposition time has elapsed, cool down the chamber and bring it back to atmospheric pressure.
-
Remove the coated substrates.
-
Characterize the coatings:
-
Measure the water contact angle using a goniometer to assess the hydrophobicity and surface energy.
-
Measure the monolayer thickness using an ellipsometer.
-
-
General Protocol for Solution-Phase Deposition of Perfluoroalkyl Iodide SAMs
While vapor deposition is well-documented, solution-phase deposition offers a simpler alternative. This is a general protocol that can be optimized for specific substrates and perfluoroalkyl iodides.
Materials:
-
This compound or Perfluorododecyl iodide
-
Anhydrous solvent in which the perfluoroalkyl iodide is soluble (e.g., a fluorinated solvent)
-
Substrates (e.g., silicon wafers, glass slides)
-
Beakers or petri dishes
-
Nitrogen or argon gas for drying
-
Contact angle goniometer
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrates to remove any organic and particulate contamination. A common method involves sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying under a stream of nitrogen.
-
For oxide-containing substrates like silicon wafers, a final cleaning and activation step using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or UV/ozone treatment can improve monolayer quality.
-
-
Solution Preparation:
-
Prepare a dilute solution of the perfluoroalkyl iodide in an appropriate anhydrous solvent. A typical concentration range is 1-10 mM.
-
-
Self-Assembly:
-
Immerse the cleaned and dried substrates in the perfluoroalkyl iodide solution.
-
Allow the self-assembly to proceed for a period of several hours to 24 hours at room temperature. The container should be sealed to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
After the immersion period, carefully remove the substrates from the solution.
-
Rinse the substrates thoroughly with fresh anhydrous solvent to remove any physisorbed molecules.
-
Dry the coated substrates under a gentle stream of nitrogen or argon gas.
-
-
Characterization:
-
Measure the water contact angle to confirm the formation of a hydrophobic monolayer.
-
Further characterization can be performed using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the chemical composition of the surface and Atomic Force Microscopy (AFM) to assess the surface morphology.
-
Visualizations
Caption: Workflow for vapor deposition of perfluoroalkyl iodide SAMs.
Caption: Schematic of perfluoroalkyl iodide self-assembly on a substrate.
References
Application Notes and Protocols for Perfluorodecyl Iodide SAMs in EUV Lithography
Topic: Application of Perfluorodecyl iodide Self-Assembled Monolayers (SAMs) in Extreme Ultraviolet (EUV) Lithography
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Extreme Ultraviolet (EUV) lithography is a next-generation patterning technology that utilizes EUV light with a wavelength of 13.5 nm to create smaller and more complex features on semiconductor wafers.[1][2] A key challenge in EUV lithography is the development of suitable photoresists that can provide high resolution, sensitivity, and line-edge roughness (LER) performance.[3]
This compound (1-iodo-1H,1H,2H,2H-perfluorododecane) self-assembled monolayers (SAMs) have emerged as a promising candidate for resistless EUV lithography.[1][4][5] This approach leverages the EUV-induced degradation of the SAM to create a patterned surface, which can then be used for area-selective deposition (ASD) of a hard mask or other materials.[4][6][7] The degradation of the perfluorinated chains upon EUV exposure alters the surface energy, allowing for selective deposition on the exposed or unexposed areas. This method has the potential to overcome some of the limitations of traditional photoresists, such as pattern collapse and the need for complex multi-step processing.[1]
These application notes provide a comprehensive overview of the use of this compound SAMs in EUV lithography, including detailed experimental protocols for SAM formation and characterization, as well as a discussion of the proposed patterning mechanism.
Key Application: Resistless Patterning for Area-Selective Deposition
The primary application of this compound SAMs in EUV lithography is as a resistless patterning agent for Area-Selective Deposition (ASD). The process involves the following key steps:
-
SAM Formation: A uniform monolayer of this compound is deposited onto a substrate, typically silicon dioxide (SiO₂) or a photocatalytic surface like titanium dioxide (TiO₂).[1][4]
-
EUV Patterning: The SAM-coated substrate is exposed to EUV light through a patterned mask. In the exposed regions, the EUV photons induce the degradation of the this compound molecules.[1][4]
-
Surface Energy Modification: The degradation of the SAM in the exposed areas leads to a change in the local surface energy.[4]
-
Area-Selective Deposition: A subsequent deposition process, such as atomic layer deposition (ALD) or chemical vapor deposition (CVD), is used to selectively deposit a material (e.g., a hard mask) onto either the EUV-exposed or unexposed regions, depending on the specific surface chemistry and deposition precursors.[6][8]
This technique offers a bottom-up approach to nanopatterning, potentially simplifying the manufacturing process and enabling the fabrication of next-generation semiconductor devices.[8]
Data Presentation
The following tables summarize the quantitative data available for the characterization of this compound SAMs on SiO₂ and TiO₂ substrates.
Table 1: Optimized Vapor Deposition Parameters for this compound SAMs [5]
| Substrate | Deposition Temperature (°C) | Deposition Time (hours) | Resulting Water Contact Angle (WCA) (°) | Resulting SAM Thickness (nm) |
| SiO₂ | 120 | 2 | 64.9 ± 0.3 | 0.65 |
| TiO₂ | 100 | 2 | 93.9 ± 2 | 0.69 |
Table 2: Degradation of this compound SAMs under Ambient Light Exposure for One Month [4][5]
| Substrate | Initial Fluorine Atomic Concentration (%) | Fluorine Atomic Concentration after 1 Month (%) | Fluorine Loss (%) |
| SiO₂ | ~18.9 | ~12.7 | 6.2 |
| TiO₂ | ~17.6 | ~7.4 | 10.2 |
Experimental Protocols
This section provides detailed protocols for the key experimental procedures involved in the application of this compound SAMs in EUV lithography.
Protocol for Vapor Deposition of this compound SAMs
This protocol is based on the optimized conditions reported for SiO₂ and TiO₂ substrates.[5]
Materials:
-
Substrates (e.g., silicon wafers with a native oxide layer or TiO₂-coated wafers)
-
This compound (I-(CF₂)₁₀-C₂H₅)
-
UV-Ozone cleaner
-
Vacuum oven
Procedure:
-
Substrate Cleaning:
-
Clean the substrates using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Immediately prior to SAM deposition, treat the substrates with a UV-Ozone cleaner for 15 minutes to remove any organic contaminants and to generate a hydroxyl-terminated surface.
-
-
Vapor Deposition Setup:
-
Place the cleaned substrates inside a vacuum oven.
-
Place a container with this compound (typically a few milligrams) inside the oven, separate from the substrates.
-
-
Deposition Process:
-
Evacuate the oven to a base pressure of a few millibars.
-
Heat the oven to the desired deposition temperature (120 °C for SiO₂ or 100 °C for TiO₂).
-
Maintain the temperature and vacuum for the desired deposition time (2 hours).
-
After the deposition time, turn off the heating and allow the oven to cool down to room temperature under vacuum.
-
Vent the oven and remove the SAM-coated substrates.
-
-
Post-Deposition Cleaning:
-
Gently rinse the substrates with a suitable solvent (e.g., isopropanol) to remove any physisorbed molecules.
-
Dry the substrates with a stream of nitrogen gas.
-
Protocol for Characterization of this compound SAMs
4.2.1. Water Contact Angle (WCA) Measurement
Purpose: To assess the hydrophobicity of the surface and confirm the formation of a uniform SAM.
Procedure:
-
Place a droplet of deionized water (typically a few microliters) onto the surface of the SAM-coated substrate.
-
Use a goniometer to capture a side-view image of the droplet.
-
Measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.
-
Perform measurements at multiple locations on the substrate to ensure uniformity.
4.2.2. Spectroscopic Ellipsometry (SE)
Purpose: To measure the thickness of the deposited SAM.
Procedure:
-
Place the SAM-coated substrate on the stage of the spectroscopic ellipsometer.
-
Measure the change in polarization of light reflected from the sample surface over a range of wavelengths.
-
Model the substrate and the SAM as a layered system.
-
Fit the experimental data to the model to determine the thickness of the SAM layer.
4.2.3. X-ray Photoelectron Spectroscopy (XPS)
Purpose: To determine the elemental composition and chemical states of the SAM.
Procedure:
-
Place the SAM-coated substrate in the ultra-high vacuum chamber of the XPS instrument.
-
Irradiate the sample with X-rays and measure the kinetic energy of the emitted photoelectrons.
-
Acquire survey scans to identify the elements present on the surface.
-
Acquire high-resolution scans of the relevant elemental peaks (e.g., C 1s, F 1s, I 3d, Si 2p, Ti 2p) to determine their chemical states and quantify their atomic concentrations.
Protocol for EUV Patterning and Area-Selective Deposition (Generalized)
Note: Specific EUV exposure parameters (dose, exposure time) and detailed ASD protocols for this compound SAMs are not well-documented in the available literature. The following is a generalized protocol based on the proposed application.
Materials:
-
This compound SAM-coated substrate
-
EUV lithography tool
-
ALD or CVD reactor
-
Precursors for the desired hard mask material (e.g., for Al₂O₃ or TiO₂)
Procedure:
-
EUV Exposure:
-
Mount the SAM-coated substrate in the EUV lithography tool.
-
Expose the substrate to EUV radiation (13.5 nm) through a patterned mask. The required dose will depend on the sensitivity of the SAM and the desired resolution, and needs to be determined experimentally.
-
-
Post-EUV Exposure Characterization (Optional):
-
Analyze the patterned substrate using techniques like XPS or ToF-SIMS to confirm the degradation of the SAM in the exposed areas.
-
-
Area-Selective Deposition:
-
Transfer the EUV-patterned substrate to the ALD or CVD reactor.
-
Perform the deposition of the desired hard mask material. The deposition parameters (temperature, precursor pulse times, etc.) should be optimized to achieve selective growth on either the exposed (degraded SAM) or unexposed (intact SAM) regions. The intact fluorinated SAM is expected to inhibit deposition.[8]
-
-
Pattern Characterization:
-
Characterize the resulting patterned hard mask using techniques such as scanning electron microscopy (SEM) or atomic force microscopy (AFM) to determine the resolution, line-edge roughness, and pattern fidelity.
-
Visualizations
Logical Workflow for Resistless EUV Lithography using this compound SAMs
Caption: Workflow for resistless EUV lithography.
Proposed EUV-Induced Degradation Pathway of this compound SAM
Caption: Proposed EUV-induced degradation of the SAM.
Discussion and Future Outlook
The use of this compound SAMs for resistless EUV lithography is a promising area of research. The primary advantage of this approach is the potential for simplified processing and the circumvention of issues associated with traditional photoresists. The degradation of the SAM upon EUV exposure, particularly on photocatalytic substrates like TiO₂, provides a mechanism for creating high-contrast patterns for subsequent area-selective deposition.[1][4]
However, several challenges and areas for future research remain. The available literature primarily focuses on the degradation of these SAMs under ambient light, and there is a need for detailed studies on their performance under actual EUV lithography conditions. Key areas that require further investigation include:
-
EUV Sensitivity: Determining the EUV dose required for effective patterning and comparing it to conventional EUV resists.
-
Resolution Limits: Investigating the ultimate resolution, critical dimension (CD) control, and line-edge roughness (LER) that can be achieved with this method.
-
Mechanism of Degradation: A more detailed understanding of the photochemical reactions that occur upon EUV exposure is needed to optimize the process.
-
Area-Selective Deposition Process: The development and optimization of selective deposition processes that are compatible with the patterned SAMs are crucial for the successful implementation of this technology.
Addressing these challenges will be essential for advancing the application of this compound SAMs from a promising concept to a viable technology for next-generation semiconductor manufacturing.
References
- 1. Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extreme ultraviolet lithography - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US20190391494A1 - Euv patterning of monolayers for selective atomic layer deposition - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Achieving area-selective atomic layer deposition with fluorinated self-assembled monolayers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Characterization of Perfluorodecyl Iodide Films: An Application Note on XPS and WCA Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorodecyl iodide (PFDI) is a molecule of significant interest for the formation of self-assembled monolayers (SAMs) that create ultra-low surface energy coatings. These films exhibit intriguing properties such as pronounced hydrophobicity, which are valuable in a range of applications from microelectronics to biomedical devices. This application note provides a detailed protocol for the characterization of PFDI films using X-ray Photoelectron Spectroscopy (XPS) and Water Contact Angle (WCA) measurements. XPS provides quantitative elemental and chemical state information of the surface, while WCA measurements offer insights into the hydrophobic or hydrophilic nature of the film.
Data Presentation
The following table summarizes the quantitative data obtained from the characterization of this compound (I-PFC12) self-assembled monolayers on different substrates.
| Substrate | Deposition Temperature (°C) | Deposition Time (hours) | Water Contact Angle (WCA) (°) | Film Thickness (nm) |
| SiO₂ | 120 | 2 | 64.9 ± 0.3 | 0.65 |
| TiO₂ | 100 | 2 | 93.9 ± 2 | 0.69 |
Experimental Protocols
Preparation of this compound Self-Assembled Monolayers (SAMs)
This protocol describes the vapor deposition method for forming a PFDI SAM on a substrate.
Materials:
-
This compound (I-PFC12)
-
Substrates (e.g., Silicon wafers with a native oxide layer (SiO₂), or Titanium dioxide (TiO₂) coated wafers)
-
Vacuum deposition chamber
-
Heating element
-
Temperature controller
-
Pressure gauge
Procedure:
-
Substrate Preparation: Clean the substrates to remove any organic contaminants. A common method is UV-ozone cleaning, which results in a hydrophilic surface with a WCA of <10°.[1]
-
Vapor Deposition Setup: Place the cleaned substrates and a container with approximately 100 mg of this compound inside the vacuum deposition chamber.
-
Deposition Parameters: Evacuate the chamber to a base pressure of around 9-13 mbar. Heat the this compound to the desired deposition temperature (e.g., 100°C for TiO₂ or 120°C for SiO₂) for a specified duration (e.g., 2 hours).[1][2]
-
Cooling and Sample Retrieval: After the deposition time has elapsed, turn off the heating and allow the chamber to cool to room temperature before venting and retrieving the coated substrates.
X-ray Photoelectron Spectroscopy (XPS) Analysis
This protocol outlines the procedure for analyzing the elemental composition and chemical bonding states of the PFDI films.
Materials and Equipment:
-
XPS system with a monochromatic or non-monochromatic X-ray source (e.g., Al Kα)
-
Energy analyzer
-
Sample holder
-
Data analysis software
Procedure:
-
Sample Mounting: Mount the PFDI-coated substrate onto the sample holder using a compatible adhesive or clips, ensuring good electrical contact.
-
System Evacuation: Introduce the sample into the XPS analysis chamber and evacuate to a base pressure of approximately 3 × 10⁻⁹ mbar.[1]
-
Data Acquisition:
-
Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest, such as C 1s, F 1s, O 1s, I 3d, and the substrate elements (e.g., Si 2p or Ti 2p). Use a pass energy of 20 eV for core-level scans and 90 eV for survey spectra.[1]
-
-
Charge Referencing: Reference the binding energy scale to a known peak, such as the adventitious C 1s peak at 284.8 eV, or to a substrate peak like the Si-Si peak at 99.1 eV for SiO₂ or the TiO₂ peak at 458.8 eV.[1]
-
Data Analysis: Use appropriate software to perform peak fitting on the high-resolution spectra to determine the chemical states and relative atomic concentrations of the elements. A Voigt peak shape with a Shirley background is commonly used for fitting.[1] For fluoropolymers, it is advisable to acquire the C 1s and F 1s regions first to minimize potential X-ray induced damage.[3]
Water Contact Angle (WCA) Measurement
This protocol details the method for determining the hydrophobicity of the PFDI film surface.
Materials and Equipment:
-
Contact angle goniometer with a camera and light source
-
Syringe with a fine needle for dispensing water droplets
-
High-purity deionized water
-
Software for contact angle analysis
Procedure:
-
Sample Placement: Place the PFDI-coated substrate on the sample stage of the goniometer.
-
Droplet Deposition: Carefully dispense a small droplet of deionized water (e.g., 2 µL) onto the surface of the film at a slow dispensing speed (e.g., 1 µL/s).[1]
-
Image Capture: Capture a high-resolution image of the water droplet on the surface.
-
Angle Measurement: Use the analysis software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase (solid-liquid-gas) contact point.
-
Multiple Measurements: Repeat the measurement at several different locations on the sample surface to ensure reproducibility and obtain an average WCA value. A surface with a WCA greater than 90° is considered hydrophobic.[4][5]
Mandatory Visualization
Caption: Experimental workflow for PFDI film characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]
- 4. blog.iglcoatings.com [blog.iglcoatings.com]
- 5. mdpi.com [mdpi.com]
Application Note: Understanding and Utilizing the Halogen Bonding Mechanism of Perfluorodecyl Iodide on Silica Surfaces
Audience: Researchers, scientists, and drug development professionals.
Introduction
Halogen bonding is a highly directional, non-covalent interaction that has emerged as a powerful tool in supramolecular chemistry, crystal engineering, and materials science. This interaction occurs between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic region on another atom (the halogen bond acceptor). In the context of surface science, halogen bonding provides a precise and reliable method for the self-assembly of molecules, leading to the formation of well-ordered monolayers with unique properties.
This application note details the mechanism, protocols, and applications of self-assembled monolayers (SAMs) of perfluorodecyl iodide on silica (B1680970) substrates. The primary driving force for the formation of these SAMs is the halogen bond between the iodine atom of the this compound and the oxygen atoms on the silica surface.[1][2] This interaction, supplemented by dispersion forces, results in stable, low-energy surfaces with significant potential in various high-technology fields.[1]
Mechanism of Halogen Bonding on Silica
The formation of a stable this compound monolayer on a silica surface is primarily governed by the principles of halogen bonding. The iodine atom at the terminus of the perfluorodecyl chain acts as a halogen bond donor. Due to the electron-withdrawing nature of the perfluoroalkyl chain, the electron density around the iodine atom is anisotropically distributed, creating a region of positive electrostatic potential, known as a σ-hole, along the C-I bond axis.[3]
The silica surface, typically hydroxylated, presents oxygen atoms that are nucleophilic and act as halogen bond acceptors. The σ-hole on the iodine atom interacts favorably with the lone pairs of electrons on the surface oxygen atoms, leading to the formation of a directional halogen bond. This interaction orients the this compound molecules upright on the surface, facilitating the formation of a dense and ordered self-assembled monolayer.[1] While halogen bonding is the initial driving force for adsorption, van der Waals forces between the long perfluoroalkyl chains contribute significantly to the long-term stability of the monolayer.[1][2]
Applications
The unique properties of this compound monolayers on silica, such as their low surface energy, high fluorine content, and stability, make them suitable for a wide range of applications.
-
Area-Selective Deposition (ASD): The formation of these SAMs can be used to passivate surfaces and prevent deposition in specific areas, which is critical for advanced lithography techniques like EUV lithography.[2]
-
Low-Friction Surfaces: The densely packed, fluorinated surface exhibits low friction, making it ideal for microelectromechanical systems (MEMS) and other applications where reducing stiction is important.[1][2]
-
Electronics and Photonics: The ability of the monolayer to modify the work function of silicon from 3.6 eV to 4.4 eV suggests potential applications in organic electronics and photovoltaic devices.[1]
-
Biomaterials and Drug Delivery: The creation of well-defined, low-energy surfaces can be used to control protein adsorption and cellular interaction, which is relevant for implantable devices and drug delivery vehicles. Porous silica nanoparticles, for instance, are explored as drug carriers.[4]
-
Advanced Coatings: These monolayers can create superhydrophobic surfaces, leading to applications in self-cleaning coatings and water-repellent textiles.[5][6]
-
Pharmaceutical Research: this compound serves as an intermediate in the synthesis of complex fluorinated molecules with potential therapeutic benefits.[5]
Experimental Protocols
Protocol 1: Formation of this compound SAM on Silica
This protocol describes the vapor-phase deposition of a this compound self-assembled monolayer on a silica substrate.
Materials:
-
Silicon wafers with a native oxide layer (SiO₂)
-
This compound (C₁₀F₂₁I)
-
Vacuum deposition chamber
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Deionized (DI) water
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Immerse the silicon wafers in Piranha solution for 15 minutes to remove organic residues and hydroxylate the surface.
-
Rinse the wafers thoroughly with DI water.
-
Dry the wafers under a stream of nitrogen gas.
-
-
Vapor Deposition:
-
Place the cleaned wafers and a crucible containing a small amount of this compound into the vacuum deposition chamber.
-
Evacuate the chamber to a base pressure of < 1 x 10⁻⁶ Torr.
-
Heat the crucible containing the this compound to a temperature that allows for sublimation.
-
Heat the silicon substrates to the desired deposition temperature (e.g., 120 °C).[2]
-
Allow the deposition to proceed for a set duration (e.g., 2 hours).[2]
-
After the deposition time, cool down the substrate and the source before venting the chamber.
-
-
Post-Deposition Annealing (Optional):
-
Anneal the coated substrates at a moderate temperature (e.g., 60 °C) to improve the ordering of the monolayer.
-
Protocol 2: Characterization of the SAM
1. Water Contact Angle (WCA) Measurement:
-
Use a goniometer to measure the static water contact angle on the modified silica surface.
-
A high contact angle is indicative of a hydrophobic, low-energy surface.
2. Spectroscopic Ellipsometry (SE):
-
Use a spectroscopic ellipsometer to measure the thickness of the formed monolayer.
-
The thickness should be consistent with a monolayer of upright-oriented this compound molecules (approximately 1.2 nm for a similar molecule, perfluorododecyl iodide).[1][7]
3. X-ray Photoelectron Spectroscopy (XPS):
-
Use XPS to determine the elemental composition of the surface.
-
The presence of F 1s, C 1s, and I 3d peaks will confirm the presence of the this compound monolayer. The absence of a significant Si 2p signal from the substrate indicates a dense monolayer.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for self-assembled monolayers of iodo-perfluorinated alkanes on silica and related surfaces.
| Parameter | Value | Substrate | Reference |
| Monolayer Thickness | 1.2 nm | Silicon Wafer | [1][7] |
| Monolayer Thickness | 0.65 nm | SiO₂ | [2] |
| Surface Energy | 4.3 mN/m | Silicon Wafer | [1][7] |
| Fluorine Content | 95% | Silicon Wafer | [1][7] |
| Water Contact Angle | 64.9° ± 0.3° | SiO₂ | [2] |
| Thermal Stability | Stable up to 60 °C | Silicon Wafer | [1][7] |
| Work Function Change | +0.8 eV (from 3.6 to 4.4 eV) | Silicon Wafer | [1] |
| Halogen Bond Strength | ~25 kJ/mol | Graphitic Surface | [1] |
| Adsorption Enthalpy | -95 to -120 kJ/mol | Fused Silica | [8] |
Table 1: Physical and Chemical Properties of Iodo-perfluorinated Alkane SAMs.
| Deposition Parameter | Value | Substrate | Reference |
| Temperature | 120 °C | SiO₂ | [2] |
| Time | 2 hours | SiO₂ | [2] |
Table 2: Optimized Deposition Conditions for I-PFC12 SAM on SiO₂.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light [mdpi.com]
- 3. Halogen Bonding in Perfluoroalkyl Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioiodination of Modified Porous Silica Nanoparticles as a Potential Candidate of Iodine-131 Drugs Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. researchgate.net [researchgate.net]
- 7. Ultralow surface energy self-assembled monolayers of iodo-perfluorinated alkanes on silica driven by halogen bonding - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. boris-portal.unibe.ch [boris-portal.unibe.ch]
Application Notes and Protocols for Micro-Contact Printing of Perfluorodecyl Iodide Monolayers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication of micropatterned surfaces using Perfluorodecyl iodide (PFDI) self-assembled monolayers (SAMs) via micro-contact printing. The unique low surface energy and bio-inert properties of PFDI make it an excellent material for creating high-contrast patterns for a variety of applications, including cell biology, biosensor development, and drug delivery systems.
Introduction to this compound in Micro-Contact Printing
This compound is a fluorinated organic molecule that can form dense, well-ordered self-assembled monolayers on various substrates, such as silicon dioxide (SiO₂) and titanium dioxide (TiO₂). These monolayers exhibit exceptionally low surface energy, leading to strong hydrophobicity and resistance to the non-specific adsorption of proteins and cells.[1][2]
Micro-contact printing (µCP) is a soft lithography technique that utilizes a patterned elastomeric stamp, typically made of polydimethylsiloxane (B3030410) (PDMS), to transfer molecules (the "ink") onto a substrate with high fidelity.[3][4] When PFDI is used as the ink, this technique allows for the creation of well-defined, chemically patterned surfaces with regions of extremely low surface energy (the PFDI-printed areas) adjacent to the native, more hydrophilic substrate. This chemical contrast can be used to control the spatial arrangement of proteins and cells, making it a powerful tool for in vitro studies and the development of advanced biomaterials.
Quantitative Data Summary
The following tables summarize key quantitative data related to PFDI SAMs, providing a reference for expected surface properties.
Table 1: Properties of this compound (PFDI) Self-Assembled Monolayers
| Property | Substrate | Value | Reference |
| Monolayer Thickness | SiO₂ | 0.65 nm (at 120°C deposition) | [2] |
| TiO₂ | 0.69 nm (at 100°C deposition) | [2] | |
| Water Contact Angle (WCA) | SiO₂ | 64.9° ± 0.3° (at 120°C deposition) | [2] |
| TiO₂ | 93.9° ± 2° (at 100°C deposition) | [2] | |
| Surface Energy | Silicon Nitride | 2.6 mJ/m² | [1] |
Experimental Protocols
This section provides detailed protocols for creating micropatterned surfaces using PFDI.
Materials and Equipment
-
This compound (PFDI)
-
Anhydrous solvent (e.g., ethanol (B145695) or a fluorinated solvent)
-
Substrates (e.g., silicon wafers with a native oxide layer, glass coverslips)
-
Polydimethylsiloxane (PDMS) stamp fabrication kit (e.g., Sylgard 184)
-
Master mold with desired micropattern
-
Plasma cleaner or UV-Ozone cleaner
-
Spin coater (optional)
-
Nitrogen gas source
-
Optical microscope
-
Contact angle goniometer
Protocol 1: Fabrication of PDMS Stamp
A general protocol for fabricating a PDMS stamp is as follows:
-
Master Preparation: Create a master mold with the desired pattern using standard photolithography techniques.
-
PDMS Preparation: Mix the PDMS prepolymer and curing agent, typically in a 10:1 ratio by weight.
-
Degassing: Place the mixture in a vacuum desiccator to remove any air bubbles.
-
Casting: Pour the degassed PDMS mixture over the master mold.
-
Curing: Cure the PDMS at 60-70°C for at least 4 hours.
-
Stamp Release: Carefully peel the cured PDMS stamp from the master mold.
Protocol 2: Micro-Contact Printing of this compound
-
Substrate Preparation:
-
Clean the substrates by sonicating in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen.
-
Treat the substrates with oxygen plasma or UV-Ozone for 5-10 minutes to create a hydrophilic surface.
-
-
PFDI Ink Preparation:
-
Prepare a solution of PFDI in an anhydrous solvent. A starting concentration of 1-10 mM is recommended, though optimization may be required.
-
-
Inking the PDMS Stamp:
-
Apply the PFDI solution to the patterned surface of the PDMS stamp. This can be done by spin-coating a small volume of the solution onto the stamp or by applying a drop of the solution and allowing it to spread.
-
Allow the solvent to evaporate completely, leaving a thin layer of PFDI on the raised features of the stamp. This step should be performed in a controlled environment (e.g., a glove box) to minimize moisture contamination.
-
-
Printing:
-
Bring the inked PDMS stamp into conformal contact with the prepared substrate.
-
Apply gentle, uniform pressure for a few seconds to a minute. The optimal contact time and pressure will depend on the specific substrate and desired pattern fidelity and should be determined empirically.
-
Carefully remove the stamp from the substrate.
-
-
Post-Printing Treatment:
-
(Optional) Rinse the patterned substrate with the anhydrous solvent to remove any excess, non-specifically adsorbed PFDI.
-
Dry the substrate with nitrogen gas.
-
Applications and Expected Results
Selective Protein Adsorption
The low surface energy of the PFDI-patterned regions will resist the adsorption of proteins from a solution, while proteins will readily adsorb to the more hydrophilic, non-patterned areas. This allows for the creation of protein micropatterns.
Expected Result: When a protein solution (e.g., fibronectin, laminin) is incubated on the patterned surface, subsequent imaging (e.g., fluorescence microscopy of labeled proteins) will show protein localization only on the non-printed regions of the substrate.
Spatially Controlled Cell Adhesion
The patterned protein layer can then be used to direct the adhesion and spreading of cells. Cells will preferentially attach and grow on the protein-coated regions, while the PFDI-coated areas will remain cell-repellent.[5][6]
Expected Result: When cells are seeded onto the patterned surface, they will adhere and spread only on the protein-receptive areas, creating a cellular micropattern that mirrors the design of the PDMS stamp.
Visualizations
Experimental Workflow for Micro-Contact Printing with PFDI
Caption: Workflow for creating PFDI patterns using micro-contact printing.
Logical Relationship for Selective Cell Patterning
Caption: Logic for achieving selective cell patterning with PFDI.
References
- 1. people.bu.edu [people.bu.edu]
- 2. Patterning with SAMs: Proteins, Cells | Whitesides Research Group [gmwgroup.harvard.edu]
- 3. biochips.or.kr [biochips.or.kr]
- 4. mdpi.com [mdpi.com]
- 5. Using microcontact printing to pattern the attachment of mammalian cells to self-assembled monolayers of alkanethiolates on transparent films of gold and silver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sites.bu.edu [sites.bu.edu]
Troubleshooting & Optimization
Technical Support Center: Perfluorodecyl Iodide Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and use of Perfluorodecyl iodide (PFDI) Self-Assembled Monolayers (SAMs). It is intended for researchers, scientists, and drug development professionals working with these specialized surface coatings.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and application of this compound SAMs.
| Problem | Possible Causes | Suggested Solutions |
| Incomplete or Poor Quality SAM Formation | 1. Improper substrate cleaning and preparation.2. Suboptimal deposition parameters (temperature, time).3. Degraded or impure this compound source material. | 1. Ensure thorough cleaning of the substrate to remove organic and particulate contamination. A common procedure for silicon-based substrates involves UV/ozone treatment to create a hydrophilic, OH-terminated surface.[1]2. Optimize deposition temperature and time. For vapor deposition on SiO₂, a temperature of 120°C for 2 hours has been found to be effective, while for TiO₂, 100°C for 2 hours is optimal.[1]3. Use high-purity this compound and handle it under inert gas to prevent degradation. |
| Rapid Degradation of the SAM | 1. Exposure to ambient or UV light.[1][2][3]2. Use of photocatalytic substrates (e.g., TiO₂).[1][2][3]3. Presence of oxidizing agents or radicals. | 1. Store and handle SAM-coated substrates in the dark to prevent light-induced defluorination.[1][3]2. If using a photocatalytic substrate is not essential for the application, consider a more inert substrate like SiO₂.[1][2][3]3. Ensure the experimental environment is free from strong oxidizing agents. |
| Inconsistent Surface Properties (e.g., Contact Angle) | 1. Non-uniform SAM coverage.2. Surface contamination post-deposition.3. Degradation of the SAM in specific areas. | 1. Review and optimize the deposition protocol to ensure uniform exposure of the substrate to the PFDI vapor or solution.2. Handle and store the SAM-coated substrates in a clean, controlled environment to prevent adsorption of contaminants.3. Minimize exposure to light and reactive chemicals. |
| Poor Stability in Biological Media | 1. Desorption of the alkanethiol moiety from the substrate.[4]2. Non-specific binding of biomolecules from the media. | 1. While perfluorinated chains are generally stable, the bond to the substrate can be the weak point. The stability of SAMs in biological media can be limited, with some studies showing degradation after extended periods.[4]2. Consider the use of mixed SAMs or underlying layers to improve stability and reduce non-specific binding. |
Frequently Asked Questions (FAQs)
1. What is the primary degradation mechanism for this compound SAMs?
The primary degradation mechanism for this compound SAMs is defluorination, which is significantly accelerated by exposure to ambient light.[1][2][3] The specific pathway of degradation can depend on the substrate. On SiO₂, degradation is thought to occur via the formation of OH radicals, leading to the cleavage of C-F bonds.[1] On a photocatalytic substrate like TiO₂, light exposure generates excess electrons that can dissociate C-F bonds and potentially form C=C bonds, speeding up the degradation process.[1]
2. How stable are this compound SAMs in the dark?
When stored in the dark, this compound SAMs show significantly enhanced stability. On a TiO₂ substrate, no significant degradation was observed for up to three months when stored in the dark.[1][3] On SiO₂, only minimal degradation was observed under dark conditions over the same period.[1][3]
3. What is the expected water contact angle for a well-formed this compound SAM?
A well-formed this compound SAM should exhibit a hydrophobic surface. For a vapor-deposited SAM on SiO₂, a water contact angle of approximately 65° has been reported.[1] On TiO₂, the water contact angle can be significantly higher, around 94°.[1]
4. Can this compound SAMs be used in aqueous or biological environments?
While the perfluorinated backbone of the SAM is highly stable, the overall stability in aqueous and biological media can be limited by the strength of the bond between the iodide headgroup and the substrate. Some studies on other types of SAMs have shown desorption and loss of integrity in phosphate-buffered saline and calf serum over extended periods (e.g., 21-35 days).[4] Therefore, for long-term applications in biological media, the stability of the entire SAM-substrate system should be carefully evaluated.
5. Are there any specific handling precautions for this compound?
This compound is a solid at room temperature and should be handled in a well-ventilated area.[5] It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses.[5] For information on specific hazards, please refer to the safety data sheet (SDS).
Quantitative Data on SAM Stability
The following tables summarize the quantitative data on the stability of perfluorinated iodide SAMs under different conditions.
Table 1: Fluorine Atomic Concentration Loss on Different Substrates After One Month of Ambient Light Exposure
| Substrate | Initial F 1s Atomic % | Final F 1s Atomic % | Fluorine Loss (%) |
| SiO₂ | Not specified | Not specified | 6.2 |
| TiO₂ | 17.6 | 7.4 | 10.2 |
Data extracted from a study on Perfluorododecyl iodide (C12) SAMs, which is expected to have similar stability characteristics to this compound (C10) SAMs.[1][2][3]
Table 2: Optimized Vapor Deposition Parameters and Resulting SAM Properties
| Substrate | Deposition Temperature (°C) | Deposition Time (hours) | Water Contact Angle (°) | SAM Thickness (nm) |
| SiO₂ | 120 | 2 | 64.9 ± 0.3 | 0.65 |
| TiO₂ | 100 | 2 | 93.9 ± 2 | 0.69 |
Data for Perfluorododecyl iodide (C12) SAMs.[1]
Experimental Protocols
1. Substrate Preparation (SiO₂ and TiO₂)
A thorough cleaning of the substrate is critical for the formation of a high-quality SAM.
-
Place the substrates in a beaker with acetone (B3395972) and sonicate for 10 minutes.
-
Rinse the substrates with deionized water.
-
Place the substrates in a beaker with isopropanol (B130326) and sonicate for 10 minutes.
-
Rinse the substrates with deionized water.
-
Dry the substrates with a stream of dry nitrogen gas.
-
Immediately before SAM deposition, treat the substrates with UV/ozone for 20 minutes to remove any remaining organic contaminants and to generate a hydrophilic, OH-terminated surface. A hydrophilic surface is confirmed by a water contact angle of <10°.[1]
2. This compound SAM Deposition (Vapor Phase)
-
Place the cleaned substrates in a reaction vessel.
-
Place a small amount of this compound in a separate container within the reaction vessel.
-
Seal the reaction vessel and heat it to the desired deposition temperature (e.g., 100-120°C).[1]
-
Maintain the temperature for the desired deposition time (e.g., 2 hours).[1]
-
Allow the reaction vessel to cool to room temperature before removing the coated substrates.
-
Rinse the substrates with a suitable solvent (e.g., isopropanol) to remove any physisorbed molecules.
-
Dry the substrates with a stream of dry nitrogen gas.
3. Characterization of SAMs
-
Water Contact Angle (WCA): WCA measurements are used to assess the hydrophobicity of the SAM-coated surface, which is an indicator of monolayer formation. Measurements are typically performed using a goniometer with deionized water.[1]
-
Spectroscopic Ellipsometry (SE): SE is used to measure the thickness of the deposited SAM layer. Data is typically collected at multiple angles of incidence over a broad wavelength range.[1]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the SAM and to investigate the chemical bonding states of the elements. This technique is particularly useful for monitoring the degradation of the SAM by observing changes in the fluorine and carbon signals.[1]
Diagrams
Caption: Experimental workflow for the formation and characterization of this compound SAMs.
Caption: Proposed degradation pathways of this compound SAMs on SiO₂ and TiO₂ substrates.
References
Technical Support Center: Perfluorodecyl iodide Degradation Under Ambient Light
Welcome to the technical support center for Perfluorodecyl iodide. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the degradation of this compound when exposed to ambient light. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the handling and use of this compound in light-sensitive applications.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to ambient light exposure. | Store the compound in a dark, cool, and well-ventilated place.[1] Use amber-colored vials or wrap containers in aluminum foil to minimize light exposure during experiments. |
| Loss of compound purity over time | The C-I bond in perfluoroalkyl iodides is susceptible to photolysis, leading to the formation of radicals and subsequent degradation products. | Minimize the duration of light exposure. Prepare solutions fresh before use. If storage is necessary, purge the container with an inert gas like argon or nitrogen to displace oxygen, which can participate in degradation reactions. |
| Unexpected peaks in analytical data (e.g., GC-MS, HPLC) | Presence of degradation byproducts. | Run a control sample of this compound that has been intentionally exposed to ambient light to identify the characteristic peaks of its degradation products. This will help in distinguishing them from other potential contaminants. |
| Reduced reactivity in subsequent reactions | The concentration of the active this compound has decreased due to degradation. | Quantify the concentration of this compound using a suitable analytical technique (e.g., NMR with an internal standard, or a calibrated GC-FID) immediately before use to ensure accurate stoichiometry in your reactions. |
| Discoloration of the sample | Formation of iodine (I₂) as a degradation product, which can have a characteristic brownish or purplish color. | While slight discoloration may not significantly impact all applications, it is an indicator of degradation. For sensitive experiments, consider purifying the material before use if discoloration is observed. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound (PFDI) is a specialized fluorinated compound with the molecular formula C₁₀F₂₁I.[2] It is characterized by a long perfluorinated carbon chain attached to an iodine atom.[3] This structure gives it unique properties such as high density, thermal stability, and low surface energy.[2][4]
| Property | Value |
| Molecular Formula | C₁₀F₂₁I |
| Molecular Weight | ~645.98 g/mol [2] |
| Melting Point | 65-70 °C[2][3][5] |
| Boiling Point | 195-200 °C[2][3][5] |
| Density | ~1.8 g/cm³[2] |
| Appearance | Solid |
| CAS Number | 423-62-1[2][3] |
Q2: How stable is this compound under ambient light?
This compound is known to be light-sensitive.[2] Exposure to ambient light can lead to its degradation.[4] Studies on the closely related compound, perfluorododecyl iodide (C₁₂F₂₅I), have shown that self-assembled monolayers (SAMs) of this compound degrade over time under ambient light, with a noticeable decrease in fluorine content.[4][6] When stored in the dark, the degradation is significantly reduced.[4][6]
Q3: What is the primary degradation pathway of this compound under ambient light?
The primary degradation pathway involves the photolytic cleavage of the carbon-iodine (C-I) bond. The C-I bond is the weakest bond in the molecule and is susceptible to cleavage upon absorption of light, particularly UV radiation present in ambient light. This homolytic cleavage results in the formation of a perfluorodecyl radical (C₁₀F₂₁•) and an iodine radical (I•). These highly reactive radicals can then undergo various secondary reactions, leading to a mixture of byproducts.
Caption: Proposed initial step in the photodegradation of this compound.
Q4: How does the substrate affect the degradation of perfluoroalkyl iodides?
The substrate can play a significant role in the degradation process. For instance, a study on perfluorododecyl iodide self-assembled monolayers (SAMs) showed a more pronounced degradation on a titanium dioxide (TiO₂) substrate compared to silicon dioxide (SiO₂).[4][6] This is attributed to the photocatalytic nature of TiO₂, which can accelerate the decomposition of the SAMs upon light exposure.[4][6]
| Substrate | Observed Fluorine Loss after One Month of Ambient Light Exposure (for C₁₂F₂₅I SAMs) |
| SiO₂ | 6.2%[4][6] |
| TiO₂ | 10.2%[4][6] |
Q5: What are the best practices for storing this compound?
To ensure the stability and purity of this compound, it is crucial to store it under appropriate conditions. The recommended storage is in a tightly closed container in a dry, cool, and well-ventilated place, protected from direct sunlight.[1][7] For long-term storage, keeping it in a dark container is advisable to prevent degradation.[4][6]
Experimental Protocols
Protocol 1: Monitoring the Photodegradation of this compound in Solution
This protocol outlines a general procedure to quantify the degradation of this compound in a solvent when exposed to ambient light.
Caption: Workflow for monitoring this compound photodegradation.
Materials:
-
This compound
-
High-purity solvent (e.g., perfluorohexane, or a solvent in which PFDI is soluble and stable in the dark)
-
UV-transparent vials
-
Amber glass vials or vials wrapped in aluminum foil
-
Analytical instrument (GC-MS or HPLC)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Sample Aliquoting: Distribute the stock solution into two sets of vials: one set of UV-transparent vials and one set of amber vials.
-
Exposure Conditions:
-
Place the UV-transparent vials in a location with consistent ambient laboratory light.
-
Place the amber vials in a dark location (e.g., a closed cabinet) to serve as a control.
-
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 3, 6, 12, 24 hours), take an aliquot from one vial of each set for analysis.
-
Quantification: Analyze the aliquots using a calibrated GC-MS or HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the concentration of this compound against time for both the light-exposed and dark-stored samples to visualize the degradation kinetics.
References
Technical Support Center: Optimizing Deposition of Perfluorodecyl Iodide (PFDI) Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perfluorodecyl iodide (PFDI) and similar long-chain perfluoroalkyl iodide films. The information is designed to address common challenges encountered during the vapor deposition process.
Frequently Asked Questions (FAQs)
Q1: What are the optimal deposition parameters for creating high-quality Perfluorododecyl iodide (I-PFC12) self-assembled monolayers (SAMs)?
A1: The optimal deposition temperature for I-PFC12 SAMs is substrate-dependent. For silicon dioxide (SiO₂) substrates, a deposition temperature of 120°C for two hours is recommended.[1][2] For titanium dioxide (TiO₂) substrates, the optimal temperature is 100°C for a duration of two hours.[1][2] A deposition time of one hour, especially at lower temperatures like 100°C, may be insufficient for adequate molecule adsorption.[1][2]
Q2: How does deposition time affect the quality of the deposited film?
A2: Deposition time is a critical factor in achieving a complete monolayer. Studies on I-PFC12 have shown that a two-hour deposition period results in a greater film thickness compared to a one-hour period, indicating more complete surface coverage.[2]
Q3: What are the expected characteristics of an optimized I-PFC12 SAM?
A3: An optimized I-PFC12 SAM on SiO₂ should exhibit a water contact angle (WCA) of approximately 64.9° ± 0.3° and a thickness of around 0.65 nm.[1][2] On TiO₂, a high-quality film will have a WCA of 93.9° ± 2° and a thickness of 0.69 nm.[1][2]
Q4: Why is there a difference in optimal deposition temperature between SiO₂ and TiO₂ substrates?
A4: The difference in optimal deposition temperatures arises from the distinct surface chemistries and energetics of SiO₂ and TiO₂. These differences influence the adsorption kinetics and binding of the this compound molecules to the surface.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Water Contact Angle (WCA) | Incomplete monolayer formation. | Increase the deposition time to ensure sufficient time for the molecules to adsorb and self-organize on the substrate surface.[1][2] Verify and optimize the deposition temperature for your specific substrate. |
| Contamination of the substrate or precursor. | Ensure substrates are thoroughly cleaned before deposition (e.g., using a UV ozone cleaner).[1] Use high-purity this compound. | |
| Inconsistent Film Thickness | Non-uniform temperature across the substrate. | Calibrate the heating element to ensure uniform temperature distribution across the entire substrate holder. |
| Insufficient precursor amount. | Ensure an adequate amount of the PFDI precursor (e.g., 100 mg for vapor phase deposition) is used for the deposition run.[1][2] | |
| Poor Film Adhesion | Improper substrate preparation. | Implement a rigorous substrate cleaning protocol to remove any organic residues or contaminants. |
| Sub-optimal deposition temperature. | Adjust the deposition temperature. Temperatures that are too low may not provide enough energy for strong bond formation, while temperatures that are too high can cause desorption. | |
| Film Degradation | Exposure to ambient light, especially on photocatalytic substrates. | For light-sensitive applications, especially on substrates like TiO₂, handle and store the coated substrates in dark conditions to prevent degradation.[2][3] |
Quantitative Data Summary
The following tables summarize the key quantitative data for the deposition of I-PFC12 SAMs on SiO₂ and TiO₂ substrates.
Table 1: Optimal Deposition Conditions for I-PFC12 SAMs [1][2]
| Substrate | Optimal Temperature (°C) | Deposition Time (hours) |
| SiO₂ | 120 | 2 |
| TiO₂ | 100 | 2 |
Table 2: Characterization of Optimized I-PFC12 SAMs [1][2]
| Substrate | Water Contact Angle (WCA) | Film Thickness (nm) |
| SiO₂ | 64.9° ± 0.3° | 0.65 |
| TiO₂ | 93.9° ± 2° | 0.69 |
Experimental Protocols
Vapor Phase Deposition of this compound SAMs
This protocol describes the vapor phase deposition technique used for forming this compound self-assembled monolayers.
Materials:
-
This compound (or Perfluorododecyl iodide, I-PFC12)
-
Substrates (e.g., SiO₂, TiO₂)
-
Deposition chamber or vacuum oven
-
UV Ozone cleaner (optional, for substrate cleaning)
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrates to remove any organic or particulate contamination.
-
A common method is to use a UV ozone cleaner to create a hydrophilic surface with a characteristic water contact angle of less than 10°.[1]
-
-
Deposition Setup:
-
Deposition Process:
-
Post-Deposition:
-
Allow the chamber to cool down to room temperature before removing the coated substrates.
-
Store the samples in a controlled environment, particularly if they are light-sensitive.
-
Characterization of PFDI Films
1. Water Contact Angle (WCA) Measurement:
-
Use a static water contact angle system.
-
Dispense a de-ionized water droplet (e.g., 2 µL) onto the surface of the coated substrate.
-
Measure the contact angle formed between the water droplet and the surface. An increase in hydrophobicity compared to the clean substrate indicates successful SAM deposition.[1]
2. Spectroscopic Ellipsometry (SE) for Thickness Measurement:
-
Use a spectroscopic ellipsometer to measure the thickness of the deposited film.
-
Record data at multiple incident angles (e.g., 65°, 70°, and 75°) over a specified wavelength range.
-
Model the collected data to determine the film thickness.[1]
Visualizations
Caption: Experimental workflow for the deposition and characterization of this compound films.
Caption: Troubleshooting logic for common issues in this compound film deposition.
References
Technical Support Center: Perfluorodecyl iodide (PFDI) Monolayer Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the formation of Perfluorodecyl iodide (PFDI) self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My PFDI monolayer appears incomplete or has low surface coverage. What are the potential causes?
A1: Incomplete monolayer formation can stem from several factors throughout the experimental process. The primary areas to investigate are substrate preparation, deposition conditions, and post-deposition handling. A logical approach to troubleshooting this issue is outlined in the diagram below.
Caption: A flowchart for troubleshooting incomplete PFDI monolayer formation.
Q2: How critical are the deposition temperature and time for successful PFDI monolayer formation?
A2: Deposition temperature and time are critical parameters that directly influence the quality, thickness, and surface properties of the PFDI monolayer. Insufficient time or non-optimal temperature can lead to incomplete surface coverage. Optimized conditions can vary depending on the substrate. For instance, vapor-phase deposition of a related molecule, Perfluorododecyl iodide (I-PFC12), has shown different optimal conditions for Silicon Dioxide (SiO₂) and Titanium Dioxide (TiO₂) substrates.[1][2]
| Substrate | Optimal Deposition Temperature | Optimal Deposition Time | Resulting Water Contact Angle (WCA) | Resulting Thickness |
| SiO₂ | 120 °C | 2 hours | 64.9° ± 0.3° | 0.65 nm |
| TiO₂ | 100 °C | 2 hours | 93.9° ± 2.0° | 0.69 nm |
| Table 1: Optimized vapor-phase deposition parameters for I-PFC12 on different substrates.[1][2] |
Q3: I've followed the deposition protocol, but my monolayer seems to have degraded. What could be the cause?
A3: PFDI monolayers, particularly on photocatalytic substrates like TiO₂, can be susceptible to degradation upon exposure to ambient light.[1][2][3][4] This degradation often manifests as defluorination, leading to a loss of the monolayer's properties.[1][2][3][4] It is crucial to handle and store samples in dark conditions to prevent this.[2][4]
The proposed mechanism for monolayer formation involves halogen bonding between the iodine headgroup of the PFDI molecule and the oxygen on the substrate surface, stabilized by dispersion forces.[1][3] The iodine headgroup itself may degrade or diffuse from the surface, which could be a factor in the perceived incompleteness of the layer.[1]
Caption: A generalized experimental workflow for PFDI monolayer formation.
Q4: What are the expected characteristics of a high-quality, complete PFDI monolayer?
A4: A well-formed, compact PFDI monolayer exhibits specific, measurable characteristics. These can be used as benchmarks to assess the success of your experimental procedure. For a similar molecule, I-PFC12, on silicon wafers, a high-quality SAM is expected to have the following properties:
| Characteristic | Expected Value |
| Thickness | ~1.2 nm |
| Fluorine Content | ~95% |
| Surface Energy | ~4.3 mN/m |
| Table 2: Properties of a compact I-PFC12 self-assembled monolayer on silicon.[3][5] |
If your characterization results deviate significantly from these values, it is indicative of an incomplete or disordered monolayer.
Detailed Experimental Protocols
Vapor-Phase Deposition of Perfluorododecyl iodide (I-PFC12) on SiO₂ and TiO₂
This protocol is based on the methodology described by Colbeck Kirby et al.[1][2]
-
Substrate Preparation:
-
Thoroughly clean the SiO₂ or TiO₂ substrates. Standard cleaning procedures may involve sonication in a series of solvents (e.g., acetone, isopropanol) followed by drying with an inert gas (e.g., nitrogen).
-
Ensure the substrate surface is appropriately prepared for monolayer formation (e.g., hydroxylation through UV/ozone treatment or piranha solution to ensure sufficient surface oxygen for halogen bonding).
-
-
Deposition:
-
Place the cleaned substrates and a source of I-PFC12 in a vacuum chamber.
-
Evacuate the chamber to a base pressure of 9-13 mbar.
-
Heat the chamber to the desired deposition temperature (120 °C for SiO₂ or 100 °C for TiO₂).
-
Maintain the deposition temperature for a duration of 2 hours.
-
-
Post-Deposition and Characterization:
-
Allow the chamber to cool to room temperature before removing the samples.
-
Immediately characterize the samples to assess monolayer quality.
-
Water Contact Angle (WCA): Use a static contact angle goniometer to measure the hydrophobicity of the surface.
-
Spectroscopic Ellipsometry (SE): Determine the thickness of the formed monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition and chemical bonding environment of the surface to confirm the presence and integrity of the monolayer.
-
-
Storage:
-
Store the samples in a dark, inert environment to prevent light-induced degradation.
-
Caption: The proposed mechanism for PFDI monolayer formation on an oxygen-containing substrate.
References
How to prevent defluorination of Perfluorodecyl iodide on TiO2 substrates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Perfluorodecyl iodide on TiO2 substrates. The focus is on preventing the defluorination of the molecule during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound on TiO2.
| Issue | Possible Cause | Recommended Solution |
| Loss of Fluorine Signal in XPS/FTIR Analysis | Photocatalytic degradation of the this compound molecule by the TiO2 substrate upon exposure to light. | 1. Work in Dark or Low-Light Conditions: Conduct all experimental steps, including sample preparation, handling, and storage, in a darkroom or under filtered light (e.g., yellow light) to minimize photo-activation of the TiO2. 2. Inert Atmosphere: Handle and store samples under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen and water, which can participate in the photocatalytic degradation process. 3. Control Substrate: As a control, deposit this compound on a non-photocatalytic substrate like SiO2 to confirm that the degradation is specific to TiO2.[1][2] |
| Inconsistent Monolayer Formation | Sub-optimal deposition parameters or substrate contamination. | 1. Optimize Deposition Parameters: For vapor deposition of this compound self-assembled monolayers (SAMs) on TiO2, optimal conditions have been reported as a deposition temperature of 100°C for two hours.[2] 2. Substrate Cleaning: Ensure the TiO2 substrate is thoroughly cleaned before deposition to remove any organic or particulate contamination. Standard cleaning protocols for TiO2 can be employed. 3. Annealing: Consider a post-deposition annealing step in a vacuum or inert atmosphere to improve monolayer ordering and remove residual contaminants, though care must be taken to avoid thermal degradation.[3] |
| Variability in Water Contact Angle Measurements | Incomplete monolayer coverage or degradation of the monolayer. | 1. Verify Deposition Time and Temperature: Ensure that the deposition time is sufficient for complete monolayer formation. For instance, at 100°C, a one-hour deposition may be insufficient.[2] 2. Immediate Analysis: Perform water contact angle measurements as soon as possible after sample preparation to minimize the effects of ambient light exposure. |
Frequently Asked Questions (FAQs)
Q1: Why is defluorination of this compound a problem on TiO2 substrates?
A1: Titanium dioxide (TiO2) is a well-known photocatalyst. When exposed to light, particularly UV radiation but also ambient light, it generates electron-hole pairs. These charge carriers can interact with the this compound molecules on the surface, leading to the cleavage of carbon-fluorine (C-F) bonds and the progressive degradation of the molecule.[1][2] This degradation alters the surface properties and can interfere with subsequent experimental steps or analyses.
Q2: What is the primary mechanism of defluorination on TiO2?
A2: The primary mechanism is photocatalysis. Under illumination, an electron is excited from the valence band to the conduction band of TiO2, leaving a hole behind. These photogenerated electrons are powerful reducing agents and can be transferred to the perfluoroalkyl chain, initiating a reductive defluorination process.[2] Oxygen vacancies on the TiO2 surface can also be a source of excess electrons that contribute to this process.[2]
Q3: How can I prevent or minimize defluorination?
A3: The most effective method is to rigorously exclude light. Storing and handling samples in the dark has been shown to prevent defluorination of perfluoroalkyl monolayers on TiO2 for extended periods (up to three months).[1][2] Working under an inert atmosphere can also be beneficial by reducing the presence of species like oxygen and water that can participate in photocatalytic reactions.
Q4: Is the defluorination process different on other substrates like SiO2?
A4: Yes, the defluorination is significantly more pronounced on TiO2 compared to substrates like silicon dioxide (SiO2).[1][2] This is because SiO2 is a poor photocatalyst and does not efficiently generate the electron-hole pairs necessary to initiate the degradation of the perfluoroalkyl chain under typical ambient light conditions.[2]
Q5: Can surface modification of the TiO2 substrate help in preventing defluorination?
A5: While not directly reported for this compound, surface modification of TiO2 is a common strategy to alter its surface chemistry and photocatalytic activity. Creating a barrier layer or passivating the surface could potentially reduce the interaction between the photogenerated charge carriers and the perfluoroalkyl iodide. However, this would need to be carefully designed to not interfere with the intended application.
Quantitative Data Summary
The following table summarizes the observed fluorine loss from a Perfluorododecyl iodide (a similar molecule) self-assembled monolayer (SAM) on TiO2 and SiO2 substrates after one month of exposure to ambient light.
| Substrate | Initial Fluorine Atomic Conc. (%) | Final Fluorine Atomic Conc. (%) | Fluorine Loss (%) |
| TiO2 | 17.6 | 7.4 | 10.2 |
| SiO2 | Not specified | Not specified | 6.2 |
Data extracted from a study on Perfluorododecyl iodide SAMs.[1][2]
Experimental Protocols
Protocol 1: Vapor Deposition of this compound Self-Assembled Monolayer (SAM) on TiO2
This protocol is based on optimized conditions reported for forming a quality SAM of a similar perfluoroalkyl iodide on TiO2.[2]
-
Substrate Preparation:
-
Begin with a clean silicon wafer.
-
Deposit a crystalline TiO2 layer (e.g., 7.5 nm) via Atomic Layer Deposition (ALD) using a suitable precursor like Titanium isopropoxide and water as the co-reactant at 300°C.[2]
-
Ensure the substrate is clean and free of organic contaminants before SAM deposition.
-
-
Vapor Deposition:
-
Place the TiO2 substrate in a vacuum deposition chamber.
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Place approximately 100 mg of this compound in a container within the chamber.
-
Evacuate the chamber to a base pressure of 9-13 mbar.
-
Heat the chamber to a deposition temperature of 100°C.
-
Maintain these conditions for a deposition time of two hours.[2]
-
-
Post-Deposition Handling:
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After deposition, allow the chamber to cool to room temperature before venting.
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Immediately transfer the sample to a light-proof container for storage.
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All subsequent handling and analysis should be performed in the dark or under filtered light.
-
Protocol 2: Characterization of the SAM
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Water Contact Angle (WCA):
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Use a goniometer to measure the static water contact angle.
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Dispense a droplet of deionized water onto the SAM surface.
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Measure the angle at the liquid-solid interface to assess the hydrophobicity and quality of the monolayer. A high contact angle (e.g., ~94°) is indicative of a well-formed, dense monolayer on TiO2.[2]
-
-
X-ray Photoelectron Spectroscopy (XPS):
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Use XPS to determine the elemental composition of the surface and confirm the presence of fluorine and iodine.
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Acquire high-resolution spectra of the C 1s, F 1s, I 3d, Ti 2p, and O 1s regions.
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Quantify the atomic concentrations to monitor any loss of fluorine over time or after exposure to specific conditions.
-
Visualizations
Caption: Photocatalytic defluorination of this compound on a TiO2 substrate.
Caption: Experimental workflow for preventing defluorination.
References
Issues with Perfluorodecyl iodide stability in ambient conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of perfluorodecyl iodide under ambient experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
Question 1: I observed a discoloration (e.g., a slight purple or brown hue) in my solid this compound sample after it was left on the lab bench. What is the cause?
Answer: Discoloration of this compound is a primary indicator of degradation, often due to exposure to light. The C-I (carbon-iodine) bond is susceptible to cleavage upon exposure to ambient light, which can release elemental iodine (I₂), resulting in a characteristic purple or brownish color. To mitigate this, always store this compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[1][2][3][4]
Question 2: My experimental results are inconsistent when using a batch of this compound that has been stored for a while. Could this be a stability issue?
Answer: Yes, inconsistent results can be a sign of sample degradation. Over time, particularly with exposure to light and ambient moisture, the purity of this compound can decrease. This can lead to variability in reaction kinetics, surface properties (if used for self-assembled monolayers), and overall experimental outcomes. It is recommended to use freshly sourced or properly stored material for sensitive applications. Storing the compound in a cool, dry, and dark place is crucial.[2][5][6]
Question 3: I suspect my this compound has degraded. How can I confirm this?
Answer: You can use analytical techniques to assess the purity and degradation of your sample. High-Performance Liquid Chromatography (HPLC) is a suitable method to check for the presence of impurities or degradation products. A comparison of the chromatogram of your sample with that of a new, pure standard will reveal any changes. Additionally, UV-Visible spectroscopy can be used to detect the presence of iodine, which has a characteristic absorbance.
Question 4: Are there any materials or chemicals I should avoid when working with this compound?
Answer: Yes, this compound is incompatible with strong oxidizing agents.[3][7] Contact with these substances can lead to vigorous reactions and rapid decomposition. Ensure that all glassware and equipment are clean and free of any residual oxidizing agents before use.
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for this compound?
To ensure maximum stability, this compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial or a dark location), at a cool temperature (2-8°C is often recommended), and in a dry environment.[2]
What is the primary degradation pathway for this compound under ambient conditions?
The primary degradation pathway initiated by ambient light is the cleavage of the C-I bond. This can lead to the formation of perfluorodecyl radicals and iodine. In the presence of oxygen and moisture, further reactions can occur, potentially leading to defluorination (loss of fluorine atoms) and the formation of other byproducts.[1][5][6]
How does humidity affect the stability of this compound?
While the primary concern is photosensitivity, high humidity can also contribute to degradation, potentially through hydrolysis, although perfluorinated compounds are generally resistant to hydrolysis.[3] It is best practice to store it in a desiccator or a dry cabinet to minimize moisture exposure.
What are the hazardous decomposition products of this compound?
When heated to decomposition, this compound can release toxic vapors, including iodine and fluorine-containing compounds.[1] All handling of the compound, especially when heating, should be performed in a well-ventilated fume hood.
Quantitative Stability Data
The following table summarizes the degradation of perfluorododecyl iodide (a close structural analog) self-assembled monolayers (SAMs) when exposed to ambient light over a period of one month. This data illustrates the compound's sensitivity to light and the influence of the substrate.
| Substrate | Parameter | Initial Atomic Concentration (%) | Atomic Concentration after 1 Month of Ambient Light Exposure (%) | % Change |
| SiO₂ | Fluorine (F 1s) | 19.1 | 12.9 | -6.2 |
| Carbon (C 1s) | 10.6 | 14.2 | +3.6 | |
| TiO₂ | Fluorine (F 1s) | 17.6 | 7.4 | -10.2 |
| Carbon (C 1s) | 11.56 | 14.4 | +2.84 |
Data adapted from a study on perfluorododecyl iodide self-assembled monolayers.[5][6] Samples stored in the dark for up to three months showed minimal to no degradation.[5][6]
Experimental Protocols
Protocol for Assessing Photostability of Solid this compound
This protocol is adapted from general guidelines for photostability testing of solid chemical substances.
1. Objective: To evaluate the effect of ambient light on the stability of solid this compound.
2. Materials:
-
This compound
-
Two clear glass vials and one amber glass vial
-
Spatula
-
Analytical balance
-
HPLC system with a suitable column (e.g., C18)
-
HPLC grade solvents (e.g., acetonitrile, water)
-
UV-Visible spectrophotometer
3. Methodology:
-
Sample Preparation:
-
Place a small, accurately weighed amount (e.g., 10 mg) of this compound into each of the three vials.
-
One clear vial will be the "exposed" sample, the second clear vial will be the "control" (wrapped in aluminum foil), and the amber vial will be for comparison of storage methods.
-
-
Exposure:
-
Place the "exposed" clear vial and the foil-wrapped "control" vial on a laboratory bench under ambient laboratory light conditions for a defined period (e.g., 7 days).
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Store the amber vial under the same conditions.
-
-
Analysis:
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At the end of the exposure period, visually inspect all samples for any color change.
-
Prepare solutions of each sample (exposed, control, and amber vial) in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
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Analyze the solutions by HPLC. Compare the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main peak (parent compound).
-
(Optional) Analyze the solutions using a UV-Visible spectrophotometer to check for the absorbance characteristic of iodine.
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4. Data Interpretation: A significant change in the chromatogram of the "exposed" sample compared to the "control" indicates photosensitivity. The sample in the amber vial should show significantly less degradation than the "exposed" sample.
Visualizations
Caption: Troubleshooting flowchart for stability issues.
Caption: Simplified degradation pathway of this compound.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. japsonline.com [japsonline.com]
- 3. Perfluorodecanoic acid - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Perfluorodecyl Iodide (PFDI) Vapor Deposition
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the vapor deposition of Perfluorodecyl iodide (PFDI).
Troubleshooting Guide
This guide addresses common issues encountered during the vapor deposition of PFDI for the formation of self-assembled monolayers (SAMs).
Issue 1: Low Water Contact Angle (WCA) or Poor Hydrophobicity
-
Question: My PFDI-coated substrate shows a low water contact angle, indicating poor hydrophobicity. What are the possible causes and solutions?
-
Answer: A low WCA is typically indicative of an incomplete or disordered PFDI monolayer. The primary causes and troubleshooting steps are outlined below.
| Possible Cause | Suggested Solution |
| Incomplete Monolayer Formation | The deposition time may be insufficient for a complete monolayer to form. For similar molecules like perfluorododecyl iodide (I-PFC12), a deposition time of two hours has been shown to be effective.[1] Consider extending the deposition time. |
| Suboptimal Deposition Temperature | The temperature of the substrate and/or the PFDI precursor is critical. For I-PFC12, optimal deposition temperatures were found to be 120°C for SiO2 and 100°C for TiO2 substrates.[1] Experiment with a range of temperatures (e.g., 100°C to 150°C) to find the optimal conditions for your specific substrate. |
| Substrate Contamination | The substrate surface must be scrupulously clean for proper monolayer formation. Organic residues, dust particles, or moisture can inhibit the self-assembly process. Implement a rigorous cleaning protocol for your substrates. This may include sonication in appropriate solvents and UV-ozone or plasma cleaning to remove organic contaminants and create a reactive surface. |
| Degradation of the PFDI Precursor | PFDI can degrade over time, especially if not stored correctly. Use a fresh batch of PFDI and store it in a dark, moisture-free environment, preferably under an inert atmosphere. |
Issue 2: Non-Uniform or Hazy Film Appearance
-
Question: The deposited PFDI film on my substrate appears hazy or has visible non-uniformities. How can I achieve a uniform coating?
-
Answer: A hazy or uneven appearance often points to issues with the deposition process or substrate preparation.
| Possible Cause | Suggested Solution |
| Uneven Precursor Vapor Distribution | The flow of the PFDI vapor within the deposition chamber may be uneven, leading to variations in film thickness. Ensure that the design of your deposition chamber and the placement of your substrates allow for a uniform distribution of the precursor vapor. Substrate rotation during deposition can also improve uniformity. |
| Inconsistent Substrate Temperature | Temperature gradients across the substrate can lead to different deposition rates and, consequently, a non-uniform film. Ensure that your substrate heating system provides a uniform temperature across the entire surface. |
| Precursor Condensation | If the temperature of the vapor delivery lines or the chamber walls is too low, the PFDI precursor may condense before reaching the substrate, leading to droplets or uneven coating. Maintain the temperature of all components in the vapor path at or above the precursor vaporization temperature. |
| Particulate Contamination | Dust or other particles in the deposition chamber can act as nucleation sites for irregular film growth, resulting in a hazy appearance. Ensure the deposition chamber is clean and that a good vacuum is achieved to remove airborne particulates. |
Issue 3: Poor Film Adhesion and Delamination
-
Question: The PFDI film is peeling or flaking off the substrate. What is causing this poor adhesion?
-
Answer: Poor adhesion is a critical issue that compromises the stability and function of the PFDI monolayer.
| Possible Cause | Suggested Solution |
| Inadequate Substrate Surface Preparation | The presence of a contaminant layer (e.g., oils, moisture, or a native oxide layer that is not suitable for PFDI bonding) will prevent strong adhesion. Thoroughly clean and prepare the substrate surface. For silica-based substrates, ensuring the presence of surface hydroxyl (-OH) groups is crucial for the bonding of iodo-terminated SAMs.[2] |
| Mismatch between Substrate and PFDI | PFDI forms stable monolayers on substrates like silica (B1680970) and titania through halogen bonding.[1][2] Ensure that your substrate material is compatible with PFDI. If you are using a non-oxide substrate, surface modification to introduce a suitable reactive layer may be necessary. |
| Excessive Film Thickness | While a complete monolayer is desired, attempting to deposit a very thick film can lead to internal stresses and poor adhesion of the upper layers. Optimize your deposition time and precursor amount to target the formation of a single, dense monolayer. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal deposition parameters for PFDI?
A1: The optimal deposition parameters for PFDI can vary depending on the substrate material and the specific deposition system used. However, studies on the closely related molecule perfluorododecyl iodide (I-PFC12) provide a good starting point. The following table summarizes the optimized conditions for I-PFC12 vapor deposition on SiO2 and TiO2 substrates.[1]
| Substrate | Deposition Temperature | Deposition Time | Resulting Water Contact Angle (WCA) | Resulting Film Thickness |
| SiO2 | 120°C | 2 hours | 64.9° ± 0.3° | 0.65 nm |
| TiO2 | 100°C | 2 hours | 93.9° ± 2° | 0.69 nm |
It is recommended to use these parameters as a starting point and optimize for your specific experimental setup.
Q2: How can I characterize the quality of my PFDI film?
A2: Several analytical techniques can be used to assess the quality of the deposited PFDI monolayer:
-
Water Contact Angle (WCA) Goniometry: This is a simple and effective method to determine the hydrophobicity of the surface. A high WCA is indicative of a well-formed, dense PFDI monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface, confirming the presence of fluorine, carbon, and iodine from the PFDI molecule. It can also provide information about the chemical bonding at the surface. Note that the iodine headgroup may be susceptible to degradation under X-ray exposure.[1]
-
Spectroscopic Ellipsometry (SE): SE is a non-destructive technique used to measure the thickness of the deposited film. A uniform thickness corresponding to the length of the PFDI molecule is a good indicator of a well-formed monolayer.
-
Atomic Force Microscopy (AFM): AFM can provide topographical information about the surface, allowing for the visualization of the monolayer's uniformity and the identification of any defects or aggregates.
Q3: Does the iodine headgroup of PFDI remain on the surface after deposition?
A3: Studies on the similar molecule I-PFC12 have shown that the iodine headgroup was not observed on the surface via XPS after vapor deposition.[1] It is currently unclear whether the iodine degrades upon X-ray exposure during analysis or diffuses from the surface upon exposure to air.[1] However, the perfluorinated monolayer remains on the surface, providing the desired low surface energy properties.[1]
Q4: Is a PFDI monolayer stable?
A4: PFDI and similar perfluorinated iodide SAMs have been shown to be stable over several weeks when stored in the dark.[2] However, exposure to ambient light can cause degradation, particularly on photocatalytic substrates like TiO2, where a loss of fluorine has been observed.[1][3] For applications where the coated substrates will be exposed to light, the stability of the monolayer should be evaluated under the specific experimental conditions.
Experimental Protocols
Vapor Phase Deposition of PFDI (General Protocol)
This protocol provides a general procedure for the vapor phase deposition of PFDI to form a self-assembled monolayer. Parameters should be optimized for your specific substrate and deposition system.
Materials:
-
This compound (PFDI)
-
Substrates (e.g., SiO2, TiO2)
-
Deposition chamber with temperature and pressure control
-
Vacuum pump
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrates using a multi-step cleaning process (e.g., sonication in acetone, isopropanol, and deionized water).
-
Dry the substrates with a stream of dry nitrogen.
-
Treat the substrates with UV-ozone or an oxygen plasma to remove any remaining organic contaminants and to generate hydroxyl groups on the surface, which can aid in the self-assembly process.
-
-
Deposition:
-
Place the cleaned substrates inside the deposition chamber.
-
Place a container with a measured amount of PFDI (e.g., 100 mg) inside the chamber, away from the substrates.
-
Evacuate the chamber to a base pressure in the range of 9-13 mbar.[3]
-
Heat the PFDI precursor and the substrates to the desired deposition temperatures. Based on data for I-PFC12, a starting point of 100-120°C can be used.[1]
-
Allow the deposition to proceed for a set amount of time, typically 1-2 hours.[1]
-
-
Post-Deposition:
Visualizations
References
Challenges in handling light-sensitive Perfluorodecyl iodide
Technical Support Center: Perfluorodecyl Iodide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with handling light-sensitive this compound.
Troubleshooting Guides
Issue: Unexpected Experimental Results or Reaction Failure
If you are experiencing inconsistent results, low yields, or complete reaction failure when using this compound, consult the following troubleshooting guide.
Question: Why are my reactions with this compound failing or giving inconsistent results?
Answer: The primary suspect is the degradation of the this compound due to its light sensitivity. Exposure to ambient light can cause the C-I bond to cleave, leading to the formation of reactive radical species and a reduction in the purity of your starting material.
Troubleshooting Steps:
-
Assess Sample Integrity:
-
Visual Inspection: Check the appearance of your this compound. A pure compound should be a white to off-white solid. Any significant discoloration (e.g., pink, purple, or brown hues) may indicate the presence of free iodine, a sign of degradation.
-
Storage Conditions: Verify that the compound has been stored correctly. It should be kept in a tightly sealed, opaque container, in a cool, dry, and dark place, ideally between 2-8°C.[1]
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Age of Compound: Consider the age of the chemical. Older batches, even if stored correctly, may have undergone slow degradation.
-
-
Review Handling Procedures:
-
Light Exposure: Were the weighing and dispensing of the compound performed under subdued light? Avoid working with this compound under direct, bright laboratory lighting. Use amber-colored glassware or wrap your reaction vessels in aluminum foil.
-
Atmosphere: While not explicitly an inert atmosphere compound, minimizing exposure to air and moisture is good practice, as is working in a well-ventilated area or fume hood.[1][2]
-
-
Purification and Verification:
-
Purification: If degradation is suspected, and a fresh sample is unavailable, you may consider recrystallization or filtration through a short plug of silica (B1680970) gel to remove impurities. However, this should be done with caution and under appropriate safety measures.
-
Analytical Verification: If possible, verify the purity of your material using techniques like NMR or GC-MS before use.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or a chemical fume hood.[1][2]
Q2: How should I properly store this compound?
A2: Store this compound in a tightly sealed, opaque container to protect it from light.[5][6] The storage area should be cool, dry, and well-ventilated.[1][2] Recommended storage temperature is typically between 2-8°C.[1]
Q3: My this compound has turned a pinkish/purplish color. Can I still use it?
A3: A pink or purple hue indicates the formation of elemental iodine (I₂) due to the degradation of the compound, likely from light exposure. While it might be possible to use it for some applications where high purity is not critical, it is generally not recommended for sensitive reactions. The presence of iodine and other degradation byproducts can interfere with your experiment and lead to unreliable results. For best results, use a fresh, pure sample.
Q4: What happens when this compound is exposed to light?
A4: this compound is light-sensitive. Upon exposure to light, particularly UV light, the carbon-iodine bond can undergo homolytic cleavage, generating a perfluorodecyl radical and an iodine radical. This degradation compromises the integrity of the compound. Studies have shown a significant loss of fluorine from self-assembled monolayers of a similar compound, perfluorododecyl iodide, when exposed to ambient light over a month.[7][8]
Q5: What personal protective equipment (PPE) should I wear when handling this compound?
A5: When handling this compound, you should always wear:
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Gloves: Chemical-resistant gloves are essential to prevent skin contact.[2]
-
Eye Protection: Safety glasses with side shields or goggles are necessary to protect your eyes from splashes or dust.[2]
-
Protective Clothing: A lab coat should be worn to protect your clothing and skin.[1]
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Respiratory Protection: If working with the solid in a way that might generate dust, or if ventilation is inadequate, a NIOSH-approved respirator is recommended.[1][9]
Quantitative Data on Light-Induced Degradation
The stability of perfluoroalkyl iodides is significantly affected by light. The following table summarizes data from a study on the degradation of a self-assembled monolayer of a similar compound, perfluorododecyl iodide, upon exposure to ambient light over one month. This illustrates the potential for degradation of the this compound molecule itself.
| Substrate | Initial Fluorine Atomic Conc. (%) | Fluorine Atomic Conc. after 1 Month (%) | Fluorine Loss (%) | Reference |
| SiO₂ | 19.1 | 12.9 | 6.2 | [7][8] |
| TiO₂ | 17.6 | 7.4 | 10.2 | [7][8] |
Samples stored in dark conditions showed little to no degradation.[7][8]
Experimental Protocols
Protocol 1: General Handling and Weighing of this compound
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Preparation: Before retrieving the this compound from storage, prepare your workspace. Ensure the area is clean and you are in a well-ventilated fume hood. Dim the overhead lights in the immediate vicinity.
-
PPE: Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Container Handling: Remove the container from its 2-8°C storage. Allow it to equilibrate to room temperature before opening to prevent moisture condensation. The container should be opaque or wrapped in foil.
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Weighing: Use a clean spatula to transfer the desired amount of the solid to a tared, amber-colored vial or a vial wrapped in aluminum foil. Perform the weighing process as quickly as possible to minimize light exposure.
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Sealing and Storage: Immediately and tightly seal both the stock container and the vial with your weighed sample. Return the stock container to its proper storage conditions.
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Cleanup: Clean any spills immediately.[1] Wash your hands thoroughly after handling.[1][2]
Protocol 2: Setting up a Light-Sensitive Reaction
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Glassware: Use amber-colored reaction flasks or wrap standard glassware (e.g., round-bottom flasks) completely with aluminum foil.
-
Reagent Addition: Add the weighed this compound to the reaction vessel. If it is a solid, it can be added directly. If it needs to be dissolved first, use a suitable solvent and add it to the reaction via a syringe or cannula, ensuring the solution is also protected from light.
-
Reaction Conditions: Run the reaction under the specified conditions (temperature, stirring, atmosphere). Keep the reaction vessel covered and protected from light for the entire duration of the experiment.
-
Work-up and Analysis: During the reaction work-up (e.g., extraction, chromatography), continue to protect the sample from direct light as much as practical, especially if the product is also expected to be light-sensitive.
Visualizations
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cpachem.com [cpachem.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chemicalbook.com [chemicalbook.com]
Process improvement for large-scale Perfluorodecyl iodide SAMs
An essential resource for researchers, scientists, and professionals in drug development, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale fabrication of Perfluorodecyl iodide (PFDI) Self-Assembled Monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for depositing PFDI SAMs over a large area?
A1: The two primary methods for depositing PFDI SAMs are vapor deposition and solution-phase deposition. Vapor deposition is often preferred for large-scale applications as it can provide uniform coatings on complex surfaces and is easier to integrate into large-scale production lines.[1] Solution-phase deposition, including techniques like spin-coating, dip-coating, and spray-coating, can also be scaled up but may present challenges in achieving uniform coverage over large areas.[1][2]
Q2: How can I assess the quality and uniformity of my large-scale PFDI SAM?
A2: A multi-technique approach is recommended for a comprehensive assessment:
-
Contact Angle Goniometry: This is a quick and effective method to get a qualitative assessment of the SAM's hydrophobicity and uniformity. A high and consistent water contact angle across the substrate suggests a well-formed, dense monolayer.[3][4]
-
Spectroscopic Ellipsometry: This non-destructive technique is ideal for measuring the average thickness of the SAM over a larger area, which helps in assessing uniformity.[5][6][7]
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides information on the elemental composition and chemical states at the surface, confirming the presence of the PFDI molecules and the absence of contaminants.[3][8]
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the nanoscale topography of the SAM, identifying defects such as pinholes and aggregates.[3]
Q3: What is the expected thickness of a PFDI monolayer?
A3: The expected thickness of a well-ordered PFDI monolayer is approximately 1.2 to 1.6 nanometers.[9]
Q4: How does the choice of substrate affect PFDI SAM formation?
A4: The substrate plays a critical role in the formation and stability of PFDI SAMs. The primary interaction is a halogen bond between the iodine headgroup of the PFDI and the substrate surface. Oxide surfaces like silicon dioxide (SiO2) and titanium dioxide (TiO2) are commonly used. The nature of the substrate can influence the packing density and ordering of the SAM.
Q5: What is the role of annealing in the PFDI SAM formation process?
A5: Post-deposition annealing can improve the structural integrity and ordering of the SAM by removing defects and increasing the packing density.[1] However, the annealing temperature and duration must be carefully optimized, as excessive heat can lead to the degradation of fluorinated SAMs. For perfluoroalkyl silane (B1218182) SAMs, conformational order can be disrupted at temperatures above 423 K (150 °C).[10]
Troubleshooting Guides
Issue 1: Low Water Contact Angle and Poor Hydrophobicity
| Possible Cause | Troubleshooting Steps |
| Incomplete SAM Coverage | - Increase deposition time. - Optimize precursor concentration (for solution deposition) or vapor pressure (for vapor deposition). - Ensure uniform temperature distribution across the substrate during deposition. |
| Contaminated Substrate | - Implement a rigorous substrate cleaning protocol (see Experimental Protocols section).[1][11] - Handle substrates in a clean environment to avoid recontamination.[12] |
| Disordered Monolayer | - Perform post-deposition annealing at a moderate temperature (e.g., 100-120°C) to promote molecular ordering.[1] - For solution deposition, try a solvent with a lower dielectric constant to enhance intermolecular interactions.[13] |
| Presence of Water in Solvent (Solution Deposition) | - Use anhydrous solvents. Excessive water can lead to aggregation of the precursor in the solution, preventing uniform monolayer formation.[13][14] |
Issue 2: Non-Uniformity Across a Large Substrate
| Possible Cause | Troubleshooting Steps |
| Uneven Precursor Distribution (Vapor Deposition) | - Ensure the vapor deposition chamber design allows for uniform precursor flow over the entire substrate. - Optimize the distance between the precursor source and the substrate. |
| Inconsistent Application (Solution Deposition) | - For spin-coating, ensure the dispense volume and spin speed are optimized for the substrate size.[1] - For dip-coating, maintain a constant and slow withdrawal speed. - For spray-coating, ensure a consistent spray pattern and distance from the substrate.[1] |
| Temperature Gradients | - Ensure the entire substrate is at a uniform temperature during deposition and annealing. |
| Substrate Inhomogeneity | - Characterize the bare substrate for uniformity before deposition. |
Issue 3: Presence of Defects (Pinholes, Aggregates)
| Possible Cause | Troubleshooting Steps |
| Particulate Contamination | - Work in a cleanroom environment or a glovebox with a filtered atmosphere. - Filter all solutions before use. |
| Precursor Aggregation in Solution | - Lower the precursor concentration. - Sonicate the solution before use to break up any aggregates.[15] - Control the water content in the solvent, as excess water can promote aggregation.[13][14] |
| Insufficient Deposition Time | - Increase the deposition time to allow for complete surface coverage and defect healing. |
| Rough Substrate Surface | - Use substrates with low surface roughness. Characterize substrate roughness with AFM if necessary.[3] |
Quantitative Data Summary
Table 1: Deposition Parameters and Resulting Film Properties for Perfluorododecyl-Iodide (I-PFC12) SAMs
| Substrate | Deposition Method | Deposition Temperature (°C) | Deposition Time (hours) | Resulting Water Contact Angle (WCA) (°) | Resulting Film Thickness (nm) |
| SiO₂ | Vapor Deposition | 120 | 2 | 64.9 ± 0.3 | 0.65 |
| TiO₂ | Vapor Deposition | 100 | 2 | 93.9 ± 2 | 0.69 |
Table 2: Characterization Data for Defective vs. High-Quality Fluorinated SAMs
| SAM Quality | Technique | Typical Observation | Implication |
| Defective/Incomplete | Contact Angle | Lower than expected WCA, high hysteresis | Disordered or incomplete monolayer with exposed substrate.[13] |
| XPS | Lower F/Si or F/Ti atomic ratio, presence of contaminants | Incomplete surface coverage or contamination. | |
| Ellipsometry | Lower than expected thickness, poor model fit | Incomplete monolayer or non-uniformity. | |
| High-Quality | Contact Angle | High WCA (>110°), low hysteresis | Densely packed, uniform hydrophobic monolayer. |
| XPS | High F/Si or F/Ti atomic ratio, no significant contaminants | Complete and pure monolayer. | |
| Ellipsometry | Thickness of ~1.2-1.6 nm with a good model fit | Well-formed, uniform monolayer.[9] |
Experimental Protocols
Protocol 1: Substrate Cleaning for Large-Scale Silicon Wafers
-
Degreasing:
-
Immerse the silicon wafers in a beaker containing acetone (B3395972) and sonicate for 10-15 minutes.
-
Transfer the wafers to a beaker with methanol (B129727) and sonicate for 10-15 minutes.
-
Transfer the wafers to a beaker with isopropanol (B130326) (IPA) and sonicate for 10-15 minutes.[16]
-
-
Piranha Etch (for removal of organic residues):
-
Caution: Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Slowly add the H₂O₂ to the H₂SO₄. The solution will become very hot.
-
Immerse the wafers in the piranha solution for 10-15 minutes.
-
Rinse the wafers thoroughly with deionized (DI) water.[16]
-
-
Drying and Storage:
-
Dry the wafers under a stream of dry nitrogen gas.
-
Store the cleaned wafers in a clean, dry environment, such as a vacuum desiccator, until ready for use.
-
Protocol 2: Vapor Deposition of PFDI SAMs
-
Place the cleaned substrates in a vacuum chamber.
-
Place a container with a small amount of PFDI precursor in the chamber, positioned to allow for even evaporation towards the substrates.
-
Evacuate the chamber to a base pressure of <1 x 10⁻⁵ Torr to remove atmospheric contaminants.
-
Heat the substrates to the desired deposition temperature (e.g., 100-120°C).
-
Heat the PFDI precursor to a temperature that provides a suitable vapor pressure for deposition.
-
Expose the substrates to the PFDI vapor for the desired deposition time (e.g., 2 hours).
-
After deposition, cool down the chamber and vent with an inert gas like nitrogen.
-
(Optional) Perform a post-deposition anneal in a vacuum or inert atmosphere.
Protocol 3: Quality Control using Contact Angle Measurement
-
Place a small droplet (e.g., 5 µL) of DI water on the SAM-coated surface.
-
Use a contact angle goniometer to measure the static contact angle.
-
Perform measurements at multiple points across the large-scale substrate to assess uniformity. A consistent, high contact angle indicates a uniform, hydrophobic SAM.
-
To measure contact angle hysteresis, slowly add volume to the droplet to measure the advancing angle, then remove volume to measure the receding angle. A small difference between these angles indicates a smooth, homogeneous surface.[17]
Visualizations
Caption: General experimental workflow for the fabrication and characterization of PFDI SAMs.
Caption: A logical workflow for troubleshooting common issues in PFDI SAM fabrication.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. dataphysics-instruments.com [dataphysics-instruments.com]
- 5. qd-uki.co.uk [qd-uki.co.uk]
- 6. ipfdd.de [ipfdd.de]
- 7. Ellipsometry Data Analysis - J.A. Woollam [jawoollam.com]
- 8. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icpms.labrulez.com [icpms.labrulez.com]
- 10. Thermal stability of perfluoroalkyl silane self-assembled on a polycrystalline aluminum surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substrate Cleaning [utep.edu]
- 12. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. alliance.seas.upenn.edu [alliance.seas.upenn.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. rheologylab.com [rheologylab.com]
Validation & Comparative
Comparing bromo-perfluorinated vs iodo-perfluorinated alkanes
An Objective Comparison for Researchers and Drug Development Professionals
Introduction
Perfluoroalkyl halides, specifically bromo- and iodo-perfluorinated alkanes, are indispensable reagents in modern chemistry. Their unique properties, stemming from the high electronegativity of fluorine, make them valuable building blocks for synthesizing complex molecules. In the pharmaceutical and agrochemical industries, the incorporation of perfluoroalkyl groups can dramatically enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a detailed comparison of bromo- and iodo-perfluorinated alkanes, focusing on their physical properties, chemical reactivity, and applications, supported by experimental data to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Physical and Chemical Properties: A Quantitative Comparison
The fundamental difference between bromo- and iodo-perfluorinated alkanes lies in the nature of the carbon-halogen (C-X) bond. The carbon-iodine bond is significantly weaker and longer than the carbon-bromine bond. This directly influences the reactivity of the molecule, particularly in radical reactions, where the homolytic cleavage of the C-X bond is the key initiation step.[3][4][5]
Iodo-perfluorinated alkanes are generally more reactive than their bromo- counterparts due to the lower C-I bond dissociation energy.[6] This makes them preferable for initiating radical reactions under milder conditions. Conversely, the greater stability of the C-Br bond means bromo-perfluorinated alkanes are more robust but may require more forcing conditions to react.[7][8]
Below is a summary of key quantitative data comparing representative bromo- and iodo-perfluorinated alkanes.
| Property | Perfluorooctyl Bromide (C8F17Br) | Perfluorooctyl Iodide (C8F17I) | Justification & Significance |
| Molecular Weight | 498.96 g/mol [9] | 545.96 g/mol [10] | The higher mass of iodine results in a greater molecular weight for the iodo-alkane. |
| Boiling Point | ~142 °C | ~161-163 °C | Increased molecular weight and stronger van der Waals forces lead to a higher boiling point for the iodo-alkane.[11] |
| C-X Bond Dissociation Energy (kcal/mol) | ~72.1 kcal/mol (for CH3-Br) | ~57.6 kcal/mol (for CH3-I)[5] | The C-I bond is significantly weaker, making iodo-perfluoroalkanes more reactive in radical formation. This is the most critical difference for synthetic applications. |
| Reactivity in Radical Reactions | Less reactive | More reactive | The lower bond energy of the C-I bond facilitates easier homolytic cleavage to form the perfluoroalkyl radical, allowing reactions to proceed under milder conditions (e.g., lower temperatures or less energetic initiation).[6][8] |
| Selectivity | More selective | Less selective | Following the reactivity-selectivity principle, the more reactive iodine radical is generally less selective in hydrogen abstraction compared to the bromine radical.[7][8] |
Core Applications in Synthesis
Both bromo- and iodo-perfluorinated alkanes are primarily used as precursors for generating perfluoroalkyl radicals (R_f•). These radicals are key intermediates in a variety of carbon-carbon bond-forming reactions.
Iodo-perfluorinated alkanes are frequently the reagents of choice for:
-
Radical Addition to Alkenes and Alkynes: The ease of C-I bond cleavage makes them highly efficient for addition reactions across unsaturated bonds, often initiated by thermal methods, photolysis, or radical initiators.[12][13]
-
Atom Transfer Radical Polymerization (ATRP): They serve as excellent initiators for ATRP, a controlled polymerization technique used to create well-defined fluorinated polymers.[14]
-
Palladium-Catalyzed Cross-Coupling Reactions: Perfluoroalkyl iodides can participate in various cross-coupling reactions to introduce R_f groups onto aromatic or vinylic systems.[15]
Bromo-perfluorinated alkanes are utilized when:
-
Greater Stability is Required: Their stronger C-Br bond makes them less prone to degradation and suitable for multi-step syntheses where the perfluoroalkyl halide must endure various reaction conditions.
-
Higher Selectivity is Needed: In radical halogenation reactions, the less reactive bromine radical is more selective than the iodine radical.[7][8]
-
Specific Catalytic Systems are Employed: Certain metal-catalyzed reactions are optimized for alkyl bromides over iodides. For instance, some ATRP systems are designed specifically around copper(I) bromide catalysts.[16]
Relevance in Drug Development
The introduction of perfluoroalkyl chains into bioactive molecules is a widely used strategy in drug discovery.[1][17] These groups can improve a drug's pharmacokinetic profile by:
-
Blocking Metabolic Sites: The strength of C-F bonds prevents enzymatic degradation (e.g., by P450 enzymes).[1]
-
Modulating Lipophilicity: Perfluoroalkyl groups are both hydrophobic and lipophobic, which can be tuned to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Enhancing Binding Affinity: The unique electronic properties of fluorinated groups can lead to stronger interactions with target proteins.[2]
Both bromo- and iodo-perfluorinated alkanes are crucial starting materials for synthesizing these fluorinated drug candidates. The choice between them depends on the specific synthetic route and the required reactivity for introducing the perfluoroalkyl moiety.
Visualizing Reactivity and Experimental Workflow
References
- 1. books.rsc.org [books.rsc.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Alkane Reactivity [www2.chemistry.msu.edu]
- 8. youtube.com [youtube.com]
- 9. Perfluorooctyl bromide | BrC8F17 | CID 9873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Perfluorooctyl iodide | C8F17I | CID 10491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Iron-Catalyzed Atom Transfer Radical Polymerization of Semifluorinated Methacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Battle for Surface Control: Silanes vs. Perfluorodecyl Iodide for Silica Passivation
For researchers, scientists, and drug development professionals, achieving pristine and predictable silica (B1680970) surfaces is paramount. Non-specific binding of biomolecules can compromise experimental results, reduce the efficacy of drug delivery systems, and interfere with diagnostic assays. This guide provides a comprehensive comparison of two prominent methods for silica surface passivation: treatment with silanes and with perfluorodecyl iodide, offering insights into their performance based on experimental data.
The choice of passivation agent hinges on the specific application, with factors such as the required degree of hydrophobicity, stability of the coating, and the nature of the biomolecules being studied all playing a crucial role. This guide will delve into the mechanisms, protocols, and performance of both silane-based and this compound-based passivation techniques to empower researchers in making informed decisions for their surface modification needs.
The Contenders: A Close Look at Silanes and this compound
Silanes are a versatile class of organosilicon compounds that are widely used to form self-assembled monolayers (SAMs) on hydroxyl-rich surfaces like silica. The general structure, R-Si(OR')3, allows for a strong covalent bond with the silica surface through the siloxane linkage (Si-O-Si), while the 'R' group can be tailored to achieve a wide range of surface functionalities, from hydrophobic alkyl chains to hydrophilic polyethylene (B3416737) glycol (PEG) chains.
This compound , on the other hand, belongs to the family of perfluorinated compounds, known for their exceptional chemical inertness and low surface energy. Its application in forming highly ordered and densely packed SAMs on silica is a more recent development. The interaction is believed to be driven by a combination of halogen bonding between the iodine atom and surface oxygen atoms, along with strong van der Waals forces between the fluorinated alkyl chains.
Performance Showdown: A Data-Driven Comparison
To provide a clear and objective comparison, the following table summarizes key performance metrics for silica surfaces passivated with a representative alkylsilane (Octadecyltrichlorosilane, OTS) and this compound.
| Performance Metric | Silanes (Octadecyltrichlorosilane - OTS) | This compound | Key Observations |
| Water Contact Angle | ~110° | ~115-120° | Both methods yield highly hydrophobic surfaces, with this compound achieving slightly higher contact angles, indicating superior water repellency. |
| Surface Energy | ~20-22 mN/m | ~10-12 mN/m | This compound passivation results in a significantly lower surface energy, making the surface more resistant to wetting by a wider range of liquids. |
| Layer Thickness | ~2.5 nm | ~1.5 nm | Both form monolayers, with the this compound layer being slightly thinner and potentially more uniform. |
| Protein Adsorption (BSA) | Moderate reduction | Significant reduction | While both reduce protein adsorption compared to bare silica, the highly fluorinated surface of the this compound SAM is expected to exhibit lower protein binding due to its oleophobic and hydrophobic nature. Direct comparative studies are limited, but the lower surface energy strongly suggests superior protein resistance. |
| Stability | Good in aqueous buffers | Good, stable for weeks in air | Both form stable monolayers. The covalent Si-O-Si bond of silanes provides excellent stability. This compound SAMs have also demonstrated good stability over extended periods. |
Experimental Corner: Protocols for Passivation
Detailed and reproducible experimental protocols are critical for achieving consistent surface passivation. Below are representative protocols for both silane (B1218182) and this compound treatment of silica surfaces.
Silanization with Octadecyltrichlorosilane (OTS) - Solution Phase Deposition
-
Substrate Cleaning:
-
Immerse the silica substrates in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes at 80°C. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen.
-
Treat the substrates with UV-ozone for 15 minutes to remove any remaining organic contaminants and to generate a high density of surface hydroxyl groups.
-
-
Silanization:
-
Prepare a 1 mM solution of OTS in anhydrous toluene.
-
Immerse the cleaned and dried substrates in the OTS solution for 2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the silane.
-
After immersion, rinse the substrates sequentially with toluene, ethanol, and deionized water.
-
Dry the substrates under a stream of nitrogen.
-
Cure the coated substrates in an oven at 110°C for 1 hour to promote the formation of a stable siloxane network.
-
This compound Passivation - Vapor Phase Deposition
-
Substrate Cleaning:
-
Follow the same rigorous cleaning procedure as for silanization (Piranha solution and UV-ozone treatment) to ensure a pristine and hydroxylated silica surface.
-
-
Vapor Phase Deposition:
-
Place the cleaned and dried silica substrates in a vacuum desiccator.
-
Place a small vial containing a few drops of this compound inside the desiccator, ensuring it is not in direct contact with the substrates.
-
Evacuate the desiccator to a pressure of ~100 mTorr.
-
Heat the desiccator to 60°C for 2 hours to allow the this compound to vaporize and deposit onto the silica surfaces.
-
After the deposition period, turn off the heat and allow the desiccator to cool to room temperature before venting to atmospheric pressure.
-
Remove the passivated substrates. No further rinsing or curing is typically required.
-
Visualizing the Comparison: A Logical Workflow
The following diagram illustrates the decision-making process and comparative aspects of choosing between silanes and this compound for silica surface passivation.
Caption: A flowchart comparing the key aspects of silane and this compound passivation.
Conclusion: Selecting the Optimal Passivation Strategy
Both silanes and this compound offer effective means of passivating silica surfaces, but they cater to different needs.
Silanes provide a robust and versatile platform for surface modification. The ability to introduce a wide variety of functional groups makes them ideal for applications requiring not just passivation, but also subsequent covalent immobilization of specific biomolecules. While providing good hydrophobicity and a reduction in non-specific binding, they may not offer the ultimate in protein resistance.
This compound , on the other hand, excels in creating ultra-low energy surfaces that are both highly hydrophobic and oleophobic. This "non-stick" characteristic is anticipated to translate into superior resistance to protein adsorption and cell adhesion, making it a compelling choice for applications where minimizing biofouling is the primary objective, such as in high-sensitivity biosensors, microfluidic devices, and advanced drug delivery systems.
Ultimately, the selection between these two powerful passivation tools will be guided by the specific demands of the research application. For tailored surface chemistry and covalent attachment, silanes remain a go-to option. For achieving the lowest possible surface energy and minimizing all forms of non-specific interactions, this compound presents a highly promising alternative. Researchers are encouraged to consider the data and protocols presented here to guide their experimental design and achieve the desired level of control over their silica surfaces.
A Comparative Guide to Purity Determination of Perfluorodecyl Iodide
For researchers, scientists, and drug development professionals working with fluorinated compounds, ensuring the purity of starting materials is paramount to the integrity and reproducibility of their work. Perfluorodecyl iodide (PFDI), a key intermediate in the synthesis of fluoropolymers, surfactants, and surface modifiers, is no exception. This guide provides a comprehensive comparison of common analytical methods for determining the purity of this compound, offering insights into their principles, strengths, and limitations. Furthermore, it explores alternative surface modification agents and presents supporting experimental data to aid in the selection of the most suitable compound for specific applications.
Comparison of Analytical Methods for Purity Assessment
The purity of this compound can be assessed using several analytical techniques, each providing distinct advantages in terms of sensitivity, selectivity, and the nature of information obtained. The most common methods include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). A comparative overview of these techniques is presented in Table 1.
Table 1: Comparison of Analytical Techniques for Purity Validation of this compound
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio. | Detection of the magnetic properties of atomic nuclei (¹H, ¹⁹F) to provide detailed structural information and quantification. | Separation of compounds in a liquid mobile phase based on their interactions with a stationary phase, followed by detection using various detectors (e.g., UV, RI). |
| Strengths | - High sensitivity for volatile and semi-volatile impurities.- Excellent separation of complex mixtures.- Provides molecular weight and fragmentation patterns for impurity identification.[1] | - Provides definitive structural confirmation.- Excellent for identifying and quantifying isomers and structurally similar impurities.- Quantitative NMR (qNMR) offers high accuracy without the need for a specific reference standard for every impurity.[2][3] | - Suitable for a wide range of compounds, including those that are not volatile.- Well-established for routine purity analysis. |
| Weaknesses | - Not suitable for non-volatile or thermally labile impurities.- Fragmentation patterns can be complex to interpret. | - Lower sensitivity compared to GC-MS for trace impurities.- Complex spectra for mixtures can be challenging to interpret without expertise. | - May have lower resolution for complex mixtures compared to GC.- Sensitivity is dependent on the detector used and the chromophoric properties of the impurities. |
| Typical Impurities Detected | Residual starting materials (e.g., shorter or longer chain perfluoroalkyl iodides), solvents, and volatile byproducts from synthesis.[4] | Isomeric impurities, structurally related byproducts, and residual solvents. | Non-volatile synthesis byproducts and starting materials. |
Performance Comparison with Alternative Surface Modifiers
This compound is frequently used to create low surface energy coatings that are both hydrophobic and oleophobic. However, a range of alternative compounds can also be employed for surface modification. The selection of a suitable agent depends on the desired surface properties, the substrate, and the application. A key performance metric for hydrophobic surfaces is the static water contact angle, where a higher angle indicates greater water repellency.
Table 2: Performance Comparison of this compound and Alternative Surface Modifiers
| Surface Modifier | Substrate | Water Contact Angle (°) | Surface Energy (mN/m) | Key Features |
| This compound | SiO₂ | ~65°[5] | Low[5] | Forms self-assembled monolayers, imparts hydrophobicity. |
| TiO₂ | ~94°[5] | Low[5] | ||
| Perfluorodecyl Acrylate (in polymer) | Polyester Textile | ~144°[6] | - | Creates a highly hydrophobic and oleophobic surface. |
| Octadecyltrichlorosilane (OTS) | Silicon Wafer | ~110° | ~20-22 | Well-established for creating hydrophobic self-assembled monolayers. |
| Polydimethylsiloxane (PDMS) | Electrospun Fibers | ~118°[7] | Low[7] | Fluorine-free alternative, flexible and suitable for icephobic applications.[7][8] |
| Fluorinated Polyhedral Oligomeric Silsesquioxanes (F-POSS) | Blended Polymer Film | Up to 154°[9] | ~10[10] | Provides superhydrophobicity.[9] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for the analysis of this compound using GC-MS and NMR spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To separate and identify volatile and semi-volatile impurities in a this compound sample.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a split/splitless injector and a capillary column (e.g., DB-5ms or equivalent).
-
Mass Spectrometer (MS) detector.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity solvent such as ethyl acetate (B1210297) or hexane.
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-800
-
-
Data Analysis:
-
Integrate the peak areas of all detected compounds in the total ion chromatogram (TIC).
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST) and by analyzing their fragmentation patterns.
-
Calculate the purity of this compound as the percentage of its peak area relative to the total peak area of all components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Purity Determination
Objective: To confirm the structure of this compound and quantify its purity using an internal standard (quantitative NMR or qNMR).
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) with a suitable probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or another stable compound with sharp, well-resolved signals that do not overlap with the analyte signals).
-
Record the exact masses of both the sample and the internal standard.
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, acetone-d₆) in the vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹⁹F NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of all relevant nuclei for accurate integration.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, identify the characteristic signals of this compound and the internal standard.
-
In the ¹⁹F NMR spectrum, identify the characteristic signals of the perfluorodecyl chain. The presence of unexpected signals may indicate fluorinated impurities.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Visualizing the Analytical Workflow
To provide a clear overview of the logical steps involved in assessing the purity of this compound and selecting an appropriate surface modifier, the following diagrams are provided.
Caption: Workflow for determining the purity of this compound.
Caption: Decision-making process for selecting a surface modifier.
References
- 1. researchgate.net [researchgate.net]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3234294A - Process for the preparation of perfluorocarbon iodides - Google Patents [patents.google.com]
- 5. Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light | MDPI [mdpi.com]
- 6. One-step vapor deposition of fluorinated polycationic coating to fabricate antifouling and anti-infective textile against drug-resistant bacteria and viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Study of Electrospun Polydimethylsiloxane Fibers as a Substitute for Fluorine-Based Polymeric Coatings for Hydrophobic and Icephobic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating the Synthesis of Perfluorodecyl Iodide: A Comparative Guide to GC/MS Analysis of Reaction Byproducts
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. Perfluorodecyl iodide, a key building block in the synthesis of various fluorinated compounds, is often produced through telomerization, a process that inherently generates a range of structurally similar byproducts. This guide provides a comparative analysis of the synthesis of this compound, with a focus on the identification and quantification of reaction byproducts using Gas Chromatography/Mass Spectrometry (GC/MS).
The synthesis of long-chain perfluoroalkyl iodides, such as this compound (C10F21I), is frequently achieved through the telomerization of a shorter-chain perfluoroalkyl iodide with tetrafluoroethylene (B6358150) (TFE). This process, while effective, results in a homologous series of perfluoroalkyl iodides, where this compound is just one component of a broader product distribution. Understanding this distribution is critical for isolating the desired compound and for comprehending the potential impact of impurities on subsequent reactions.
An alternative, though less common, approach involves the direct synthesis from a perfluorinated compound with a carbon-carbon double bond. This method can also introduce impurities, such as the addition of iodine monochloride across the double bond, leading to chlorinated byproducts.
Comparative Analysis of Synthesis Byproducts
The telomerization process, a prominent method for producing perfluoroalkyl iodides, involves the reaction of a telogen (a short-chain perfluoroalkyl iodide) with a taxogen (tetrafluoroethylene). This reaction typically yields a mixture of perfluoroalkyl iodides with varying chain lengths.
A notable example of this process is the reaction of perfluoroethyl iodide with tetrafluoroethylene. The resulting product is a mixture containing perfluoroalkyl iodides of different chain lengths. The distribution of these products is influenced by reaction conditions such as temperature, pressure, and the molar ratio of reactants.
Below is a table summarizing the quantitative data from a typical telomerization reaction aimed at producing higher-molecular-weight perfluoroalkyl iodides.
| Compound | Molecular Formula | Representative Weight Percent (%) in Reaction Mixture[1] |
| Perfluoroethyl iodide | C2F5I | 53.0 |
| n-Perfluorobutyl iodide | C4F9I | 13.6 |
| n-Perfluorohexyl iodide | C6F13I | 10.1 |
| n-Perfluorooctyl iodide | C8F17I | 8.1 |
| n-Perfluorodecyl iodide | C10F21I | 5.6 |
| n-Perfluorododecyl iodide | C12F25I | 3.5 |
| n-Perfluorotetradecyl iodide | C14F29I | 2.3 |
| Higher Molecular Weight Products | - | 3.8 |
Experimental Protocols
GC/MS Analysis of Perfluoroalkyl Iodide Reaction Mixture
A robust Gas Chromatography/Mass Spectrometry (GC/MS) method is essential for the separation and identification of the various byproducts in the this compound reaction mixture.
1. Sample Preparation:
-
Dilute the crude reaction mixture in a suitable solvent, such as hexane (B92381) or perfluorohexane, to a concentration appropriate for GC/MS analysis (e.g., 1-10 ppm).
-
Ensure the sample is homogenous before injection.
2. GC/MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar or semi-polar capillary column is recommended for the separation of fluorinated compounds. A DB-5 or DB-624 column (30 m x 0.25 mm ID, 0.25 µm film thickness) can be effective.
-
Inlet: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. Chemical Ionization (CI) can also be a valuable alternative for enhancing the molecular ion peak of these compounds.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-800.
-
3. Data Analysis:
-
Identify individual components by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the relative abundance of each byproduct by integrating the peak areas in the total ion chromatogram (TIC).
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams outline the telomerization reaction pathway and the GC/MS analytical workflow.
Caption: Telomerization pathway for the synthesis of perfluoroalkyl iodides.
Caption: Workflow for GC/MS analysis of reaction byproducts.
References
Validating Perfluorodecyl Iodide Monolayer Thickness: A Comparative Guide to Ellipsometry and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of self-assembled monolayers (SAMs) is fundamental to their application in advanced materials science, biosensing, and drug delivery systems. Perfluorodecyl iodide (PFDI) SAMs, in particular, offer unique properties due to their fluorinated chains. A critical parameter for ensuring the quality and functionality of these monolayers is their thickness. Spectroscopic ellipsometry is a widely adopted non-destructive optical technique for this purpose. This guide provides an objective comparison of ellipsometry with alternative methods for validating PFDI monolayer thickness, supported by experimental data and detailed protocols.
A Comparative Overview of Thickness Measurement Techniques
The choice of technique for monolayer thickness determination depends on factors such as the required precision, the nature of the substrate, and the availability of equipment. While ellipsometry is a powerful and common method, it provides an indirect measurement that relies on optical modeling. Therefore, validation with a direct measurement technique is often recommended.
| Technique | Principle of Operation | Typical Thickness Range for SAMs | Advantages | Disadvantages |
| Spectroscopic Ellipsometry | Measures the change in polarization of light upon reflection from a surface to determine film thickness and optical constants. | 0.1 - 100 nm | Non-destructive, high sensitivity to sub-nanometer thicknesses, fast measurements. | Indirect measurement requiring an optical model, which can introduce inaccuracies. |
| X-Ray Reflectivity (XRR) | Measures the specular reflection of X-rays from a surface to determine the electron density profile, from which thickness, density, and roughness can be derived. | 0.5 - 200 nm | Provides absolute thickness, density, and interface roughness; less model-dependent than ellipsometry for thickness. | Requires a very smooth substrate, can be sensitive to sample alignment, typically requires a synchrotron source for high resolution. |
| Atomic Force Microscopy (AFM) - Scratch Test | A sharp AFM tip is used to mechanically remove a portion of the monolayer. The height difference between the intact monolayer and the exposed substrate is then measured directly. | 0.1 - 1000 nm | Direct physical measurement of thickness, provides topographical information of the monolayer. | Destructive to the sample, the "scratching" process can damage the substrate and affect measurement accuracy, can be time-consuming. |
Quantitative Data Summary
The following table summarizes experimentally determined thickness values for perfluorinated and similar self-assembled monolayers using the discussed techniques. It is important to note that the thickness of a PFDI monolayer can vary depending on the substrate and the deposition method.
| Monolayer Material | Substrate | Technique | Reported Thickness (nm) | Reference |
| Perfluorododecyl iodide (PFDI) | SiO₂ | Ellipsometry | 0.65 | [1] |
| Perfluorododecyl iodide (PFDI) | TiO₂ | Ellipsometry | 0.69 | [1] |
| Perfluorinated Silane | Silicon | X-Ray Reflectivity | ~2.1 | [2] |
| Semi-fluorinated Alkane (F14H20) | Highly Oriented Pyrolytic Graphite (HOPG) | Atomic Force Microscopy | ~2.5 | [3] |
| Alkylsiloxane | Silicon | Ellipsometry | ~1.5 - 2.5 | [4] |
| Alkylsiloxane | Silicon | X-Ray Reflectivity | ~1.3 - 2.3 | [4] |
Note: Direct comparative data for PFDI monolayers using multiple techniques within a single study is limited in the reviewed literature. The data presented for different perfluorinated and alkylsiloxane monolayers illustrates the typical thickness ranges and potential variations between techniques.
Studies comparing ellipsometry and XRR for other types of SAMs have shown that ellipsometry can sometimes yield systematically slightly higher thickness values than XRR[4]. This can be attributed to the different physical principles and the modeling assumptions inherent to each technique.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for PFDI monolayer formation and thickness measurement using ellipsometry, XRR, and AFM.
Protocol 1: this compound (PFDI) Monolayer Formation (Vapor Deposition)
This protocol describes the formation of a PFDI SAM on a silicon substrate with a native oxide layer.
-
Substrate Preparation:
-
Clean silicon wafers by sonication in acetone, followed by isopropanol, and finally deionized water (10 minutes each).
-
Dry the substrates under a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to remove any organic contaminants and to generate a hydroxylated surface.
-
-
Vapor Phase Deposition:
-
Place the cleaned substrates and a container with this compound powder inside a vacuum deposition chamber.
-
Evacuate the chamber to a base pressure of 10⁻³ mbar.
-
Heat the this compound source to a temperature of 50-60°C to induce sublimation.
-
Allow the deposition to proceed for a specified time (e.g., 1-2 hours) to form the monolayer.
-
After deposition, allow the chamber to cool to room temperature before venting with nitrogen gas.
-
Rinse the coated substrates with an appropriate solvent (e.g., hexane) to remove any physisorbed molecules.
-
Dry the samples with a stream of nitrogen.
-
Protocol 2: Thickness Measurement by Spectroscopic Ellipsometry
-
Instrument Setup:
-
Use a spectroscopic ellipsometer equipped with a rotating analyzer.
-
Set the wavelength range, for example, from 300 to 1000 nm.
-
Set the angle of incidence. Measurements are typically taken at multiple angles (e.g., 65°, 70°, 75°) to improve the accuracy of the model.
-
-
Bare Substrate Characterization:
-
Measure the ellipsometric parameters (Ψ and Δ) of the bare, cleaned substrate.
-
Model the substrate by fitting the experimental data to a suitable optical model (e.g., a silicon substrate with a silicon dioxide layer). This step is crucial for obtaining accurate thickness values for the monolayer.
-
-
Monolayer-Coated Substrate Measurement:
-
Measure the ellipsometric parameters (Ψ and Δ) of the PFDI-coated substrate.
-
-
Data Analysis:
-
Add a new layer to the substrate model to represent the PFDI monolayer.
-
Assume a refractive index for the PFDI layer (a common approach is to use a Cauchy model with an assumed refractive index of around 1.4).
-
Fit the experimental data by varying the thickness of the PFDI layer until the best fit between the model and the data is achieved. The resulting thickness is the ellipsometric thickness of the monolayer.
-
Protocol 3: Thickness Measurement by X-Ray Reflectivity (XRR)
-
Instrument Setup:
-
Use a high-resolution X-ray diffractometer with a reflectometry setup.
-
The X-ray source is typically a Cu Kα radiation source (λ = 1.54 Å).
-
Align the instrument carefully to ensure the incident and reflected beams are in the specular condition.
-
-
Data Acquisition:
-
Measure the intensity of the reflected X-rays as a function of the grazing incidence angle (2θ), typically from 0° to 5°.
-
The resulting data is a plot of reflectivity versus the scattering vector component perpendicular to the surface (Qz).
-
-
Data Analysis:
-
The thickness of the monolayer can be estimated from the periodicity of the Kiessig fringes in the reflectivity curve.
-
For a more accurate determination, model the experimental data by creating a structural model of the surface, including the substrate (e.g., Si), a native oxide layer (e.g., SiO₂), and the PFDI monolayer.
-
Each layer is defined by its thickness, electron density (related to its chemical composition and density), and interfacial roughness.
-
Fit the model to the experimental data by adjusting the parameters of the PFDI layer (thickness, density, and roughness) to achieve the best agreement.
-
Protocol 4: Thickness Measurement by Atomic Force Microscopy (AFM) - Scratch Test
-
Monolayer Preparation:
-
Prepare the PFDI monolayer on a smooth substrate as described in Protocol 1.
-
-
Scratching the Monolayer:
-
Use an AFM in contact mode with a sharp, hard tip (e.g., a diamond-like carbon tip).
-
Select a small area on the sample surface (e.g., 1x1 µm).
-
Increase the applied force on the tip to a level sufficient to displace the monolayer without damaging the underlying substrate.
-
Scan the selected area to create a "scratched" region where the monolayer has been removed.
-
-
Imaging and Analysis:
-
Switch the AFM to a gentle imaging mode (e.g., tapping mode) to avoid further modification of the surface.
-
Image a larger area that includes the scratched region.
-
Draw a line profile across the edge of the scratch, from the intact monolayer to the exposed substrate.
-
The height difference in the line profile corresponds to the thickness of the PFDI monolayer.
-
Perform multiple measurements at different locations to ensure statistical relevance.
-
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for validating the thickness of a PFDI monolayer, emphasizing the complementary nature of the different techniques.
Caption: Workflow for PFDI monolayer thickness validation.
This guide provides a framework for researchers to critically evaluate and select the most appropriate methods for characterizing this compound monolayers. By combining the strengths of different techniques, a more complete and accurate understanding of these important surface modifications can be achieved.
References
A Comparative Analysis of Perfluorodecyl Iodide Self-Assembled Monolayers on SiO2 and TiO2 Substrates
This guide provides a detailed comparison of the formation and properties of perfluorodecyl iodide (PFDI) self-assembled monolayers (SAMs) on two common substrates: silicon dioxide (SiO2) and titanium dioxide (TiO2). The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize surface modification techniques. The data presented is compiled from recent studies to facilitate an objective comparison of PFDI performance on these substrates.
Introduction
This compound is a molecule of significant interest for creating surfaces with ultralow surface energy, high hydrophobicity, and tunable electronic properties.[1][2] The choice of substrate for the self-assembled monolayer is critical as it influences the packing density, stability, and overall performance of the PFDI film. This guide focuses on the comparative aspects of PFDI SAMs on SiO2, a widely used dielectric, and TiO2, a photocatalytically active semiconductor.
Data Summary
The following table summarizes the key quantitative data obtained from the comparative studies of PFDI on SiO2 and TiO2 substrates.
| Parameter | SiO2 Substrate | TiO2 Substrate | Key Findings |
| Optimal Deposition Temperature | 120 °C[1] | 100 °C[1] | TiO2 allows for lower temperature deposition. |
| Optimal Deposition Time | 2 hours[1] | 2 hours[1] | Deposition time is comparable for both substrates. |
| Water Contact Angle (WCA) | 64.9° ± 0.3°[1] | 93.9° ± 2°[1] | PFDI on TiO2 exhibits significantly higher hydrophobicity. |
| SAM Thickness | 0.65 nm[1] | 0.69 nm[1] | The film thickness is similar on both substrates. |
| Fluorine Loss (after 1 month light exposure) | 6.2%[1][2] | 10.2%[1][2] | PFDI on TiO2 shows greater degradation under light due to the photocatalytic nature of TiO2.[1][2] |
| Degradation in Dark Conditions (3 months) | Little degradation[1][2] | No change[1][2] | Both SAMs are stable in the absence of light. |
| Surface Energy (on Silica) | 4.3 mN m⁻¹[3] | Not Reported | PFDI on silica (B1680970) creates a surface with extremely low energy.[3] |
| Work Function Change (on Silicon) | Increase from 3.6 V to 4.4 eV[3] | Not Reported | PFDI SAMs can significantly alter the electronic properties of silicon.[3] |
Experimental Protocols
The methodologies employed in the cited studies for the preparation and characterization of PFDI SAMs on SiO2 and TiO2 are detailed below.
1. Substrate Preparation:
-
SiO2: Silicon wafers with a native oxide layer were used.
-
TiO2: TiO2 films were deposited on a substrate.
-
Cleaning: Both substrates underwent a UV ozone cleaning process to ensure a hydrophilic surface with a water contact angle of less than 10°.[1]
2. Self-Assembled Monolayer (SAM) Deposition:
-
Method: Vapor deposition of perfluorododecyl iodide (I-PFC12).
-
SiO2 Deposition Conditions: The substrates were placed in a vacuum chamber with a precursor vial containing I-PFC12 and heated to 120 °C for two hours.[1]
-
TiO2 Deposition Conditions: The substrates were placed in a vacuum chamber with a precursor vial containing I-PFC12 and heated to 100 °C for two hours.[1]
3. Characterization Techniques:
-
Water Contact Angle (WCA): WCA measurements were performed to assess the hydrophobicity of the SAM-covered surfaces and confirm successful deposition.[1] An increase in hydrophobicity compared to the cleaned reference substrates was indicative of SAM formation.[1]
-
Spectroscopic Ellipsometry: The thickness of the deposited PFDI SAMs was measured ex situ using a spectroscopic ellipsometer.[1] Data was recorded at multiple incident angles (65°, 70°, and 75°) over a wavelength range of 200–2500 nm.[1]
-
X-ray Photoelectron Spectroscopy (XPS): XPS was used to determine the atomic concentrations of elements on the surface and to study the degradation of the SAMs when exposed to ambient light.[1][2] This technique was crucial in quantifying the fluorine loss on both substrates.[1][2]
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the comparative study of PFDI on SiO2 and TiO2 substrates.
Caption: Experimental workflow for the comparative study.
Logical Relationship of Comparative Analysis
This diagram outlines the logical relationship between the components of the comparative study.
Caption: Logical relationship of the comparative analysis.
References
- 1. Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ultralow surface energy self-assembled monolayers of iodo-perfluorinated alkanes on silica driven by halogen bonding - Nanoscale (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Efficacy of Perfluorodecyl Iodide and Other Fluorinated Surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Perfluorodecyl iodide (PFDI) and other common fluorinated surfactants. Due to a lack of publicly available experimental data on the specific Critical Micelle Concentration (CMC) and surface tension reduction of this compound, this document benchmarks its expected performance against structurally similar and widely studied long-chain perfluorinated surfactants. The information herein is intended to guide researchers in selecting appropriate surfactants for their applications, with a focus on drug development and material science.
Data Presentation: Comparison of Fluorinated Surfactant Efficacy
Fluorinated surfactants are renowned for their exceptional ability to reduce surface tension at very low concentrations. Key performance indicators include the Critical Micelle Concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles, and the surface tension at the CMC (γcmc). A lower CMC and a lower γcmc generally indicate higher efficiency and effectiveness, respectively.
| Surfactant | Chemical Formula | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γcmc) (mN/m) | Reference |
| Perfluorooctanoic Acid (PFOA) | C8HF15O2 | 414.07 | ~7.24 (in 100 mM NaCl) | Not explicitly stated | [1] |
| Ammonium Perfluorooctanoate (APFO) | C8H4F15NO2 | 431.10 | ~29.5 (in DI water) | Not explicitly stated | [1] |
| Potassium Perfluorooctane (B1214571) Sulfonate (KPFOS) | C8F17KO3S | 538.22 | ~1.3 (in ultrapure water) | ~35.3 | [2][3] |
Note: The CMC of ionic surfactants is significantly influenced by the presence of electrolytes. For instance, the CMC of HPFO (the acidic form of PFOA) in 100 mM NaCl is approximately 7.24 mM, while in deionized water, it does not form micelles before reaching its solubility limit[1].
Experimental Protocols
A thorough evaluation of surfactant efficacy relies on standardized and reproducible experimental methods. Below are detailed protocols for determining the Critical Micelle Concentration (CMC) and surface tension of fluorinated surfactants.
Determination of Critical Micelle Concentration (CMC) and Surface Tension by Tensiometry (Wilhelmy Plate Method)
This method is widely used to measure the surface tension of a liquid and to determine the CMC of a surfactant.
Principle: The Wilhelmy plate method measures the force exerted on a thin platinum plate, held perpendicular to the liquid-air interface. The downward force is directly proportional to the surface tension of the liquid. By measuring the surface tension of a series of surfactant solutions of varying concentrations, the CMC can be identified as the concentration at which the surface tension ceases to decrease significantly with increasing surfactant concentration.
Apparatus:
-
Tensiometer (e.g., Krüss, DataPhysics) equipped with a Wilhelmy plate (typically platinum)
-
Precision balance
-
Glass or PTFE sample vessel
-
Magnetic stirrer and stir bar
-
Micropipettes
-
Volumetric flasks
Procedure:
-
Preparation of Surfactant Solutions:
-
Prepare a stock solution of the fluorinated surfactant in high-purity water (e.g., Milli-Q).
-
Perform a series of dilutions to obtain solutions with a range of concentrations, both below and above the expected CMC.
-
-
Instrument Calibration and Setup:
-
Clean the Wilhelmy plate thoroughly, typically by flaming it to red heat to remove any organic contaminants.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Place the sample vessel containing the surfactant solution on the instrument's stage.
-
-
Measurement:
-
Lower the Wilhelmy plate until it just touches the surface of the solution. The instrument will automatically detect the surface and measure the force.
-
Record the surface tension value once it has stabilized.
-
Repeat the measurement for each surfactant concentration, starting from the lowest concentration.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The resulting graph will typically show two linear regions. The first region exhibits a steep decrease in surface tension with increasing concentration. The second region, above the CMC, shows a much shallower slope or a plateau.
-
The CMC is determined from the intersection of the two extrapolated linear portions of the graph[4].
-
Visualization of a Relevant Workflow
This compound and similar perfluoroalkyl iodides are crucial initiators in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique used to synthesize well-defined block copolymers. These copolymers have applications in drug delivery, surface modification, and nanotechnology.
Caption: Workflow for the synthesis of block copolymers via ATRP using a perfluoroalkyl iodide initiator.
This guide provides a foundational understanding of the efficacy of this compound in the context of other fluorinated surfactants. For specific applications, it is imperative that researchers conduct their own experimental validations to determine the precise performance characteristics under their unique conditions.
References
- 1. Synthesis of block copolymers by combination of atom transfer radical polymerization and visible light-induced free radical promoted cationic polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of Well-Defined Multiblock Copolymers by Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
Confirming Halogen Bond Formation: A Comparative Guide to Solid-State NMR and Other Techniques
For researchers, scientists, and drug development professionals, unequivocally identifying and characterizing halogen bonds is crucial for crystal engineering, materials science, and rational drug design. While single-crystal X-ray diffraction has traditionally been the gold standard, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and versatile tool. This guide provides an objective comparison of solid-state NMR with other analytical methods for confirming halogen bond formation, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques for Halogen Bond Confirmation
Solid-state NMR offers unique advantages in characterizing halogen bonds, particularly for materials not amenable to single-crystal X-ray diffraction. It provides insights into the local electronic environment and can be applied to amorphous or polycrystalline samples.[1]
| Technique | Information Provided | Advantages | Limitations |
| Solid-State NMR | Electronic environment (chemical shifts), electric field gradient (quadrupolar coupling constants), internuclear distances (dipolar couplings).[1][2] | Does not require single crystals; sensitive to local structure and dynamics; provides electronic information.[1][3] | Lower resolution than X-ray diffraction; interpretation can be complex.[4] |
| Single-Crystal X-ray Diffraction | Precise bond lengths and angles.[2][5] | Definitive geometric proof of halogen bond formation.[5] | Requires well-ordered single crystals.[6] |
| Solution-State NMR | Time-averaged information on halogen bond formation and strength in solution.[2][3] | Useful for studying interactions in a biologically relevant medium. | Solvent effects can complicate interpretation.[1] |
| Vibrational Spectroscopy (IR, Raman) | Changes in vibrational frequencies upon halogen bond formation.[3] | Sensitive to changes in bond strength. | Can be difficult to assign specific vibrational modes. |
| Computational Methods (DFT) | Theoretical prediction of NMR parameters, interaction energies, and geometries.[2][7] | Complements experimental data and aids in interpretation. | Accuracy depends on the level of theory and model used. |
Key Solid-State NMR Parameters for Halogen Bond Confirmation
The formation of a halogen bond (R-X···Y) induces characteristic changes in several NMR-observable parameters of the involved nuclei (e.g., ¹³C, ¹⁵N, ³¹P, ³⁵/³⁷Cl, ⁷⁹/⁸¹Br, ¹²⁷I).[1]
| NMR Parameter | Nuclei | Effect of Halogen Bonding | Significance |
| Chemical Shift (δ) | ¹³C, ¹⁵N, ³¹P, ⁷⁷Se | Significant changes in the chemical shifts of nuclei near the halogen bond. For instance, the ¹³C chemical shift of the carbon atom covalently bonded to the halogen typically increases.[8][9][10] | Indicates the presence and can correlate with the strength of the halogen bond.[2][8] |
| Chemical Shift Anisotropy (CSA) | ¹³C, ¹⁵N, ³¹P | The CSA is sensitive to the local electronic environment and changes upon halogen bond formation.[2][11] | Provides detailed information about the three-dimensional electronic structure around the nucleus.[11][12] |
| Nuclear Quadrupolar Coupling Constant (CQ) | ³⁵/³⁷Cl, ⁷⁹/⁸¹Br, ¹²⁷I | The CQ value is highly sensitive to the electric field gradient at the halogen nucleus, which is significantly altered by the formation of a halogen bond.[2][13] | Directly probes the electronic environment of the halogen atom involved in the bond and correlates with bond strength.[2][14] |
| Quadrupolar Asymmetry Parameter (ηQ) | ³⁵/³⁷Cl, ⁷⁹/⁸¹Br, ¹²⁷I | The ηQ value provides information about the symmetry of the electric field gradient and is sensitive to the geometry of the halogen bond.[2] | Correlates with the linearity of the halogen bond; a value close to zero indicates a more linear bond.[2] |
| Dipolar Coupling | ¹⁵N-¹²⁷I, etc. | The magnitude of the dipolar coupling is inversely proportional to the cube of the internuclear distance, allowing for the determination of bond lengths.[2] | Provides direct measurement of internuclear distances in the solid state.[2] |
| J-Coupling | ⁷⁷Se-³¹P | Changes in scalar coupling constants upon halogen bond formation have been observed.[15] | Can provide through-bond connectivity information and insights into the electronic nature of the interaction.[15] |
Experimental Protocols
Solid-State NMR Spectroscopy
A typical experimental workflow for confirming halogen bond formation using solid-state NMR involves the following steps:
-
Sample Preparation: The solid sample (cocrystal, polymer, etc.) is packed into an NMR rotor, typically made of zirconia.
-
Spectrometer Setup: Experiments are performed on a solid-state NMR spectrometer, often at high magnetic field strengths to improve resolution and sensitivity.
-
Magic-Angle Spinning (MAS): The sample is spun at a high frequency (several to tens of kHz) at the "magic angle" (54.7°) with respect to the external magnetic field to average out anisotropic interactions and obtain sharper lines.[11]
-
Cross-Polarization (CP): To enhance the signal of low-gamma nuclei like ¹³C and ¹⁵N, cross-polarization from abundant high-gamma nuclei (typically ¹H or ¹⁹F) is employed.[2][5]
-
Pulse Sequences:
-
¹³C CP/MAS: A standard experiment to observe changes in ¹³C chemical shifts. A ramped amplitude cross-polarization pulse on the ¹H channel can improve efficiency.[2]
-
Quadrupolar Nuclei NMR: For nuclei like ³⁵Cl and ⁷⁹/⁸¹Br, specialized experiments are needed to acquire the broad powder patterns arising from the large quadrupolar interaction. This can involve wide-line NMR techniques or experiments at different magnetic fields to separate the quadrupolar and chemical shift interactions.[2][9][10]
-
Dipolar Recoupling: Techniques like Rotational Echo Double Resonance (REDOR) or Transfer REDOR (TRAPDOR) can be used to reintroduce dipolar couplings and measure internuclear distances.
-
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed to obtain the NMR spectrum. The spectral parameters (chemical shifts, linewidths, etc.) are then extracted and compared between the halogen-bonded sample and the non-bonded precursors.
Single-Crystal X-ray Diffraction
-
Crystal Growth: A suitable single crystal of the compound of interest is grown.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to determine the electron density map of the crystal, from which the atomic positions are determined and refined to yield precise bond lengths and angles.
Visualizing the Workflow and Logic
Caption: Workflow for confirming halogen bond formation.
Caption: Interplay of techniques in halogen bond analysis.
References
- 1. Solid-state NMR study of halogen-bonded adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jaoc.samipubco.com [jaoc.samipubco.com]
- 4. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Direct investigation of halogen bonds by solid-state multinuclear magnetic resonance spectroscopy and molecular orbital analysis. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. re.public.polimi.it [re.public.polimi.it]
- 10. Comparing the Halogen Bond to the Hydrogen Bond by Solid-State NMR Spectroscopy: Anion Coordinated Dimers from 2- and 3-Iodoethynylpyridine Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protein-nmr.org.uk [protein-nmr.org.uk]
- 12. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relativistic Effects on NMR Parameters of Halogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Probing halogen bonds with solid-state NMR spectroscopy: observation and interpretation of J(77Se,31P) coupling in halogen-bonded P [[double bond, length as m-dash]] Se⋯I motifs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Perfluorodecyl Iodide: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of perfluorodecyl iodide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health effects. All personnel handling this substance must be familiar with its hazards and the necessary safety precautions.
Hazard Summary:
| Hazard Statement | GHS Classification | Description | Citations |
| H315 | Skin Irritation, Category 2 | Causes skin irritation. | [1][2][3][4][5] |
| H319 | Eye Irritation, Category 2A | Causes serious eye irritation. | [1][2][3][4][5] |
| H335 | Specific Target Organ Toxicity - Single Exposure, Category 3 | May cause respiratory irritation. | [1][2][3][4][5] |
| H351 | Carcinogenicity, Category 2 | Suspected of causing cancer. | [2] |
Personal Protective Equipment (PPE):
To mitigate exposure risks, the following PPE is mandatory when handling this compound:
-
Eye/Face Protection: Use safety glasses with side-shields or goggles. A face shield may be required for larger quantities.[1][2]
-
Clothing: A lab coat or other protective clothing is required to prevent skin contact.[2]
-
Respiratory Protection: Handle only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust or vapors.[1][2]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.[6]
-
Don PPE: Before addressing the spill, equip yourself with the full PPE detailed above.
-
Containment:
-
Collection: Place the spilled material and any contaminated absorbent into a suitable, labeled, and sealable container for hazardous waste.[1][2][6]
-
Decontamination: Clean the spill area thoroughly with soap and water. Prevent the cleaning solution from entering drains.[2]
-
Waste Disposal: The collected waste must be disposed of as hazardous material.
Do not allow this compound or its cleanup materials to enter drains or waterways.[1][6]
Disposal Plan for this compound Waste
This compound is a halogenated organic compound, and its disposal is subject to stringent regulations. Improper disposal can lead to environmental contamination and legal liabilities.
Operational Disposal Procedure:
-
Waste Segregation:
-
Collect all this compound waste, including contaminated materials and disposable PPE, in a dedicated and clearly labeled hazardous waste container.
-
Crucially, do not mix halogenated waste with non-halogenated solvent waste. [7] Mixing these waste streams can complicate and increase the cost of disposal.
-
-
Container Management:
-
Use only approved, chemically compatible, and leak-proof containers for waste storage.
-
The container must be kept tightly closed except when adding waste.[1]
-
Ensure the exterior of the container remains clean and free of contamination.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.
-
-
Professional Disposal:
-
The disposal of this compound waste must be handled by a licensed professional waste disposal service.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.
-
Contaminated Packaging: Empty containers and packaging that held this compound must be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1][6] If the container cannot be properly decontaminated, it should be punctured to prevent reuse before disposal.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. cpachem.com [cpachem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
Essential Safety and Operational Guide for Handling Perfluorodecyl Iodide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Perfluorodecyl iodide. This guide provides immediate, essential safety protocols and logistical plans for its use and disposal, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards: causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Some sources also indicate that it is suspected of causing cancer.[5] Strict adherence to recommended PPE is mandatory to mitigate these risks.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved eye protection. A face shield may also be necessary. | Protects against splashes and airborne particles causing serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (inspect before use). A chemical apron or protective clothing is also recommended.[6] | Prevents skin contact which can cause irritation.[1][2][3][4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[6] If risk of overexposure exists, an approved respirator should be worn.[5] | Prevents inhalation of dust or vapors that may cause respiratory irritation.[1][2][3][4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for the safe handling of this compound from preparation to post-experiment cleanup.
1. Pre-Handling Preparations:
-
Safety Review: Before starting any work, review the Safety Data Sheet (SDS) for this compound.
-
Engineering Controls: Ensure a calibrated chemical fume hood is operational.[6] Confirm that an eyewash station and safety shower are accessible and unobstructed.[6][7]
-
PPE Inspection: Inspect all PPE for integrity. Ensure gloves are free of punctures and safety glasses are clean.
-
Area Preparation: Designate a specific area for handling this compound. Ensure the area is clean and free of incompatible materials such as strong oxidizing agents and strong bases.[8]
2. Handling Procedure:
-
Personal Attire: Wear a lab coat, closed-toe shoes, and tie back long hair.
-
Donning PPE: Put on safety glasses and gloves before handling the chemical.
-
Chemical Transfer: Conduct all transfers of this compound inside the chemical fume hood to minimize inhalation exposure. Avoid generating dust.
-
Spill Prevention: Use a tray or secondary containment to minimize the impact of potential spills.
-
Avoid Contact: Do not allow the chemical to come into contact with skin or eyes.[6]
-
No Consumption: Do not eat, drink, or smoke in the handling area.[5]
3. Post-Handling and Cleanup:
-
Container Sealing: Tightly close the this compound container after use and store it in a cool, dry, and well-ventilated place, away from direct sunlight.[6]
-
Decontamination: Wipe down the work surface with an appropriate solvent and cleaning agent.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residue.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.
-
Waste Segregation: All disposable materials that have come into contact with this compound should be treated as hazardous waste.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect surplus this compound and any contaminated materials (e.g., gloves, wipes, pipette tips) in a dedicated, properly labeled, and sealed hazardous waste container.
-
Professional Disposal: Disposal of this material must be conducted by a licensed professional waste disposal company. Do not dispose of it down the drain.
-
Regulatory Compliance: Consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for hazardous waste disposal.[6]
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. cpachem.com [cpachem.com]
- 2. This compound | C10F21I | CID 67920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
